2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
Description
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Properties
IUPAC Name |
2-bromo-5,7-dihydropyrrolo[2,3-b]pyrazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-8-6-3(9-4)1-5(11)10-6/h2H,1H2,(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REECXIWIQIVWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC(=CN=C2NC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This guide provides a comprehensive, technically-grounded framework for the synthesis and characterization of a key derivative, 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one. The proposed synthetic pathway is designed for adaptability and is based on established, high-yielding transformations. Detailed protocols for each synthetic step are provided, along with an in-depth discussion of the analytical techniques required for unambiguous structural elucidation and purity assessment. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrrolo[2,3-b]pyrazine core.
Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold
The fusion of pyrrole and pyrazine rings gives rise to the pyrrolo[2,3-b]pyrazine system, a heterocyclic scaffold that has garnered significant attention in the field of drug discovery. This structural motif is a key component of a number of biologically active molecules, including potent inhibitors of various protein kinases.[1] The planarity of the ring system, coupled with its rich hydrogen-bonding capabilities, makes it an ideal framework for interacting with the ATP-binding sites of kinases. Consequently, derivatives of pyrrolo[2,3-b]pyrazine have been extensively explored as targeted therapies for a range of human malignancies.[2]
The introduction of a bromine atom at the 2-position of the pyrrolo[2,3-b]pyrazin-6-one core, to yield the title compound, serves a dual purpose. Firstly, it can modulate the electronic properties of the molecule, potentially enhancing its binding affinity to the target protein. Secondly, and perhaps more importantly, the bromo-substituent provides a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of lead compounds.[3]
This guide will delineate a rational, multi-step synthesis of this compound, starting from readily available precursors. Each step will be accompanied by a detailed experimental protocol, a discussion of the underlying reaction mechanism, and the necessary characterization data to ensure the integrity of the synthesized compounds.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in a three-stage process:
-
Stage 1: Synthesis of the Pyrrole Precursor. Construction of a suitably functionalized 2-aminopyrrole-3-carboxylate derivative.
-
Stage 2: Annulation of the Pyrazinone Ring. Cyclization of the pyrrole precursor to form the 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one core.
-
Stage 3: Regioselective Bromination. Introduction of the bromine atom at the 2-position of the pyrrolo[2,3-b]pyrazin-6-one scaffold.
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of Ethyl 2-amino-1H-pyrrole-3-carboxylate
The synthesis of the key pyrrole intermediate can be achieved via a Thorpe-Ziegler type cyclization, a robust method for the formation of 2-aminopyrroles.[4]
Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add equimolar amounts of ethyl cyanoacetate and ethyl glycinate hydrochloride.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a slight excess of glacial acetic acid.
-
Remove the ethanol under reduced pressure.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-amino-1H-pyrrole-3-carboxylate as a solid.
Causality of Experimental Choices:
-
Sodium Ethoxide: A strong base is required to deprotonate the α-carbon of both esters, initiating the condensation reaction.
-
Anhydrous Conditions: The presence of water would lead to the hydrolysis of the esters and quench the sodium ethoxide.
-
Inert Atmosphere: Prevents the oxidation of sensitive intermediates.
-
Reflux: Provides the necessary thermal energy to drive the cyclization to completion.
Stage 2: Synthesis of 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
The formation of the pyrazinone ring is accomplished by the condensation of the 2-aminopyrrole-3-carboxylate with an appropriate C2 synthon, followed by cyclization. A common method involves the use of chloroacetamide.
Protocol:
-
In a sealed tube, combine ethyl 2-amino-1H-pyrrole-3-carboxylate, chloroacetamide, and a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture.
-
Heat the reaction mixture at 120-140 °C for 12-18 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one.
Causality of Experimental Choices:
-
Chloroacetamide: Provides the two-carbon unit and the second nitrogen atom required for the pyrazinone ring.
-
DIPEA: Acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
High Temperature: Necessary to overcome the activation energy for both the initial N-alkylation and the subsequent intramolecular cyclization (lactamization).
Stage 3: Synthesis of this compound
The final step is the regioselective bromination of the pyrrole ring. The electron-rich nature of the pyrrole moiety directs electrophilic substitution to the 2-position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.
Protocol:
-
Dissolve 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one in a suitable solvent such as DMF or tetrahydrofuran (THF) in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to give this compound.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): A convenient and selective source of electrophilic bromine that minimizes the formation of over-brominated byproducts.
-
Low Temperature: Helps to control the reactivity of the bromination and improve the regioselectivity.
-
Protection from Light: NBS can be light-sensitive, and protection from light prevents radical side reactions.
Characterization
Unambiguous characterization of the final product and all intermediates is crucial for validating the synthesis. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the pyrrole and pyrazinone protons. The absence of the signal corresponding to the proton at the 2-position of the pyrrole ring, and the presence of the remaining aromatic and aliphatic protons, will confirm the success of the bromination step.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The signal for the carbon atom at the 2-position is expected to be significantly shifted downfield due to the deshielding effect of the bromine atom.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition. The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for the M+ and M+2 ions).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibrations (around 3200-3400 cm⁻¹) for the pyrrole and amide groups.
-
C=O stretching vibration (around 1650-1680 cm⁻¹) for the amide carbonyl in the pyrazinone ring.
-
C-Br stretching vibration (in the fingerprint region, typically below 800 cm⁻¹).
Elemental Analysis
Elemental analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and bromine in the final product. The experimental values should be within ±0.4% of the theoretical values calculated for the molecular formula C₆H₄BrN₃O.
Data Summary Table
| Analysis | Expected Results for this compound |
| ¹H NMR | Signals for pyrrole C-H, pyrazinone N-H and CH₂ protons. |
| ¹³C NMR | Signals for all 6 unique carbon atoms, with the C-Br signal shifted downfield. |
| HRMS | Calculated m/z for C₆H₄BrN₃O to match the observed value within a narrow tolerance. |
| IR (cm⁻¹) | ~3300 (N-H), ~1670 (C=O), <800 (C-Br). |
| Elemental Analysis | %C, %H, %N, %Br to match theoretical values. |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a single synthetic step, from reaction setup to purification.
Caption: General experimental workflow for synthesis, work-up, and purification.
Conclusion
This technical guide provides a robust and well-reasoned synthetic route to this compound, a valuable building block in medicinal chemistry. By following the detailed protocols and employing the described characterization techniques, researchers can confidently synthesize and validate this important compound. The principles and strategies outlined herein are broadly applicable to the synthesis of other substituted pyrrolo[2,3-b]pyrazine derivatives, thus empowering further exploration of this important class of molecules in the pursuit of novel therapeutics.
References
- Hordiyenko, O. V., et al. (2006). Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics. European Journal of Organic Chemistry, 2006(12), 2833-2838.
- Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429.
- Muzychka, L. V., et al. (2026). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. RSC Medicinal Chemistry.
- Posner, G. H., Afarinkia, K., & Dai, H. (1993). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 72, 101.
- A review of the synthetic strategies toward dihydropyrrolo[1,2-a]pyrazinones. (2021). Molecules, 26(11), 3385.
- Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. (2020). The Journal of Organic Chemistry, 85(9), 6123–6130.
- Zhang, Y., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(10), 2485.
- Dihydropyrrolo[1,2-a]Pyrazinones. (2021). Encyclopedia.pub.
- Rawat, S., et al. (2024). EXPLORING UTILITY OF PYRAZINE-BASED HETEROCYCLIC COMPOUNDS IN ANTICANCER DRUG DEVELOPMENT. Bulletin of Pharmaceutical Research, 14(1).
- Bakhite, E. A., et al. (1995). SYNTHESIS AND SOME REACTIONS OF PYRROLO[1″,2″:1′,6′]PYRAZINO-[2′, 3′: 4, 5]THIENO[2, 3-b]QUINOLINES; A NEW FUSED PYRAZINE RING SYSTEMS.
- Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. (2020). The Journal of Organic Chemistry, 85(14), 9264–9271.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Molecules, 28(14), 5393.
- Al-Mousawi, S. M., et al. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine)
Sources
- 1. scilit.com [scilit.com]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 3. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one: A Predictive and Interpretive Guide
Introduction
The pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The targeted introduction of specific substituents, such as a bromine atom and a lactam functionality, onto this core, as seen in 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one, generates molecules with significant potential for drug discovery and development.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of direct experimental data in publicly available literature, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the characteristic spectral features of this molecule. This predictive approach, supported by data from structurally related analogs, serves as a robust framework for researchers engaged in the synthesis and characterization of novel pyrrolo[2,3-b]pyrazine derivatives.
Molecular Structure and Key Features
A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below, highlighting the key functional groups and proton/carbon environments that will be discussed in the subsequent sections.
Figure 1: Chemical structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., N-H).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
Instrumental Parameters (¹H NMR):
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: A sweep width of -2 to 12 ppm is generally sufficient.
Instrumental Parameters (¹³C NMR):
-
Spectrometer: A spectrometer with a broadband probe is required.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width: A sweep width of 0 to 200 ppm is standard.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the pyrazine ring nitrogens, and the lactam carbonyl group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| H3 | 8.0 - 8.3 | Singlet | 1H | The proton on the pyrazine ring is expected to be deshielded due to the adjacent nitrogen atoms. |
| H5 (N-H) | 11.0 - 12.5 | Broad Singlet | 1H | The pyrrole N-H proton is typically observed at a high chemical shift and is often broad due to quadrupole broadening and exchange. |
| H7 (CH₂) | 3.8 - 4.2 | Singlet | 2H | The methylene protons are adjacent to a carbonyl group and a double bond, leading to a downfield shift. The absence of adjacent protons results in a singlet. |
| H (Lactam N-H) | 7.5 - 8.5 | Broad Singlet | 1H | The lactam N-H proton is also expected to be in the downfield region and may exhibit broadening. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in the heterocyclic core and the carbonyl group.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C2 | 138 - 142 | The carbon bearing the bromine atom will be significantly downfield. |
| C3 | 145 - 150 | The C-H carbon in the pyrazine ring is deshielded by the adjacent nitrogens. |
| C4a | 125 - 130 | A quaternary carbon at the fusion of the two rings. |
| C6 | 165 - 175 | The carbonyl carbon of the lactam is expected at a very downfield chemical shift. |
| C7 | 40 - 45 | The methylene carbon adjacent to the carbonyl and the aromatic system. |
| C7a | 115 - 120 | A quaternary carbon in the pyrrole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds provide a characteristic "fingerprint."
Experimental Protocol: IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumental Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Predicted IR Spectrum
The predicted key IR absorption bands for this compound are listed below.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Pyrrole & Lactam) | 3200 - 3400 | Medium, Broad | Hydrogen bonding can lead to broadening of these peaks. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on the pyrazine ring. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | Corresponding to the CH₂ group. |
| C=O Stretch (Lactam) | 1680 - 1720 | Strong | A strong, sharp absorption is expected for the carbonyl group in the six-membered lactam ring. |
| C=N and C=C Stretch | 1500 - 1650 | Medium to Strong | Aromatic ring stretching vibrations. |
| C-N Stretch | 1200 - 1350 | Medium | Vibrations of the C-N bonds within the heterocyclic system. |
| C-Br Stretch | 500 - 600 | Medium to Weak | This absorption is in the fingerprint region and may be difficult to assign definitively. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol: MS Data Acquisition
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization.
Instrumental Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds, as they are readily protonated.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Scan Range: A mass range of m/z 50 to 500 is generally sufficient.
-
Collision Energy (for MS/MS): If fragmentation data is desired, a collision-induced dissociation (CID) experiment can be performed by selecting the parent ion and applying a collision energy (e.g., 10-40 eV).
Predicted Mass Spectrum
Molecular Ion Peak: The molecular formula of this compound is C₇H₅BrN₄O. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak.
-
[M+H]⁺ (for ⁷⁹Br): m/z 228.97
-
[M+H]⁺ (for ⁸¹Br): m/z 230.97
The observation of this pair of peaks with nearly equal intensity is a strong indicator of the presence of a single bromine atom.
Predicted Fragmentation Pathway: A plausible fragmentation pathway upon collision-induced dissociation is outlined below. The initial loss of CO is a common fragmentation for lactams.
Figure 2: Predicted fragmentation pathway for this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the influence of the various structural features on the spectroscopic data, researchers can confidently identify and characterize this and related molecules. The provided experimental protocols offer a starting point for acquiring high-quality data, and the predicted spectra serve as a valuable reference for interpretation. As with any predictive analysis, experimental verification is the ultimate confirmation of structure. However, this guide provides a robust scientific framework to facilitate that process.
References
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Journal of Medicinal Chemistry.
- 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid(1422772-78-8) 1H NMR. ChemicalBook.
- 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Benchchem.
- 2-Bromo-5H-pyrrolo[2,3-b]pyrazine. Sigma-Aldrich.
- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
Sources
chemical properties of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Latent Potential
The pyrrolo[2,3-b]pyrazine core, often referred to as 4,7-diazaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as inhibitors of key biological targets, including Fibroblast Growth Factor Receptors (FGFRs) and acetylcholinesterase (AChE).[1][2][3] This guide focuses on a specific, albeit less-documented, derivative: This compound .
While direct experimental data for this exact molecule is scarce in publicly available literature, its structure presents a compelling combination of functionalities. The lactam moiety within the pyrazine ring, combined with a strategically placed bromine atom on the electron-rich pyrrole ring, makes it a highly versatile intermediate for chemical library synthesis and a promising candidate for structure-based drug design.
This whitepaper, grounded in the established chemistry of related pyrrolopyrazines, serves as a technical guide for researchers. It aims to elucidate the predicted chemical properties, reactivity, and synthetic utility of this compound, providing a framework for its application in drug discovery programs.
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound integrates a bicyclic aromatic system with a lactam functionality. The bromine at the C2 position is a key handle for synthetic diversification.
Caption: Core structure and key identifiers.
Predicted Physicochemical Data
The following properties are extrapolated from the core scaffold and related brominated analogs.[4][5][6] Actual experimental values may vary.
| Property | Predicted Value / Characteristic | Rationale & Significance |
| Molecular Formula | C₆H₄BrN₃O | Confirmed by structural analysis. |
| Molecular Weight | 214.02 g/mol | Calculated based on the atomic composition. |
| Physical Form | Likely a solid at room temperature.[4] | Heterocyclic compounds of this size are typically crystalline solids. |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF, NMP). | The lactam and N-H groups provide polarity, but the bicyclic core is hydrophobic. |
| pKa (Pyrrole N-H) | ~16-18 | Typical for a pyrrole N-H, potentially lowered by the electron-withdrawing pyrazinone ring. Important for planning N-substitution reactions. |
| Storage | Inert atmosphere, 2-8°C.[4][7] | Recommended for brominated heterocyclic compounds to prevent degradation. |
Reactivity and Synthetic Potential: A Chemist's Perspective
The true value of this molecule lies in its dual reactivity. The brominated pyrrole invites a host of cross-coupling reactions, while the lactam and pyrrole nitrogens offer sites for further functionalization.
Caption: Key reactivity sites of the molecule.
Palladium-Catalyzed Cross-Coupling at the C2-Position
The C-Br bond on the electron-rich pyrrole ring is the most valuable synthetic handle. It serves as an electrophilic site for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships (SAR).
-
Causality: The electron-rich nature of the pyrrole ring facilitates the oxidative addition step in the catalytic cycle of palladium, making these reactions efficient. The pyrazine ring's electron-withdrawing character can further modulate this reactivity.
-
Key Transformations:
-
Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) to introduce aryl, heteroaryl, or alkyl groups. This is arguably the most common method for scaffold extension.
-
Sonogashira Coupling: Reaction with terminal alkynes (R-C≡CH) to install alkynyl moieties, which can be further elaborated.
-
Buchwald-Hartwig Amination: Reaction with amines (R₂NH) to form 2-amino-pyrrolopyrazinone derivatives, introducing crucial hydrogen-bond donors/acceptors.
-
Stille Coupling: Reaction with organostannanes (R-SnBu₃) for introducing a wide variety of groups.
-
Reactions at the Nitrogen Centers (N5 and N7)
The molecule possesses two secondary amine/amide-like nitrogen atoms.
-
N5 (Pyrrole Nitrogen): This nitrogen is part of the aromatic pyrrole ring.
-
Deprotonation and Alkylation/Acylation: The N-H proton is moderately acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily reacting with electrophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides. This is demonstrated in the synthesis of N-tosyl protected analogs.[8][9]
-
Trustworthiness of Protocol: The choice of base is critical. Strong bases like NaH in an aprotic solvent (DMF, THF) ensure complete deprotonation for reactions with less reactive electrophiles.[1] Milder bases like K₂CO₃ are often sufficient for more reactive electrophiles.
-
-
N7 (Lactam Nitrogen): This nitrogen is part of the lactam system.
-
Reactivity: Its reactivity is that of a typical secondary amide. It is less nucleophilic than the deprotonated N5 nitrogen. Alkylation is possible under more forcing conditions but is generally less facile than at N5.
-
Chemistry of the Lactam (C6-one)
The carbonyl group at the C6 position introduces another layer of chemical versatility.
-
Reduction: The amide carbonyl can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃), yielding a saturated 2-bromo-5,6,7,8-tetrahydropyrrolo[2,3-b]pyrazine. This transformation drastically alters the geometry and electronic properties of the pyrazine ring.
-
Hydrolysis: The lactam is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the pyrazine ring. This is generally an undesirable side reaction during other transformations.
Proposed Synthetic Pathway
A plausible synthetic route to the target molecule can be designed based on established heterocyclic chemistry principles. The key steps would be the formation of the pyrrolopyrazine core, followed by selective bromination and oxidation to install the lactam.
Caption: A potential synthetic workflow.
Experimental Protocols: A Self-Validating Framework
The following protocols are generalized templates. Researchers must optimize conditions for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling (Template for Diversification)
This protocol describes a typical procedure for coupling the title compound with an arylboronic acid.
-
Inert Atmosphere: To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.10 eq.).
-
Expertise: The use of a pre-catalyst like Pd(dppf)Cl₂ is common as it is air-stable and forms the active Pd(0) species in situ.
-
-
Reagent Addition: Add a base, typically an aqueous solution of K₂CO₃ or Na₂CO₃ (2.0-3.0 eq.).
-
Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
-
Solvent System: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or DME/water.
-
Expertise: The mixed solvent system is necessary to dissolve both the organic-soluble heterocyclic halide and the often water-soluble inorganic base. Degassing (e.g., by bubbling with argon or nitrogen) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Argon) at 80-100 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Trustworthiness: This standard aqueous workup removes the inorganic salts and polar impurities.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl derivative.
Protocol 2: N-Alkylation of the Pyrrole Ring
This protocol describes a general method for attaching an alkyl group to the N5 position.
-
Base Suspension: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
-
Deprotonation: Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the sodium salt.[1]
-
Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of water or saturated NH₄Cl solution at 0 °C. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Trustworthiness: The quench neutralizes any unreacted NaH.
-
-
Purification: Purify the crude material by flash column chromatography.
Conclusion and Future Outlook
This compound represents a highly promising, synthetically tractable building block for drug discovery. Its strategic bromination opens the door to extensive diversification through modern cross-coupling chemistry, allowing for the systematic exploration of chemical space around a biologically relevant core. The lactam functionality provides a key interaction point and modulates the electronic properties of the scaffold. This guide provides the foundational chemical logic and practical templates for researchers to unlock the potential of this and related molecules in the pursuit of novel therapeutics.
References
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Jiang, A., et al. (2017). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 22(10), 1647. Available at: [Link]
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American Elements. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Retrieved January 20, 2026, from [Link]
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Muzychka, L. V., et al. (2026). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. RSC Advances. Available at: [Link]
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PubChem. (n.d.). 7-Bromo-5-methyl-pyrrolo[2,3-b]pyrazine. CID 58109891. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. CID 5370803. Retrieved January 20, 2026, from [Link]
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Jiang, A., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 548. Available at: [Link]
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Muzychka, L. V., et al. (2026). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. PubMed. Available at: [Link]
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Jiang, A., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. Available at: [Link]
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PubMed. (2026). Design, synthesis and evaluation of new pyrazino[1',2':1,5]pyrrolo[2,3- d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. RSC Advances. Available at: [Link]
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stability and storage conditions for 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
An In-Depth Technical Guide to the Stability and Storage of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
Introduction: The this compound scaffold is a significant heterocyclic structure in modern medicinal chemistry, often investigated for its potential as a kinase inhibitor in drug development programs.[1][2][3] The successful synthesis, purification, and utilization of this compound are fundamentally reliant on a thorough understanding of its chemical stability and the implementation of appropriate storage and handling protocols. The presence of a brominated aromatic system fused to a lactam ring introduces specific vulnerabilities that researchers must mitigate to ensure sample integrity and experimental reproducibility.
This guide provides a comprehensive analysis of the stability profile of this compound. As specific empirical stability data for this exact molecule is not extensively published, this document is built upon established principles of organic chemistry and draws upon data from structurally analogous compounds, including the 2-bromo-5H-pyrrolo[2,3-b]pyrazine core, various lactam-containing molecules, and other brominated heterocyclic systems. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to preserve the quality of this valuable research compound.
Section 1: Physicochemical Properties and Molecular Structure
Understanding the inherent properties of the molecule is the first step in developing a robust stability and storage plan.
-
Molecular Formula: C₆H₄BrN₃O
-
Molecular Weight: 214.02 g/mol
-
Core Structure: A fused bicyclic system consisting of a pyrrole ring and a pyrazinone ring.
-
Key Functional Groups:
-
Aromatic Bromide
-
Lactam (cyclic amide)
-
Secondary Amine (in the pyrrole ring)
-
Imine moiety (in the pyrazine ring)
-
Caption: Molecular structure of this compound.
Section 2: Analysis of Inherent Chemical Instability
The stability of the molecule is dictated by its most reactive components. The combination of the bromo-substituent and the lactam ring presents the primary areas of concern.
The Lactam Functional Group
The lactam, a cyclic amide, is the most significant contributor to the molecule's potential instability. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, primarily by water, leading to irreversible ring-opening hydrolysis. While the amide bond is generally more stable than an ester, its placement within a strained and electron-deficient ring system can enhance its reactivity. Studies on other lactam-containing compounds, such as β-lactams, have demonstrated their susceptibility to degradation over time, even under frozen conditions.[4][5] For instance, some N-halo-lactams have been shown to be highly unstable, with complete decomposition observed in a matter of days even at refrigerated temperatures (4°C).[6][7]
The Carbon-Bromine Bond
The C-Br bond on the pyrazine ring is another potential site of degradation. Halogenated aromatic compounds are known to undergo dehalogenation through several mechanisms:
-
Photolysis: The C-Br bond can be cleaved by exposure to UV or even high-intensity visible light, often proceeding through a radical mechanism. This is a common degradation pathway for many brominated flame retardants and similar structures.[8]
-
Nucleophilic Aromatic Substitution: Although less common without strong activating groups, the bromide can potentially be displaced by strong nucleophiles.
-
Reductive Dehalogenation: In the presence of reducing agents or certain catalysts, the bromine can be removed.
The Pyrrolo[2,3-b]pyrazine Core
The fused heterocyclic ring system itself has stability considerations. The pyrrole moiety is electron-rich and can be susceptible to oxidation. Conversely, the pyrazine ring is relatively electron-poor. This electronic imbalance can influence the reactivity of the overall system. Supplier data for the parent aromatic core, 2-bromo-5H-pyrrolo[2,3-b]pyrazine, recommends storage at 2-8°C under an inert atmosphere, indicating a sensitivity to both temperature and oxygen.[9]
Section 3: Predicted Degradation Pathways
Based on the analysis of the functional groups, we can predict the most probable degradation pathways under suboptimal storage or handling conditions.
Caption: Predicted degradation pathways for the target compound.
-
Hydrolytic Degradation: This is arguably the most critical pathway. The presence of trace moisture, especially if acidic or basic contaminants are present, can catalyze the hydrolysis of the lactam bond. This results in the formation of a carboxylic acid and an amine, completely destroying the bicyclic core and, with it, the biological activity.
-
Photolytic Degradation: Exposure to laboratory lighting or sunlight can induce homolytic cleavage of the C-Br bond, forming a radical species. This can lead to the formation of the debrominated analog or other undesired side products, altering the compound's pharmacological profile.
-
Oxidative Degradation: The presence of atmospheric oxygen, particularly when combined with heat or light, can lead to the oxidation of the electron-rich pyrrole ring, resulting in the formation of various oxidized artifacts and potentially colored impurities.
Section 4: Recommended Storage and Handling Protocols
To preserve the integrity of this compound, a multi-faceted approach to storage and handling is mandatory. The following protocols are synthesized from best practices for analogous compounds.[4][5][9]
Summary of Recommended Storage Conditions
| Condition | Short-Term (≤ 1 month) | Long-Term ( > 1 month) | Rationale |
| Temperature | 2–8°C | ≤ -20°C (ideally -80°C) | Slows hydrolytic and oxidative degradation. Deep freezing is critical for long-term preservation of lactams.[4][5] |
| Atmosphere | Inert Gas (Argon or N₂) | Inert Gas (Argon or N₂) | Prevents oxidative degradation of the pyrrole ring system.[9] |
| Light | Protect from Light | Protect from Light | Prevents photolytic C-Br bond cleavage. Use amber vials and store in a dark location (e.g., in a box within the freezer). |
| Moisture | Store under Desiccant | Store under Desiccant | Minimizes the primary risk of lactam hydrolysis. Ensure the container is tightly sealed. |
Handling Workflow
Adherence to a strict handling workflow is crucial to prevent the introduction of contaminants like water and oxygen.
Caption: Recommended workflow for handling and storage.
Key Handling Steps:
-
Inert Atmosphere is Essential: Whenever the primary container is opened, it should be done within a glovebox or glove bag purged with an inert gas like argon or nitrogen.
-
Aliquoting: Upon first receipt, it is best practice to aliquot the bulk sample into smaller, single-use quantities. This minimizes the number of times the main stock is exposed to the atmosphere and freeze-thaw cycles.
-
Use Dry Equipment: All spatulas, vials, and funnels must be thoroughly dried (e.g., oven-dried and cooled in a desiccator) before coming into contact with the compound.
-
Equilibration: When removing a vial from cold storage, always allow it to fully equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing onto the cold solid.
Section 5: Experimental Protocol for a Forced Degradation Study
To validate the stability of a specific batch of the compound, a forced degradation (or stress testing) study is the definitive approach. This protocol provides a framework for assessing stability under various stress conditions.
Objective: To identify the degradation products and determine the intrinsic stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
Target compound
-
HPLC-grade solvents (Acetonitrile, Water, Methanol)
-
Buffers (e.g., phosphate buffer pH 7.4)
-
Acids (0.1 M HCl), Bases (0.1 M NaOH)
-
Oxidizing agent (3% H₂O₂)
-
HPLC system with UV and/or Mass Spectrometry (MS) detection
-
Photostability chamber (or UV lamp)
-
Calibrated oven
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in an appropriate vial. Include a control sample (stock solution in solvent only) kept at optimal conditions.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature (hydrolysis is often faster in base).
-
Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Store a solid sample and a solution sample in an oven at a set temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solid sample and a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analytical Measurement: Dilute the aliquots to a suitable concentration and analyze by a stability-indicating HPLC method (a method capable of resolving the parent peak from all degradation product peaks).
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and, if possible, characterize the major degradation products using LC-MS.
-
Determine the primary degradation pathway by observing which condition causes the most significant loss of the parent compound.
-
Conclusion
While this compound is a promising scaffold for research, its chemical structure necessitates rigorous storage and handling procedures. The primary vulnerabilities are the hydrolytic instability of the lactam ring and the potential for photolytic or oxidative degradation of the brominated heterocyclic system. By adhering to the protocols outlined in this guide—specifically, storage at low temperatures (≤ -20°C for long-term), under an inert atmosphere, and protected from light and moisture—researchers can effectively preserve the integrity of their samples. This ensures the reliability of experimental data and supports the successful progression of research and development efforts.
References
- (No Author). (n.d.). 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine.
-
Giraldi, V., Giunchino, F., Casacchia, M. E., Cantelli, A., Lucarini, M., & Giacomini, D. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry, 88(20), 14728–14735. [Link]
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Ronel, T., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. ResearchGate. [Link]
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Tirosh, R., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
-
Koch, C., Sures, B. (2019). Degradation of brominated polymeric flame retardants and effects of generated decomposition products. PubMed. [Link]
-
PubChem. (n.d.). 7-Bromo-5-methyl-pyrrolo[2,3-b]pyrazine. Retrieved January 3, 2026, from [Link]
-
Leite, G. C., Lawandi, A., Cheng, M. P., & Lee, T. C. (2019). Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions. PubMed. [Link]
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Jakab, E., et al. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. [Link]
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Leite, G. C., Lawandi, A., Cheng, M. P., & Lee, T. C. (2019). Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions. National Institutes of Health (NIH). [Link]
-
PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. Retrieved from [Link]
- Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25.
-
Allard, S., Noret, L., & Joll, C. A. (2018). Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. PubMed. [Link]
-
Giraldi, V., et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. ACS Publications. [Link]
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Karslake, J., et al. (2016). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 11(7). [Link]
-
Scott, J. S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. National Institutes of Health (NIH). [Link]
-
Furet, P., et al. (2012). Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors. PubMed. [Link]
-
Al-Ostath, R. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
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An In-depth Technical Guide to the 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one Scaffold for Kinase Inhibitor Development
Abstract
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern oncology and immunology drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrrolopyrazine core has emerged as a "privileged scaffold," owing to its structural resemblance to the adenine core of ATP, enabling competitive inhibition at the kinase hinge region. This guide provides a comprehensive technical overview of a specific, underexplored derivative: the 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one lactam. We will dissect its strategic advantages over the more common aromatic pyrrolopyrazines, propose robust synthetic pathways, and delineate a framework for structure-activity relationship (SAR) exploration. This document is intended for medicinal chemists, pharmacologists, and drug development professionals seeking to leverage this versatile scaffold for novel kinase-targeted therapeutics.
The Kinase Inhibitor Landscape & The Rise of Privileged Scaffolds
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but challenges of selectivity and acquired resistance persist.
In this context, medicinal chemistry has identified "privileged scaffolds"—core molecular frameworks that can bind to multiple biological targets with high affinity. The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a well-established example present in numerous ATP-competitive inhibitors.[1] The closely related pyrrolo[2,3-b]pyrazine core also mimics this essential pharmacophore and has been successfully employed to develop inhibitors against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus kinases (JAKs), and Bruton's tyrosine kinase (BTK).[2][3]
The this compound Core: A Strategic Evolution
While much of the existing literature focuses on the aromatic 5H-pyrrolo[2,3-b]pyrazine system, this guide specifically addresses the strategic potential of its lactam derivative, this compound.
Structural Advantages:
-
Altered H-Bonding Profile: The introduction of a carbonyl group at the C6 position creates a new hydrogen bond acceptor. This feature can be exploited to form additional interactions with the kinase active site, potentially enhancing potency and, more critically, selectivity over other kinases. This principle has been successfully demonstrated in related scaffolds like the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, which were developed into highly selective CDK2 inhibitors.[4]
-
Improved Physicochemical Properties: The lactam moiety can modulate solubility, polarity, and metabolic stability compared to its aromatic counterpart, offering a pathway to optimize drug-like properties.
-
Synthetic Handle for Diversification: The bromine atom at the C2 position is the linchpin for synthetic elaboration. It serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space in the ATP binding site.[5]
Synthetic Strategy: Accessing the Core Scaffold
Caption: Proposed synthetic route to the target scaffold.
Protocol 3.1: Key Step - Intramolecular Hydroamination/Cyclization
This protocol outlines the crucial cyclization step to form the pyrrolopyrazine core, adapted from methodologies for related N-heterocycles.
Rationale: This step leverages the reactivity of the terminal alkyne with the secondary amine under basic conditions to forge the pyrrole ring. The choice of a strong, non-nucleophilic base like sodium hydride is critical to deprotonate the amine without competing side reactions.
Methodology:
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add Intermediate A (1.0 eq) and anhydrous toluene (10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 4-6 hours).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield Intermediate B.
Mechanism of Action and Kinase Selectivity
The pyrrolo[2,3-b]pyrazine scaffold acts as an ATP-competitive inhibitor. It achieves its inhibitory activity by occupying the ATP-binding pocket of the kinase and forming key hydrogen bonds with the "hinge" region, which connects the N- and C-lobes of the kinase domain.
For the parent 5H-pyrrolo[2,3-b]pyrazine, the N5-H acts as a hydrogen bond donor, while the pyrazine N7 atom acts as an acceptor, mimicking the adenine-hinge interaction.[3][7] The introduction of the C6-one in our target scaffold provides an additional hydrogen bond acceptor and alters the geometry, which can be leveraged for selectivity.
Caption: A logical workflow for a typical SAR campaign.
Case Study: Lessons from FGFR Inhibitors
Studies on the related aromatic 5H-pyrrolo[2,3-b]pyrazine scaffold have yielded potent and selective inhibitors of FGFR. [3][7]In one such study, optimization of a hit compound led to the discovery of potent inhibitors by exploring substitutions at the N5 and C3 (analogous to our C2) positions. A key finding was that changing from a different heterocyclic core to the 5H-pyrrolo[2,3-b]pyrazine scaffold dramatically increased binding activity against FGFR1. [7]This underscores the inherent potential of this core.
Protocol 6.1: Representative FGFR1 Enzymatic Inhibition Assay
This protocol is representative of a standard biochemical assay used to determine the IC50 value of a test compound.
Rationale: This assay directly measures the ability of an inhibitor to prevent the kinase from phosphorylating its substrate, providing a quantitative measure of potency (IC50). A time-resolved fluorescence resonance energy transfer (TR-FRET) format is common for high-throughput screening.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Dilute recombinant human FGFR1 kinase domain in assay buffer.
-
Prepare a solution of the substrate peptide (e.g., poly(Glu, Tyr) 4:1) and ATP in assay buffer. The ATP concentration should be at or near the Km for the enzyme.
-
Prepare serial dilutions of the test compound (2-bromo-scaffold derivatives) in 100% DMSO, followed by a final dilution into assay buffer.
-
-
Assay Procedure:
-
In a 384-well low-volume assay plate, add 2 µL of the diluted test compound.
-
Add 4 µL of the diluted FGFR1 enzyme solution and incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of TR-FRET detection buffer containing a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin (if using a biotinylated substrate).
-
Incubate for 60 minutes at room temperature to allow detection reagents to bind.
-
Read the plate on a TR-FRET enabled plate reader (e.g., EnVision), measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the ratio of the two emission signals.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Future Directions and Outlook
The This compound scaffold represents a compelling, yet underexplored, starting point for the development of novel kinase inhibitors. Its unique combination of a proven hinge-binding core, a synthetically tractable handle for diversification, and a novel lactam functionality provides a rich platform for innovation.
Immediate next steps for a program based on this scaffold should include:
-
Execution of the Proposed Synthesis: Validation of a reliable synthetic route to produce gram-scale quantities of the key intermediate.
-
Broad Initial Screening: After generating an initial library of C2-substituted analogs, screen them against a diverse panel of kinases to identify initial hits and potential selectivity profiles.
-
Structure-Based Design: Once initial potent hits are identified for a specific kinase, obtain a co-crystal structure of the inhibitor bound to the target protein. This will provide invaluable atomic-level insights to guide subsequent rounds of rational design and optimization.
By combining systematic SAR exploration with modern structure-based drug design, the this compound scaffold holds significant promise for delivering the next generation of selective and effective kinase-targeted therapies.
References
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Pyrrolo[2,3-b]pyrazin-6-one Derivatives
This guide provides an in-depth exploration of the burgeoning field of pyrrolo[2,3-b]pyrazin-6-one derivatives, a class of heterocyclic compounds demonstrating significant promise in modern drug discovery. We will delve into their synthesis, diverse biological activities, and the underlying mechanisms of action, with a particular focus on their potential as kinase inhibitors for anticancer therapy and their emerging role as antiviral agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this versatile scaffold.
The Pyrrolo[2,3-b]pyrazin-6-one Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolo[2,3-b]pyrazine core, a fused bicyclic heterocycle, has garnered considerable attention in medicinal chemistry. Its structural resemblance to purine bases allows it to function as an effective hinge-binder in the ATP-binding pocket of various kinases, leading to potent and often selective enzyme inhibition. The introduction of a carbonyl group at the 6-position to form the pyrrolo[2,3-b]pyrazin-6-one core, along with diverse substitutions at other positions, provides a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties.
The versatility of this scaffold extends beyond kinase inhibition, with studies revealing a broad spectrum of biological activities, including antiviral, anti-inflammatory, and other therapeutic effects. This guide will explore these multifaceted activities, providing a comprehensive overview of the current state of research and future directions.
Synthetic Strategies for Novel Pyrrolo[2,3-b]pyrazin-6-one Derivatives
The synthesis of novel pyrrolo[2,3-b]pyrazin-6-one derivatives is a critical step in exploring their biological potential. A general and adaptable synthetic approach often begins with a substituted pyrrole precursor, followed by the construction of the pyrazinone ring.
A representative synthetic workflow is depicted below:
This multi-step synthesis allows for the introduction of various substituents on both the pyrrole and pyrazine rings, enabling the systematic exploration of structure-activity relationships (SAR). For instance, substitution at the 7-position with different aryl or heteroaryl groups can significantly impact kinase selectivity and overall biological activity.
Anticancer Activity: Targeting Key Signaling Pathways
A primary focus of research into pyrrolo[2,3-b]pyrazin-6-one derivatives has been their potential as anticancer agents. Many of these compounds exert their effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Several pyrrolopyrazinone and related heterocyclic compounds have been shown to inhibit key kinases within this pathway, such as PI3K, Akt, and mTOR.[1][3][4]
The following diagram illustrates the key components of the PI3K/Akt/mTOR pathway and the points of inhibition by small molecule inhibitors:
By targeting these key kinases, pyrrolo[2,3-b]pyrazin-6-one derivatives can effectively block downstream signaling, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrrolo[2,3-b]pyrazin-6-one scaffold has provided valuable insights into the structural requirements for potent anticancer activity. Key SAR observations from various studies on related pyrrolopyrimidine and pyrrolopyrazine kinase inhibitors include:
-
Hinge-Binding Moiety: The pyrazine nitrogen atoms are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[5]
-
Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring can significantly influence kinase selectivity and potency. For instance, bulky hydrophobic groups can enhance binding to specific kinases.
-
7-Position Substitutions: Aryl or heteroaryl groups at the 7-position can be modified to optimize interactions with the solvent-exposed region of the kinase, thereby improving potency and selectivity.[6]
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents can impact the overall electron density of the heterocyclic core, influencing binding affinity and pharmacokinetic properties.[7]
In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of novel pyrrolo[2,3-b]pyrazin-6-one derivatives typically involves a panel of in vitro assays.
A fundamental step is to determine the cytotoxic effects of the compounds on various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Table 1: Representative Antiproliferative Activity of Related Fused Pyrazinone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7m | Panc-1 (Pancreatic) | 12.54 | [6] |
| PC3 (Prostate) | 17.7 | [6] | |
| MDA-MB-231 (Breast) | 13.1 | [6] | |
| 7o | Panc-1 (Pancreatic) | ~15 | [6] |
| PC3 (Prostate) | ~20 | [6] | |
| MDA-MB-231 (Breast) | ~18 | [6] | |
| 22 (AChE Inhibitor) | HepG2 (Liver) | > 100 | [8] |
Note: The compounds listed are structurally related to the core topic and serve as examples of the potential activity of this class of molecules.
To elucidate the mechanism of action, it is essential to assess the inhibitory activity of the compounds against a panel of purified kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity.
Table 2: Representative Kinase Inhibitory Activity of Related Pyrrolopyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 42 | Cdc7 | 7 | [5] |
| 5k | EGFR | 79 | [7] |
| Her2 | 40 | [7] | |
| VEGFR2 | 136 | [7] |
Note: The compounds listed are structurally related to the core topic and serve as examples of the potential activity of this class of molecules.
Antiviral Activity: A New Frontier
Beyond their anticancer properties, pyrazine-containing heterocycles are emerging as a promising class of antiviral agents with broad-spectrum activity against a range of RNA and DNA viruses.[9][10][11][12][13]
Mechanisms of Antiviral Action
The antiviral mechanisms of these compounds are diverse and can include:
-
Inhibition of Viral Polymerases: Many heterocyclic compounds act as nucleoside or non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase, thereby blocking viral replication.[9][10]
-
Inhibition of Viral Proteases: Some derivatives may inhibit viral proteases that are essential for processing viral polyproteins into functional units.
-
Interference with Viral Entry and Assembly: Compounds may also interfere with the initial stages of viral infection, such as attachment to host cell receptors, or the final stages of virion assembly and release.
-
Modulation of Host Factors: Some antiviral agents may exert their effects by targeting host cell kinases or other proteins that are hijacked by the virus for its own replication.[10]
In Vitro Evaluation of Antiviral Efficacy
The antiviral activity of novel pyrrolo[2,3-b]pyrazin-6-one derivatives can be assessed using various in vitro assays, such as plaque reduction assays or cytopathic effect (CPE) inhibition assays. These assays quantify the ability of a compound to inhibit viral replication in cell culture.
Table 3: Antiviral Activity of Representative Fused Pyrimidine Derivatives
| Compound ID | Virus | Assay | EC₅₀ (µM) | Reference |
| 2a | Rotavirus Wa | Antiviral | Significant Activity | [14] |
| 5d | Coxsackievirus B4 | Antiviral | Significant Activity | [14] |
| 3f | Influenza A | Antiviral | 3.21 - 5.06 | [15] |
| 3g | Influenza A, HCV, Cox B3, HBV | Antiviral | 0.71 - 34.87 | [15] |
Note: The compounds listed are structurally related to the core topic and serve as examples of the potential activity of this class of molecules.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.
Protocol for MTT Cell Viability Assay
This protocol provides a step-by-step guide for assessing the cytotoxicity of novel compounds using the MTT assay.[7][16]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol for ADP-Glo™ Kinase Assay
This protocol outlines the procedure for measuring the inhibitory activity of compounds against a specific kinase using the ADP-Glo™ assay.[9][17]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of the kinase enzyme solution. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
The following diagram illustrates the experimental workflow for a typical kinase inhibitor screening campaign:
Conclusion and Future Perspectives
The pyrrolo[2,3-b]pyrazin-6-one scaffold represents a highly promising and versatile platform for the development of novel therapeutics. Its proven ability to effectively target key protein kinases involved in cancer progression, coupled with its emerging potential as a broad-spectrum antiviral agent, positions it at the forefront of modern medicinal chemistry research.
Future efforts in this field should focus on:
-
Expansion of Chemical Diversity: The synthesis of larger and more diverse libraries of pyrrolo[2,3-b]pyrazin-6-one derivatives will be crucial for identifying compounds with improved potency, selectivity, and drug-like properties.
-
Elucidation of Novel Mechanisms of Action: While kinase inhibition is a well-established mechanism, further research is needed to uncover other potential molecular targets and pathways modulated by these compounds, particularly in the context of their antiviral activity.
-
In Vivo Evaluation and Preclinical Development: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models of cancer and viral diseases to assess their efficacy, safety, and pharmacokinetic profiles.
-
Structure-Based Drug Design: The use of X-ray crystallography and computational modeling will continue to be invaluable for understanding the molecular basis of inhibitor-target interactions and for guiding the rational design of next-generation derivatives with enhanced therapeutic potential.
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Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390. [Link]
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Fassihi, A., Rastegar, F., & Zarei, M. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini reviews in medicinal chemistry, 21(15), 2099–2123. [Link]
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Le, T. V., & Le, N. T. (2022). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules (Basel, Switzerland), 27(22), 7935. [Link]
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Mkrtchyan, S., Karapetyan, A., Avetisyan, A., Sahakyan, A., Arsenyan, F., & Karapetyan, D. (2023). Study of different heterocycles showing significant anti-severe acute respiratory syndrome 2 activity in vitro and in vivo. Veterinary world, 16(10), 2088–2097. [Link]
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Alotaibi, A. A., Alanazi, M. M., & Rahman, A. F. M. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel, Switzerland), 16(9), 1324. [Link]
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Hay, N. (2011). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Expert opinion on therapeutic patents, 21(10), 1597–1619. [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., Al-Sawalha, M., Al-Aboudi, A., & Voelter, W. (2022). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS omega, 7(3), 3020–3031. [Link]
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Liu, J., Liu, W., & Li, L. (2018). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Retrieved from [Link]
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Granor, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog. Retrieved from [Link]
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Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]
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Jane, L. (2011, August 17). Drawing Flow Diagrams with GraphViz. LornaJane. Retrieved from [Link]
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SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic representation of the PI3K/Akt/mTOR pathway: Ligands binds to... [Download Scientific Diagram]. Retrieved from [Link]
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Shariati, M., & Meric-Bernstam, F. (2019). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. Cancers, 11(11), 1745. [Link]
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Kaplancikli, Z. A., Altintop, M. D., Ozdemir, A., Turan-Zitouni, G., & Ilgin, S. (2015). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules (Basel, Switzerland), 20(12), 22000–22011. [Link]
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Friedman, M., Argiriadi, M., Kosa, M., Kshanashoret, M., Kuntz, K., ... & Wishart, N. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][5][9][11]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(20), 4399–4404. [Link]
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Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Sha'er, M. A., & Al-Salahi, R. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 26(16), 4945. [Link]
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Soror, S. H., El-Sayed, M. A. A., El-Sawy, E. R., El-Miligy, M. M. M., & El-Kerdawy, A. M. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 127, 105–116. [Link]
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German Center for Infection Research. (2023, June 5). Broad-spectrum antiviral compounds discovered. Retrieved from [Link]
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Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
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Muzychka, L. V., Muzychka, O. V., Kobzar, O. L., Vovk, A. I., & Smolii, O. B. (2026). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. RSC Medicinal Chemistry. [Link]
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Bakulina, O., Sycheva, D., Zakharenko, A., Ilina, E., Orlov, A., ... & Klabukov, I. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules (Basel, Switzerland), 27(19), 6296. [Link]
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Gomes, D. A., & Aguiar, C. L. (2012). A schematic diagram of the mTOR and PI3K/Akt pathway. ResearchGate. Retrieved from [Link]
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Wang, Z., Wang, J., Li, Y., Wang, Y., & Zhang, Q. (2016). Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. Molecules (Basel, Switzerland), 21(11), 1547. [Link]
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Zhang, L., Li, Y., & Wang, Q. (2023). Broad-Spectrum Antivirals Derived from Natural Products. Viruses, 15(5), 1095. [Link]
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An In-depth Technical Guide to 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one (CAS Number: 1823331-15-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information on its core scaffold, 5H-pyrrolo[2,3-b]pyrazine, and related analogues to offer valuable insights for researchers. The guide covers physicochemical properties, a proposed synthetic strategy, potential therapeutic applications with a focus on kinase inhibition, and a list of commercial suppliers for key intermediates. This document is intended to serve as a foundational resource to stimulate and support further investigation into this promising molecule.
Introduction: The Pyrrolo[2,3-b]pyrazine Scaffold in Drug Discovery
The 5H-pyrrolo[2,3-b]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized as an isostere of purine. This structural similarity allows it to function as a "hinge-binding" motif in the ATP-binding pocket of various protein kinases. Consequently, derivatives of this scaffold have been extensively investigated as inhibitors of several kinase families, playing a crucial role in the development of targeted therapies for a range of diseases, most notably cancer and inflammatory disorders.
The introduction of a bromine atom at the 2-position of the pyrrolo[2,3-b]pyrazine ring system provides a versatile chemical handle for further functionalization through various cross-coupling reactions. This enables the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. The additional presence of an oxo group at the 6-position, as in the case of 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one, can introduce additional hydrogen bonding capabilities, potentially influencing target engagement and selectivity.
Physicochemical Properties and Structural Information
| Property | Predicted/Inferred Value | Source |
| CAS Number | 1823331-15-2 | - |
| Molecular Formula | C₆H₄BrN₃O | - |
| Molecular Weight | 214.02 g/mol | - |
| Appearance | Predicted to be a solid | |
| Boiling Point | >300 °C (Predicted) | - |
| Purity | >98% (Available for related compounds) | |
| Storage Temperature | 2-8°C, Inert atmosphere |
Structural Diagram:
Caption: Chemical structure of 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one.
Synthesis and Chemical Reactivity
A definitive, published synthetic route for 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one has not been identified in the current literature. However, a plausible multi-step synthesis can be proposed based on established methodologies for the construction of the pyrrolo[2,3-b]pyrazine scaffold and subsequent functionalization. A key intermediate in this proposed pathway is 2-bromo-5H-pyrrolo[2,3-b]pyrazine.
Proposed Synthesis of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-6(7H)-one
The following diagram outlines a potential synthetic workflow:
Caption: Proposed synthetic pathway for 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (Intermediate C)
-
Rationale: The tosyl protecting group is introduced to stabilize the pyrrole nitrogen, preventing unwanted side reactions in subsequent steps. This intermediate is a known compound with established synthetic routes.[1][2]
-
Procedure:
-
To a solution of 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine in N,N-dimethylformamide (DMF), add sodium tert-butoxide at room temperature.
-
Heat the mixture to facilitate the cyclization to form the 5H-pyrrolo[2,3-b]pyrazine core.
-
After cooling, add a brominating agent such as N-bromosuccinimide (NBS) or bromine to introduce the bromine at the 2-position.
-
Subsequently, add p-toluenesulfonyl chloride to the reaction mixture to protect the pyrrole nitrogen.
-
The reaction is quenched with an aqueous solution of sodium bicarbonate, and the product is isolated by filtration and purified by recrystallization.[2]
-
Step 2: Oxidation and Deprotection to yield 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one (Target Compound G)
-
Rationale: The introduction of the oxo group at the 6-position can potentially be achieved through an oxidation-rearrangement sequence on the pyrazine ring. The tosyl group is then removed under appropriate conditions.
-
Procedure:
-
The protected intermediate (C) is dissolved in a suitable solvent like dichloromethane.
-
An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added to form the N-oxide at one of the pyrazine nitrogens (E).
-
The N-oxide intermediate is then subjected to rearrangement and hydrolysis conditions, which could involve heating in the presence of an acid or base, to introduce the oxo functionality at the 6-position.
-
The final step involves the deprotection of the tosyl group, which can typically be achieved by treatment with a strong base like sodium hydroxide or a reducing agent.
-
Purification of the final product would likely be performed using column chromatography or recrystallization.
-
Potential Applications in Drug Discovery: A Focus on Kinase Inhibition
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a well-established pharmacophore for kinase inhibitors.[3][4][5] The bromine atom at the 2-position of the target molecule offers a strategic point for modification, allowing for the synthesis of a library of compounds to probe the structure-activity relationship (SAR) for various kinase targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is implicated in various cancers. Several studies have demonstrated that the 5H-pyrrolo[2,3-b]pyrazine scaffold is a potent core for the development of FGFR inhibitors.[3] The bromine at the 2-position can be utilized in Suzuki or other cross-coupling reactions to introduce various aryl or heteroaryl groups that can interact with specific residues in the FGFR active site, thereby enhancing potency and selectivity.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is associated with autoimmune diseases and some cancers. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been successfully employed in the discovery of potent JAK3 inhibitors.[4] The versatility of the 2-bromo intermediate allows for the exploration of substituents that can confer selectivity among the different JAK isoforms.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
Introduction: The Therapeutic Potential of the Pyrrolo[2,3-b]pyrazine Scaffold
The heterocyclic compound 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one belongs to the pyrrolopyrazine family, a class of nitrogen-containing scaffolds that have garnered significant attention in medicinal chemistry.[1] The fusion of a pyrrole and a pyrazine ring creates a unique electronic and structural architecture, making it a versatile template for designing bioactive molecules that can interact with a wide array of biological targets.[1] While direct biological data for this specific bromo-substituted pyrrolopyrazinone is nascent, extensive research on the broader 5H-pyrrolo[2,3-b]pyrazine class reveals a strong predisposition for kinase inhibition, positioning it as a privileged scaffold in oncology drug discovery.[1][2][3]
This technical guide will provide an in-depth analysis of the potential therapeutic targets of this compound. We will explore established and probable targets, primarily within the kinome, as well as novel and exploratory targets in other protein families and therapeutic areas. The methodologies for target validation will be detailed, providing researchers with a robust framework for investigating this promising molecule. The bromine atom at the 2-position serves as a critical synthetic handle for structure-activity relationship (SAR) studies, allowing for facile chemical modification via cross-coupling reactions to optimize potency and selectivity.[4]
Part 1: Primary Therapeutic Arena - The Human Kinome
The 5H-pyrrolo[2,3-b]pyrazine core has been repeatedly identified as a potent "hinge-binding" motif for various protein kinases.[2][3] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[5]
Fibroblast Growth Factor Receptors (FGFRs): A High-Priority Target Class
Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a significant oncogenic driver in a multitude of cancers, including bladder, lung, and breast cancer.[2][3] Several studies have successfully developed potent FGFR inhibitors based on the pyrrolo[2,3-b]pyrazine scaffold.[2][3][6] The core structure effectively mimics the purine ring of ATP, allowing it to sit in the ATP-binding pocket and interact with the kinase hinge region, a critical determinant of inhibitor binding.
Scientific Rationale for Targeting FGFRs: The pyrrolo[2,3-b]pyrazine scaffold has demonstrated a dramatic increase in binding activity to FGFR1 compared to isomeric ring systems like 1H-pyrrolo[3,2-b]pyridine.[2][3] This inherent potency makes the investigation of this compound against the FGFR family a logical and high-priority starting point.
Key FGFR Signaling Pathway
Caption: Simplified FGFR signaling cascade.
Experimental Protocol: In Vitro FGFR1 Kinase Inhibition Assay
This protocol describes a luminescent assay to quantify the inhibitory activity of the test compound against FGFR1. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
1. Reagents and Materials:
- Recombinant human FGFR1 kinase domain.
- Poly(Glu, Tyr) 4:1 peptide substrate.
- Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
- Staurosporine (positive control inhibitor).
- Kinase Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
- ATP solution.
- ADP-Glo™ Kinase Assay Kit (Promega).
- White, opaque 384-well assay plates.
- Multichannel pipettes and a plate reader capable of luminescence detection.
2. Step-by-Step Methodology:
- Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting range is from 100 µM to 1 nM. Also, prepare dilutions of staurosporine.
- Reaction Setup:
- To each well of a 384-well plate, add 2.5 µL of the kinase/substrate mixture (FGFR1 and Poly(Glu, Tyr) substrate in assay buffer).
- Add 0.5 µL of the serially diluted test compound, staurosporine (positive control), or DMSO (negative control, 1% final concentration).
- Gently mix the plate and incubate for 10 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction starts.
- Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for FGFR1.
- Incubation: Incubate the plate at 30°C for 1 hour. This duration should be within the linear range of the reaction, determined during assay development.
- Terminate Reaction and Detect ATP:
- Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and introduces luciferase/luciferin to generate a luminescent signal proportional to the ADP generated.
- Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Self-Validating System: The inclusion of staurosporine as a potent, non-selective kinase inhibitor serves as a positive control to validate assay performance. The DMSO-only wells act as a negative control (0% inhibition), establishing the baseline kinase activity.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Other High-Potential Kinase Targets
The pyrrolopyrazine scaffold's versatility extends to other kinase families implicated in cancer and inflammatory diseases.
| Potential Kinase Target | Therapeutic Relevance | Rationale for Investigation |
| c-Met | Oncogene in various cancers, promoting invasion and metastasis. | Pyrrolo[2,1-f][2][5][7]triazine derivatives, a related scaffold, show potent c-Met inhibition.[5] Initial hits for FGFR inhibitors were derived from a c-Met inhibitor project.[2][3] |
| ALK | Anaplastic Lymphoma Kinase; a driver in non-small cell lung cancer (NSCLC). | Tetrahydropyrido[2,3-b]pyrazines, structurally related compounds, are potent ALK inhibitors.[8] |
| JAK Family (e.g., JAK2) | Key mediators of cytokine signaling; implicated in myeloproliferative neoplasms and autoimmune diseases. | Pyrrolo[1,2-f]triazines have been developed as potent JAK2 inhibitors.[5] |
| CDK2 | Cyclin-Dependent Kinase 2; its hyperactivity is linked to cancer cell proliferation and resistance to CDK4/6 inhibitors. | The related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core is a selective CDK2 inhibitor.[9] |
| BTK | Bruton's Tyrosine Kinase; crucial for B-cell signaling and a validated target in B-cell malignancies.[10] | The broad applicability of heterocyclic scaffolds as kinase inhibitors suggests BTK as a plausible target.[4] |
The experimental protocol for screening against these kinases would be analogous to the FGFR1 assay, substituting the specific kinase and, if necessary, the peptide substrate.
Part 2: Exploratory and Novel Therapeutic Targets
Beyond the kinome, the chemical features of this compound suggest potential interactions with other enzyme classes and receptors.
DNA Topoisomerase II (Topo II)
Topo II enzymes are essential for managing DNA topology during replication and transcription. They are a validated target for anticancer drugs. A study on 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives found that they act as non-intercalative Topo II catalytic inhibitors, likely by blocking the ATP binding site.[11]
Scientific Rationale: The pyrrolo[2,3-b]pyrazine core has been shown to inhibit Topo II.[11] Given that many Topo II inhibitors function by competing with ATP, and the subject compound is an ATP-mimetic scaffold, investigating its effect on Topo II is a worthwhile exploratory path.
Experimental Protocol: Topo II DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the conversion of supercoiled plasmid DNA to its relaxed form by Topo II.
1. Reagents and Materials:
- Human Topoisomerase II alpha.
- Supercoiled plasmid DNA (e.g., pBR322).
- Etoposide (positive control inhibitor).
- Test Compound.
- Topo II Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 30 µg/mL BSA.
- ATP solution.
- Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.
- Agarose, Tris-acetate-EDTA (TAE) buffer.
- Ethidium bromide or SYBR Safe DNA stain.
- Gel electrophoresis system and imaging equipment.
2. Step-by-Step Methodology:
- Reaction Setup: On ice, combine the following in a microcentrifuge tube: Topo II Assay Buffer, 10 mM ATP, 250 ng supercoiled plasmid DNA, and the test compound at various concentrations (or etoposide/DMSO controls).
- Enzyme Addition: Add 1-2 units of human Topo II alpha to initiate the reaction. The final reaction volume is typically 20 µL.
- Incubation: Incubate the reaction at 37°C for 30 minutes.
- Termination: Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.
- Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel in 1X TAE buffer. Run the gel at a constant voltage (e.g., 80V) for 2-3 hours. Supercoiled DNA migrates faster than relaxed DNA.
- Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize the DNA bands under UV light.
- Analysis: Quantify the band intensities for supercoiled and relaxed DNA. An effective inhibitor will show a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA remaining.
Workflow: Topo II DNA Relaxation Assay
Caption: Workflow for a Topoisomerase II DNA relaxation assay.
Antiviral Targets: Hepatitis B Virus (HBV) cccDNA
Chronic Hepatitis B infection is sustained by a stable viral minichromosome in infected hepatocytes called covalently closed circular DNA (cccDNA). Eradication of cccDNA is a major goal of new HBV therapies. A patent application has disclosed pyrrolo[2,3-b]pyrazine compounds as potent inhibitors of HBV infection, specifically targeting cccDNA.[7]
Scientific Rationale: The discovery of related compounds with anti-HBV activity makes this an intriguing, albeit less conventional, therapeutic avenue to explore for this compound.[7] The mechanism is likely distinct from kinase inhibition and warrants a dedicated investigation in specialized cell-based models.
Part 3: Computational Approaches for Target Deconvolution
In parallel with experimental screening, computational methods can be employed to predict and prioritize potential targets, saving significant resources.
In Silico Target Prediction Workflow
-
Reverse Pharmacophore Screening: The 3D structure of this compound can be used to generate a pharmacophore model (a map of its key chemical features). This model is then used to screen a database of protein structures to identify proteins with binding pockets that complement these features.
-
Molecular Docking: Once a set of potential protein targets is identified, molecular docking simulations can predict the binding mode and estimate the binding affinity of the compound to each protein's active site. This helps to rank and prioritize targets for experimental validation.
-
Target Profile Analysis: The list of predicted targets can be analyzed for pathway enrichment and disease association, providing insights into the compound's potential mechanisms of action and therapeutic applications.
Computational Target Identification Workflow
Caption: In silico workflow for target identification.
Summary and Future Directions
The this compound molecule is built upon a scaffold with a proven track record in medicinal chemistry, particularly as a potent inhibitor of protein kinases. The most promising and immediate therapeutic targets for investigation are within the kinase family, with FGFRs standing out as a primary candidate class based on extensive literature precedent.[2][3][6] Exploratory research into its effects on Topoisomerase II and as a potential anti-HBV agent could uncover novel therapeutic applications.
Future work should focus on a tiered screening approach:
-
Broad Kinase Panel Screening: Profile the compound against a large panel of kinases to understand its selectivity profile.
-
Cell-Based Assays: Confirm on-target activity in relevant cancer cell lines for the most promising kinase targets.
-
SAR Studies: Utilize the bromine atom as a synthetic handle to generate a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.
By systematically applying the experimental and computational workflows detailed in this guide, researchers can effectively elucidate the therapeutic potential of this intriguing heterocyclic compound.
References
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-
Pyrrolo[2,1-f][2][5][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. (SpringerLink)
- Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II C
- Pyrrolo[2,3-b]pyrazine compounds as cccdna inhibitors for the treatment of hepatitis b virus (hbv) infection.
- Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (MDPI)
- Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. (PubMed)
- 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. (Benchchem)
- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (NIH)
- Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (PMC - NIH)
- Clinical pharmacology and PK/PD translation of the second-generation Bruton's tyrosine kinase inhibitor, zanubrutinib. (PubMed)
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one from Pyrazine Precursors
This document provides a detailed technical guide for the synthesis of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyrazine core is a key structural motif in a variety of biologically active molecules, including potent kinase inhibitors.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the experimental choices.
The synthesis of this target molecule is not a trivial process and requires a multi-step approach. This guide outlines a robust and logical synthetic strategy, commencing from readily available pyrazine precursors. The chosen pathway emphasizes a "pyrazine-first" approach, wherein the pyrrolo[2,3-b]pyrazin-6-one core is constructed, followed by a regioselective bromination.
I. Synthetic Strategy Overview
The overall synthetic strategy is a three-stage process, designed for efficiency and control over the final product's structure.
-
Stage 1: Synthesis of the Key Intermediate: 2,3-Diaminopyrazine. This stage focuses on the preparation of the foundational pyrazine building block, which possesses the necessary functionalities for the subsequent cyclization.
-
Stage 2: Construction of the Pyrrolo[2,3-b]pyrazin-6-one Core. This crucial step involves the annulation of the pyrrole ring onto the pyrazine core to form the desired bicyclic system.
-
Stage 3: Regioselective Bromination. The final stage introduces the bromine atom at the 2-position of the pyrrolo[2,3-b]pyrazin-6-one scaffold, yielding the target molecule.
The following diagram illustrates the overall synthetic workflow:
Sources
Application Notes & Protocols: Strategic Implementation of Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one Derivatives
Introduction: The Strategic Value of the Pyrrolo[2,3-b]pyrazin-6-one Scaffold
The 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one core represents a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its unique electronic properties and rigid, bicyclic structure make it a cornerstone for designing potent and selective inhibitors of various biological targets, particularly kinases. The introduction of an amino group at the C2 position is a critical synthetic step, enabling the exploration of key pharmacophoric interactions and providing a versatile handle for further diversification.
The Buchwald-Hartwig amination stands as a premier method for forging C(sp²)-N bonds, offering a broad substrate scope and functional group tolerance where classical methods like nucleophilic aromatic substitution often fail.[1][2][3] This guide provides a comprehensive technical overview and actionable protocols for the successful application of the Buchwald-Hartwig amination to 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one, a challenging yet valuable substrate. We will delve into the mechanistic underpinnings, strategic selection of reaction parameters, and practical troubleshooting to empower researchers in their synthetic campaigns.
Reaction Principle: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-defined catalytic cycle.[4][5][6] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst, stabilized by a phosphine ligand (L), initiates the cycle by inserting into the carbon-bromine bond of the heteroaryl halide. This forms a Pd(II) complex.[7] For aryl bromides, this step is typically considered the rate-determining step of the cycle.[7]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[8]
-
Reductive Elimination : This final, crucial step involves the formation of the desired C-N bond and the product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6] The choice of ligand is critical to promote this step over competing side reactions like beta-hydride elimination.[1]
Key Considerations for the Pyrrolo[2,3-b]pyrazin-6-one Substrate
The successful amination of this compound is not trivial. Its unique structure presents several challenges that must be addressed through careful parameter selection.
-
Heterocycle Basicity : The pyrazine nitrogen atoms can act as Lewis bases and coordinate to the palladium center, potentially inhibiting or poisoning the catalyst.[5] This necessitates the use of specific ligands that can prevent catalyst deactivation.
-
Lactam Functionality : The substrate contains a lactam N-H proton. While generally less acidic than the amine nucleophile, its presence could lead to side reactions or complicate the reaction mechanism, especially with very strong bases.
-
Electron-Deficient Nature : The pyrazinone ring is electron-deficient, which generally facilitates the initial oxidative addition step. However, this electronic nature can also influence the stability of intermediates and the rate of reductive elimination.
Optimization of Reaction Parameters: A Guided Approach
A systematic approach to optimizing the reaction conditions is critical for achieving high yields and purity. The choice of catalyst, ligand, base, and solvent are interdependent variables.[9]
| Parameter | Recommended Choice & Rationale |
| Palladium Source | Palladacycle Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4) . These are air-stable and reliably generate the active Pd(0) species in situ, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent.[4][10] |
| Ligand | Bulky, Electron-Rich Biaryl Monophosphines (e.g., XPhos, RuPhos, BrettPhos) . These ligands are essential for challenging substrates.[11] Their steric bulk promotes the formation of monoligated palladium species, which accelerates both oxidative addition and reductive elimination, while their electron-donating nature enhances catalyst stability and activity, especially for electron-deficient heterocycles.[1] |
| Base | Start with Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄) . Strong bases like NaOtBu or LHMDS are highly effective but may cause decomposition or side reactions with the sensitive lactam substrate.[4][5] Cesium carbonate is often a good choice due to its moderate basicity and good solubility in common organic solvents.[4][12] |
| Solvent | Aprotic, Non-coordinating Solvents (Toluene, 1,4-Dioxane, THF, CPME) . Toluene and 1,4-dioxane are the most common and effective solvents.[13] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the reaction by coordinating to the palladium catalyst.[4] Ensure the solvent is anhydrous and degassed. |
| Temperature | 80–110 °C . Most Buchwald-Hartwig reactions require heating to achieve a reasonable rate.[4] Start at a moderate temperature (e.g., 90 °C) and increase if the reaction is sluggish. Microwave irradiation can also be a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes.[14] |
Detailed Experimental Protocol
This protocol is a robust starting point for the amination of this compound with a generic primary or secondary amine. It assumes the use of standard Schlenk techniques under an inert atmosphere.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2–1.5 equiv)
-
XPhos Pd G3 precatalyst (2–5 mol%)
-
XPhos ligand (2–5 mol%, if not using a precatalyst)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed Toluene (or 1,4-Dioxane) to make a 0.1 M solution
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk tube or sealable reaction vial equipped with a magnetic stir bar, add this compound, XPhos Pd G3, and cesium carbonate.
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition : Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.
-
Heating : Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously.
-
Monitoring : Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate or dichloromethane.
-
Filtration : Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Concentration : Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure 2-amino-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one product.
-
Characterization : Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to addressing common problems.[10][15]
| Observation / Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Inappropriate ligand/base combination. | 1. Ensure rigorous inert atmosphere techniques.2. Increase temperature in 10 °C increments.3. Screen alternative ligands (e.g., RuPhos) or a stronger base (e.g., K₃PO₄, then NaOtBu as a last resort). |
| Recovery of Starting Material | 1. Reaction not complete.2. Catalyst poisoning. | 1. Extend reaction time.2. Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Ensure reagents and solvent are pure and free of potential catalyst poisons. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of Br with H).2. Dimerization of the starting material. | 1. This can occur if water is present. Ensure anhydrous conditions. Use a more electron-rich ligand to favor reductive elimination.2. Lower the reaction temperature or use a more sterically hindered ligand. |
| Product is Unstable/Decomposes | 1. Harsh base or high temperature.2. Product instability on silica gel. | 1. Use a milder base (e.g., K₂CO₃) and lower the temperature.2. Consider alternative purification methods like reverse-phase chromatography or crystallization. |
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Buchwald-Hartwig Coupling. (n.d.). NROChemistry. Retrieved January 20, 2026, from [Link]
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Vira, S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved January 20, 2026, from [Link]
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Kukhta, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Retrieved January 20, 2026, from [Link]
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Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved January 20, 2026, from [Link]
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BUNCE, Richard A., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. Retrieved January 20, 2026, from [Link]
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Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 20, 2026, from [Link]
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Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Retrieved January 20, 2026, from [Link]
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Norrby, P., et al. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
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Usami, Y., et al. (2016). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Retrieved January 20, 2026, from [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved January 20, 2026, from [Link]
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Wang, D., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Retrieved January 20, 2026, from [Link]
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POP‐type ligands used in the Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Effect of various bases in the Buchwald coupling reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Marion, N., et al. (2006). Rapid Room Temperature Buchwald-Hartwig and Suzuki-Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. ElectronicsAndBooks. Retrieved January 20, 2026, from [Link]
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Buchwald–Hartwig Amination of b-Chloroacroleins by Lactams and Heteroarylamines. (2007). SYNTHESIS. Retrieved January 20, 2026, from [Link]
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Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. Retrieved January 20, 2026, from [Link]
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Buchwald-Hartwig Amination. (2016). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]
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Al-Hokbany, N., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. Retrieved January 20, 2026, from [Link]
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Scott, J. S., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocol for the N-arylation of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one Core Scaffold
Introduction: The Significance of N-Arylated Pyrrolo[2,3-b]pyrazin-6-ones in Modern Drug Discovery
The pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its unique electronic and structural features make it an attractive framework for the design of potent and selective kinase inhibitors.[1] Specifically, N-arylated derivatives of this core structure have demonstrated significant therapeutic potential, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[1] The strategic introduction of an aryl group at the N-7 position of the pyrrolo[2,3-b]pyrazin-6-one core can profoundly influence the compound's pharmacological properties, including target affinity, selectivity, and pharmacokinetic profile.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and reproducible protocol for the N-arylation of the 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one scaffold. We will delve into a detailed experimental protocol, the underlying mechanistic rationale, and key considerations for successful synthesis and characterization.
Strategic Considerations for N-Arylation: Navigating Selectivity
The target molecule, this compound, possesses two potentially reactive nitrogen atoms: the pyrrole nitrogen (N-5) and the lactam nitrogen (N-7). To achieve selective N-arylation at the desired lactam position, protection of the more nucleophilic pyrrole nitrogen is paramount. The use of a tosyl (Ts) protecting group on the pyrrole nitrogen is a common and effective strategy, leading to the starting material: 2-bromo-5-tosyl-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one . This protection not only ensures regioselectivity but also enhances the stability of the heterocyclic core during the coupling reaction.[1]
Two primary catalytic systems are widely employed for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2][3] For the N-arylation of lactams, the Buchwald-Hartwig reaction often provides superior results due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[2][4]
Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol is designed for the selective N-arylation of 2-bromo-5-tosyl-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one with a generic aryl bromide.
Materials
-
2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-6-one (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos G3, 2-5 mol%)
-
BrettPhos ligand (if not using a precatalyst, 4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Workflow
Caption: General experimental workflow for the Buchwald-Hartwig N-arylation.
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk tube, add 2-bromo-5-tosyl-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one (1.0 equiv), the aryl bromide (1.2 equiv), the palladium precatalyst (e.g., BrettPhos G3, 2-5 mol%), and the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.2 M.
-
Reaction: Place the reaction mixture in a preheated oil bath at a temperature between 80-110 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-arylated product.
Mechanism & Rationale: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine (in this case, the lactam nitrogen).[5] The generally accepted catalytic cycle involves a Pd(0)/Pd(II) redox couple.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Key Steps and Rationale for Reagent Choices:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-X), forming a Pd(II) intermediate. The choice of a brominated starting material is a good balance between reactivity and stability.
-
Ligand Exchange: The lactam (R₂NH) displaces the halide on the palladium center. The use of a strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is crucial to deprotonate the lactam, making it a more potent nucleophile.
-
Reductive Elimination: The N-arylated product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.
-
Catalyst and Ligand: The choice of a bulky, electron-rich phosphine ligand, such as BrettPhos, is critical. These ligands promote the reductive elimination step, which is often the rate-limiting step, and stabilize the palladium catalyst, preventing decomposition.[2][6] The use of a pre-formed catalyst (precatalyst) like BrettPhos G3 simplifies the reaction setup and improves reproducibility.
Alternative Protocol: Copper-Catalyzed N-Arylation (Ullmann Condensation)
While the Buchwald-Hartwig reaction is often preferred, the Ullmann condensation offers a palladium-free alternative.[7][8] Modern Ullmann protocols utilize ligands to facilitate the reaction under milder conditions than the classical high-temperature procedures.
Key Reagents and Conditions
-
Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst.
-
Ligand: Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), are frequently used to accelerate the reaction.[9]
-
Base: A strong base like potassium phosphate (K₃PO₄) is typically employed.
-
Solvent: High-boiling polar aprotic solvents like DMSO or DMF are often used.
-
Temperature: Temperatures are generally higher than in Buchwald-Hartwig reactions, typically in the range of 110-140 °C.
Data Interpretation: Characterization of the N-Arylated Product
Following successful purification, the structure of the N-arylated 2-bromo-5-tosyl-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one derivative should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals in the aromatic region corresponding to the protons of the newly introduced aryl group. A downfield shift of the methylene protons adjacent to the lactam nitrogen may also be observed. |
| ¹³C NMR | Appearance of new signals corresponding to the carbons of the aryl group. |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺) should correspond to the calculated mass of the N-arylated product. The isotopic pattern for the bromine atom should be observed. |
| Infrared (IR) Spectroscopy | The characteristic C=O stretching frequency of the lactam may be slightly shifted upon N-arylation. |
Troubleshooting and Key Considerations
-
Low or No Conversion: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The palladium catalyst is sensitive to oxygen. Consider increasing the catalyst loading or reaction temperature.
-
Side Reactions: The presence of a free N-H on the pyrrole ring would lead to a mixture of N-5 and N-7 arylated products. Ensure complete tosyl protection of the starting material.
-
Difficult Purification: If the product is difficult to separate from the starting materials or byproducts, consider optimizing the chromatographic conditions or exploring crystallization as a purification method.
Conclusion
The N-arylation of the 2-bromo-5-tosyl-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one scaffold is a key transformation for the synthesis of novel compounds with potential therapeutic applications. The Palladium-catalyzed Buchwald-Hartwig amination, utilizing a sterically hindered biarylphosphine ligand, offers a reliable and efficient method for this transformation. Careful control of reaction conditions, particularly the exclusion of air and moisture, is critical for success. This detailed protocol and the accompanying mechanistic insights provide a solid foundation for researchers to explore the synthesis of a diverse library of N-arylated pyrrolo[2,3-b]pyrazin-6-ones for drug discovery and development.
References
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Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. (2025). Publikationsserver der Universität Regensburg. Retrieved from [Link]
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Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Studies. Journal of the American Chemical Society, 132(44), 15914–15917. Retrieved from [Link]
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Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (2009). MDPI. Retrieved from [Link]
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Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (2012). SURFACE at Syracuse University. Retrieved from [Link]
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On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). MDPI. Retrieved from [Link]
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A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate. (2017). Arkivoc. Retrieved from [Link]
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Retrieved from [Link]
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Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. (2021). MDPI. Retrieved from [Link]
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Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. (2001). Organic Letters. Retrieved from [Link]
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Wolfe, J. P., & Rennels, R. A. (2005). Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. Organic Letters, 7(13), 2575–2578. Retrieved from [Link]
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Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011). National Institutes of Health. Retrieved from [Link]
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Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. (2014). National Institutes of Health. Retrieved from [Link]
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Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2016). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. (2023). National Institutes of Health. Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). National Institutes of Health. Retrieved from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health. Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Recent Progress Concerning the N-Arylation of Indoles. (2021). MDPI. Retrieved from [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2023). MDPI. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one for Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Pyrrolopyrazinone Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] FBDD utilizes libraries of small, low-molecular-weight molecules (<300 Da) to probe a target's binding sites.[3][4] These fragments, despite their initially weak binding affinity (μM to mM range), often exhibit more efficient binding interactions per atom than larger molecules, making them superior starting points for optimization.[2][5]
This guide focuses on a particularly promising fragment: 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one . This molecule is built upon the pyrrolo[2,3-b]pyrazine core, a privileged scaffold found in numerous kinase inhibitors due to its ability to act as an ATP-competitive hinge-binder.[6][7] The specific features of this fragment—a lactam for defined hydrogen bonding, a saturated ring for three-dimensional character, and a strategically placed bromine atom—make it an exceptionally versatile tool for FBDD campaigns targeting a range of proteins, including kinases and other ATP-dependent enzymes. The bromine atom serves as a chemically tractable handle, allowing for controlled, structure-guided elaboration into more potent and selective lead compounds.[8]
Core Principles: Why Start with a Fragment?
The fundamental principle of FBDD is that smaller molecules can explore chemical space more effectively than large, complex ones.[5][9] A library of a few thousand fragments can achieve broader coverage of potential binding interactions than millions of compounds in a typical HTS library.[9] The process begins by identifying fragments that bind weakly to the target. This requires highly sensitive biophysical techniques rather than traditional biochemical assays.[2][10] Once a fragment "hit" is identified and its binding mode is determined (typically via X-ray crystallography), a medicinal chemistry campaign is initiated to evolve the fragment into a high-affinity lead.[1] This evolution is more rational and efficient because it builds upon a foundation of confirmed molecular interaction.
Fragment Profile: this compound
A successful fragment must possess specific physicochemical properties that adhere to the "Rule of Three" and offer clear vectors for chemical optimization.
| Property | Value | Rationale for FBDD |
| Molecular Weight | ~216.04 g/mol | Compliant with the "Rule of Three" (<300 Da), ensuring higher hit probability.[4] |
| Structure | This compound | The pyrrolopyrazinone core acts as a rigid scaffold presenting key interaction points. |
| Key Functional Groups | Lactam (H-bond donor/acceptor), Bromine atom | The lactam can form crucial hydrogen bonds in a binding pocket. The bromine provides a reliable synthetic handle for subsequent optimization via cross-coupling reactions.[8] |
| Solubility | High aqueous solubility is critical | Essential for biophysical screening methods which often require high compound concentrations to detect weak binding. |
| Purity | >98% | High purity is mandatory to ensure that observed binding is due to the intended fragment and not a reactive impurity.[11] |
FBDD Workflow: From Fragment Screening to Hit Validation
This section outlines the comprehensive workflow for utilizing this compound in a typical FBDD campaign.
Caption: High-level workflow for a fragment-based drug discovery campaign.
Protocol 1: Fragment Stock Preparation and Quality Control
Rationale: The integrity of FBDD data relies on the quality of the fragment stock. Aggregation or degradation can lead to false positives. DMSO is the standard solvent, but final concentrations in assays must be kept low (<1-2%) to avoid protein destabilization.
Materials:
-
This compound solid (>98% purity)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Acoustic liquid handler or calibrated manual pipettes
-
LC-MS and ¹H NMR for quality control
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM primary stock solution by dissolving the fragment in 100% DMSO. Vortex thoroughly and visually inspect for complete dissolution.
-
Quality Control (QC):
-
Perform an initial QC on the solid material via ¹H NMR to confirm identity and purity.
-
After dissolution, run an LC-MS analysis on a diluted sample of the stock solution to confirm purity and stability in DMSO.
-
-
Storage: Aliquot the primary stock into small volumes in sealed vials to minimize freeze-thaw cycles. Store at -20°C in a desiccated environment.
-
Working Solutions: For screening, create intermediate plates by diluting the primary stock. The final assay concentration will typically range from 100 µM to 2 mM, depending on the sensitivity of the biophysical method used.
Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)
Rationale: SPR is a powerful, label-free technique for primary screening due to its sensitivity and real-time data acquisition.[9][12] It measures changes in mass on a sensor chip surface as the fragment binds to an immobilized target protein, allowing for the determination of binding kinetics and affinity (K D).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Target protein (>95% purity)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+) with 1-2% DMSO
-
Fragment stock solutions
Procedure:
-
Target Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a density that will yield a maximal response (Rmax) appropriate for detecting small fragment binding. A reference flow cell should be prepared by activating and deactivating the surface without protein.
-
System Priming: Equilibrate the system with running buffer containing the same percentage of DMSO as the fragment solutions to minimize bulk refractive index mismatches.
-
Screening:
-
Inject a high concentration of the fragment (e.g., 500 µM) over both the target and reference flow cells.
-
Monitor the sensorgram for a response that is specific to the target channel (reference-subtracted). A rectangular-shaped response is characteristic of a fast-on/fast-off interaction, typical for fragments.
-
-
Hit Triage: Fragments that show a specific, concentration-dependent binding response are prioritized as initial hits.
-
Affinity Determination: For confirmed hits, perform a full dose-response experiment by injecting a series of fragment concentrations (e.g., from 1 µM to 1 mM) to determine the equilibrium dissociation constant (K D).
Protocol 3: Hit Validation using Orthogonal Methods
Rationale: To eliminate false positives arising from assay artifacts, hits from the primary screen must be confirmed using a different biophysical method.[9][13] MicroScale Thermophoresis (MST) is an excellent orthogonal choice as it measures binding in solution, avoiding potential issues related to protein immobilization.[10][12][14]
Materials:
-
MST instrument (e.g., Monolith)
-
Fluorescently labeled target protein
-
MST-grade capillaries
-
Assay buffer with 0.05% Tween-20
-
Fragment stock solutions
Procedure:
-
Sample Preparation: Prepare a series of 16 dilutions of the fragment hit. Mix each dilution with a constant concentration of the labeled target protein.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries in the instrument. The instrument applies a localized infrared laser, creating a temperature gradient. The movement of the labeled protein along this gradient is tracked.
-
Data Analysis: A change in the thermophoretic movement upon fragment binding indicates an interaction. The data from the dilution series is plotted to generate a binding curve from which the K D can be calculated. A confirmed hit should yield a K D value in a similar range to that observed in the primary screen.
Hit-to-Lead: Evolving the Fragment
Once a validated hit for this compound is confirmed and its binding mode is elucidated by X-ray crystallography, the optimization phase begins.[15] The goal is to increase potency and selectivity by modifying the fragment to make additional favorable interactions within the binding site.
Caption: Key strategies for hit-to-lead optimization in FBDD.
Protocol 4: Structure-Guided Fragment Growth
Rationale: The "fragment growing" strategy is the most direct path for optimization.[15][16] The bromine atom on the pyrrolopyrazinone core is an ideal anchor for well-established cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the systematic exploration of the surrounding binding pocket identified in the co-crystal structure.
Conceptual Synthetic Protocol (Suzuki Coupling):
-
Reaction Setup: In a microwave vial, combine this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents), and a base like K₂CO₃ (2 equivalents).
-
Solvent: Use a degassed solvent mixture, typically 1,4-dioxane and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) using microwave irradiation (e.g., 100-120°C for 15-30 minutes) or conventional heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts. Purify the crude product using column chromatography to yield the desired elaborated compound.
-
Biological Evaluation: Screen the newly synthesized analogues using the same biophysical assays to determine if the modification improved binding affinity. This iterative process of design, synthesis, and testing drives the project toward a potent lead compound.[17]
Conclusion
The fragment this compound represents a high-value starting point for fragment-based drug discovery campaigns. Its combination of a biologically relevant scaffold, desirable fragment properties, and a synthetically versatile bromine handle provides a robust platform for the discovery of novel chemical matter. The systematic application of the biophysical and medicinal chemistry protocols outlined in this guide enables researchers to efficiently translate this simple fragment into a highly optimized lead candidate.
References
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-
Different hit-to-lead optimization strategies (fragment growing,... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. (2022, May 10). Retrieved January 20, 2026, from [Link]
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Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed. (2022, November). Retrieved January 20, 2026, from [Link]
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Fragment Based Drug Design: A Review - International Journal of Pharmaceutical Sciences. (2024, July 1). Retrieved January 20, 2026, from [Link]
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Fragment-based drug discovery—the importance of high-quality molecule libraries - PMC. (2022, July 10). Retrieved January 20, 2026, from [Link]
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Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications. (2025, February 24). Retrieved January 20, 2026, from [Link]
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Fragment-based screening by protein-detected NMR spectroscopy - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - Sci-Hub. (n.d.). Retrieved January 20, 2026, from [Link]
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Fragment-to-Lead - Creative Biostucture Drug Discovery. (n.d.). Retrieved January 20, 2026, from [Link]
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In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. (2020, February 18). Retrieved January 20, 2026, from [Link]
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Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - Preprints.org. (2017, March 30). Retrieved January 20, 2026, from [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
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- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 15. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifechemicals.com [lifechemicals.com]
- 17. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Application Notes & Protocols: The Development of Potent FGFR Inhibitors from a 2-Bromo-5H-pyrrolo[2,3-b]pyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, and its dysregulation is a key driver in numerous cancers.[1][2][3] This has established the FGFR family of receptor tyrosine kinases as a high-priority target for therapeutic intervention. This document provides a detailed guide on the development of a novel class of potent FGFR inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold. We will explore the rationale for targeting FGFR, the synthetic chemistry underpinning the inhibitor series, a deep dive into the structure-activity relationships (SAR), and detailed protocols for the biological evaluation of these compounds. The journey begins with a key intermediate, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine , and culminates in the synthesis and characterization of highly potent and selective FGFR inhibitors.[4]
Introduction: The Rationale for Targeting FGFR
The FGFR signaling cascade is integral to a multitude of physiological processes, including embryonic development, tissue homeostasis, and angiogenesis.[2] This pathway is initiated by the binding of Fibroblast Growth Factors (FGFs) to their corresponding FGFRs (FGFR1-4), leading to receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain.[3] This phosphorylation event triggers the recruitment of downstream signaling proteins and the activation of major intracellular pathways such as the RAS-MAPK-ERK, PI3K-AKT, and PLCγ pathways, which collectively regulate cell proliferation, survival, and migration.[3][5]
Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, is a significant oncogenic driver in a wide range of malignancies, including urothelial carcinoma, non-small cell lung carcinoma, and breast cancer.[1][5] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of the FGFR kinase domain has become a promising strategy in oncology drug discovery.[2][6] This guide focuses on a series of inhibitors built from the 5H-pyrrolo[2,3-b]pyrazine scaffold, which has emerged as a privileged core for developing potent and selective FGFR inhibitors.[4][6]
Signaling Pathway Overview
The binding of an FGF ligand to its cognate FGFR initiates a cascade of downstream signaling events critical for cellular function. Understanding this pathway is key to appreciating the mechanism of action of FGFR inhibitors.
Caption: The FGFR signaling cascade and the point of intervention for pyrrolo[2,3-b]pyrazine inhibitors.
The Synthetic Pathway: From Core Scaffold to Potent Inhibitors
The development of this inhibitor class hinges on a robust synthetic strategy that allows for systematic structural modifications. The key to this approach is the synthesis of the versatile intermediate, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine , which serves as the foundation for introducing diversity.[1]
General Synthetic Workflow
The overall strategy involves the initial protection of the pyrrole nitrogen with a tosyl group, which also enhances stability, followed by a palladium-catalyzed cross-coupling reaction to functionalize the C2 position.[1] The tosyl group can be retained or replaced in the final compounds.
Caption: General synthetic workflow for the preparation of 5H-pyrrolo[2,3-b]pyrazine FGFR inhibitors.
Protocol 1: Synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (Key Intermediate)
This protocol describes the synthesis of the pivotal intermediate. The tosyl group serves as a protecting group for the pyrrole nitrogen, facilitating subsequent functionalization at the C2 position.[1]
Materials:
-
3-[(trimethylsilyl)ethynyl]pyrazin-2-amine
-
N,N-dimethylacetamide (DMAc)
-
Sodium tert-butoxide (NaOtBu)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 5% w/v)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Round-bottom flask, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
Cyclization & Bromination (Conceptual Step): The starting material, 3-ethynylpyrazin-2-amine or a related precursor, undergoes cyclization to form the 5H-pyrrolo[2,3-b]pyrazine core, which is then brominated. For the purpose of this protocol, we start from the commercially available 3-[(trimethylsilyl)ethynyl]pyrazin-2-amine, which can be converted to the bromo-pyrrolo-pyrazine intermediate through established literature methods. A simplified, one-pot approach has also been described.[2]
-
Tosyl Protection: a. To a solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine in anhydrous DMAc at 0 °C, slowly add NaH (1.2 equivalents) or another suitable base like sodium tert-butoxide.[2][4] b. Stir the mixture at 0 °C for 30 minutes. c. Add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C. d. Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates completion.[1]
-
Work-up and Purification: a. Quench the reaction by slowly pouring the mixture into a cold aqueous solution of sodium bicarbonate.[1] b. A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water. c. The crude product can be purified by recrystallization from a solvent system such as ethyl acetate/petroleum ether to yield 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine as a solid.[1] d. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Synthesis of a Representative Inhibitor via Suzuki Coupling
This protocol details the synthesis of a highly potent inhibitor, Compound 13 from Xiong et al. (2018), via a palladium-catalyzed Suzuki cross-coupling reaction.[4][7] This reaction couples the C2 position of the pyrrolopyrazine core with a substituted pyrazole.
Materials:
-
2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (from Protocol 1)
-
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in dioxane (e.g., 4M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suzuki Coupling: a. To a reaction vessel, add 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1 equivalent), the pyrazole boronate ester (1.2 equivalents), K₂CO₃ (3 equivalents), and Pd(dppf)Cl₂ (0.1 equivalents). b. Purge the vessel with an inert gas (e.g., Argon or Nitrogen). c. Add degassed 1,4-dioxane and water (e.g., 4:1 v/v). d. Heat the mixture to 80 °C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Deprotection: a. After completion, cool the reaction to room temperature and dilute with ethyl acetate. b. Wash the organic layer sequentially with water and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude residue by silica gel chromatography to obtain the THP-protected intermediate. e. Dissolve the purified intermediate in DCM and add a solution of 4M HCl in dioxane. f. Stir at room temperature for 1-2 hours to remove the THP protecting group.
-
Final Purification: a. Quench the reaction by adding saturated aqueous NaHCO₃ solution. b. Extract the product with DCM. c. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. d. Purify the final compound by silica gel chromatography or recrystallization to yield the target inhibitor. e. Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, HRMS, and determine purity by HPLC.
Structure-Activity Relationship (SAR) Analysis
Systematic optimization of the 5H-pyrrolo[2,3-b]pyrazine scaffold has yielded crucial insights into the structural requirements for potent and selective FGFR inhibition. The SAR can be dissected by considering three key regions of the molecule.
Caption: Key structure-activity relationship insights for the 5H-pyrrolo[2,3-b]pyrazine series.
-
The Hinge-Binding Scaffold (R¹): The core 5H-pyrrolo[2,3-b]pyrazine itself is a critical determinant of activity. Comparative studies showed that this scaffold provides a dramatic increase in FGFR1 inhibitory activity compared to related scaffolds like 1H-pyrazolo[4,3-b]pyridine.[4][6] This is attributed to its ability to form optimal hydrogen bonds with the hinge region of the kinase domain, mimicking the binding of the adenine region of ATP.
-
The C2-Substituent (R²): The C2 position, functionalized via Suzuki coupling, explores the solvent-front region of the ATP-binding pocket. Extensive modification of the pyrazole moiety at this position revealed that an unsubstituted pyrazole ring (where the pyrazole N-H is free) results in the most potent inhibition (e.g., Compound 13, FGFR1 IC₅₀ = 0.6 nM).[4] Adding even small alkyl groups, like a methyl, to the pyrazole nitrogen significantly reduces activity, indicating a strict steric constraint in this area.[4]
-
The N5-Sulfonyl Group (R³): This group occupies a hydrophobic pocket. A variety of substituted phenylsulfonyl groups have been explored. The electronic and steric properties of substituents on this phenyl ring are important. Generally, meta-substitution is well-tolerated and can enhance potency. For example, compounds with meta-nitro or meta-cyano groups on the phenylsulfonyl moiety retain high activity.[6] This suggests that both steric fit and electronic interactions in this pocket contribute to the overall binding affinity.
Biological Evaluation: Protocols for Assessing Inhibitor Potency
Protocol 3: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a method to determine the IC₅₀ value of a test compound against a specific FGFR kinase (e.g., FGFR1) using a luminescence-based assay that measures ADP production.[8][9][10][11]
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Test compounds (serially diluted in DMSO)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white, low-volume assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: a. Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series. b. Transfer a small volume (e.g., 1 µL) of the diluted compound solutions and a DMSO control into the wells of a 384-well plate.
-
Kinase Reaction: a. Prepare a master mix of Kinase Buffer containing the FGFR1 enzyme at a pre-determined optimal concentration. b. Add 2 µL of the enzyme solution to each well containing the compound. c. Prepare a second master mix of Kinase Buffer containing the peptide substrate and ATP (at its Kₘ concentration). d. To initiate the reaction, add 2 µL of the substrate/ATP mix to each well. The final reaction volume is typically 5 µL. e. Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced into ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: Cell-Based Proliferation Assay
This protocol measures the ability of an inhibitor to suppress the growth of a cancer cell line that is dependent on FGFR signaling, such as the MDA-MB-453 breast cancer cell line which expresses FGFR.[12][13]
Materials:
-
MDA-MB-453 human breast cancer cell line
-
Complete growth medium (e.g., Leibovitz's L-15 Medium with 10% FBS and 1% Penicillin/Streptomycin)
-
Test compounds (serially diluted)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or CCK-8)
-
Plate reader (luminescence or fluorescence/absorbance)
Procedure:
-
Cell Seeding: a. Culture MDA-MB-453 cells according to standard protocols. b. Harvest cells using Trypsin-EDTA, neutralize, and count them. c. Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. d. Incubate the plate overnight (at 37°C, 0% CO₂ for L-15 medium) to allow cells to attach.[14]
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete growth medium. b. Remove the medium from the wells and add 100 µL of the medium containing the diluted compounds. Include vehicle control (e.g., 0.1% DMSO) wells. c. Incubate the plate for 72 hours under normal culture conditions.
-
Viability Measurement: a. After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of CellTiter-Glo® reagent). b. Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®) to allow the signal to stabilize.
-
Data Analysis: a. Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader. b. Calculate the percent cell growth inhibition for each concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition) value.
Data Summary and Lead Candidate Profile
Through systematic synthesis and evaluation, several potent compounds have been identified. Compound 13 (Xiong et al., 2018) stands out as a promising lead candidate.[4]
| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) (KG-1 Cells) |
| Compound 13 | 0.6 | 1.8 | 6.5 | 1.2 |
| Reference: AZD4547 | 0.8 | 1.2 | 3.4 | 1.8 |
| Data adapted from Xiong et al., Molecules 2018, 23(3), 698. The KG-1 cell line is also used for assessing FGFR inhibitor activity.[4] |
Kinase Selectivity Profile of Compound 13: When tested at 100 nM against a panel of other kinases, Compound 13 demonstrated high selectivity for the FGFR family, with minimal inhibition of off-target kinases, highlighting its potential for a favorable safety profile.[4]
Conclusion and Future Directions
The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be an exceptionally fertile starting point for the development of novel FGFR inhibitors. The synthetic route, centered around the 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine intermediate and its subsequent functionalization via Suzuki coupling, is both robust and versatile. The detailed structure-activity relationships have elucidated the key structural features required for high-potency inhibition, leading to the discovery of lead candidates like Compound 13 with sub-nanomolar enzymatic activity and excellent cellular potency.[4]
Future work should focus on comprehensive preclinical evaluation of lead compounds, including in vivo pharmacokinetic profiling and efficacy studies in relevant tumor xenograft models. Further optimization of the N5-sulfonyl group could also be explored to fine-tune physicochemical properties and further enhance selectivity and metabolic stability. The protocols and insights provided herein offer a solid foundation for researchers aiming to advance this promising class of FGFR inhibitors toward clinical development.
References
-
Miao, L., et al. (2021). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 12, 735993. Retrieved from [Link]
-
Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583. Retrieved from [Link]
-
Xiong, B., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. Retrieved from [Link]
- Google Patents. (n.d.). CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b] pyrazine.
- Katoh, M. (2019). Fibroblast growth factor receptors (FGFRs) in brain tumors. Expert Opinion on Therapeutic Targets, 23(7), 581-593. [This is a representative reference for FGFR signaling, the initial searches provided multiple good overviews, e.g., Cells, MDPI Special Issues]
-
Xiong, B., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Protocol of AR-MDA MDA-MB-453 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
-
Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
AMSBIO. (n.d.). MDA-MB-453 Cell Line. Retrieved from [Link]
-
Wang, Y., et al. (2022). Effects of hirsuteine on MDA-MB-453 breast cancer cell proliferation. PubMed Central. Retrieved from [Link]
Sources
- 1. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 2. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 11. promega.com [promega.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. Effects of hirsuteine on MDA-MB-453 breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tripod.nih.gov [tripod.nih.gov]
Application Notes and Protocols: In Vitro Kinase Assays for Pyrrolo[2,3-b]pyrazin-6-one Derivatives
Introduction
The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as protein kinases, is a cornerstone of cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases premier targets for therapeutic intervention. The pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Derivatives of pyrrolo[2,3-b]pyrazin-6-one, for instance, have shown promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are frequently implicated in various malignancies.[1][2][3] The development and characterization of these targeted agents rely heavily on robust and reproducible in vitro kinase assays to determine their potency, selectivity, and mechanism of action.[4]
This comprehensive guide provides a detailed framework for conducting in vitro kinase assays tailored to the evaluation of pyrrolo[2,3-b]pyrazin-6-one derivatives. We will delve into the rationale behind experimental choices, present step-by-step protocols for widely used assay formats, and offer insights into data analysis and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize this important class of kinase inhibitors.
The Kinase Reaction: A Common Ground
At its core, an in vitro kinase assay measures the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate by a kinase enzyme. The general reaction is as follows:
Kinase + Substrate + ATP → Kinase + Phosphorylated Substrate + ADP
The various assay technologies differ in how they detect either the depletion of ATP or the formation of the phosphorylated product or adenosine diphosphate (ADP). The choice of assay technology often depends on factors such as the specific kinase-substrate pair, throughput requirements, and available instrumentation.
Signaling Pathway Context: The FGFR Signaling Cascade
To appreciate the significance of inhibiting kinases like FGFR, it's crucial to understand their role in cellular signaling. The diagram below illustrates a simplified representation of the FGFR signaling pathway, a common target for pyrrolo[2,3-b]pyrazine derivatives.[1][2]
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Choosing the Right Assay: A Comparative Overview
Several robust and high-throughput compatible in vitro kinase assay formats are commercially available. The two most common methodologies are luminescence-based assays that measure ATP depletion and fluorescence-based assays that detect product formation.
| Assay Technology | Principle | Signal Correlation | Advantages | Considerations |
| Luminescence-Based (e.g., ADP-Glo™, Kinase-Glo®) | Measures the amount of ADP produced or ATP remaining after the kinase reaction using a luciferase-luciferin system. | ADP-Glo™: Signal is directly proportional to kinase activity.[5][6][7][8][9][10] Kinase-Glo®: Signal is inversely proportional to kinase activity.[11][12][13] | Universal for any kinase, high sensitivity, wide dynamic range, and amenable to high-throughput screening (HTS).[5][7] | Potential for interference from compounds that affect luciferase. |
| Homogeneous Time-Resolved Fluorescence (HTRF®) | A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay that detects the phosphorylated substrate using a specific antibody labeled with a fluorescent donor and an acceptor fluorophore.[14][15][16] | Signal is directly proportional to kinase activity. | High sensitivity, low background, and reduced interference from compound fluorescence.[16] | Requires a specific antibody for the phosphorylated substrate, which may not be available for all targets. |
For the purpose of this guide, we will provide detailed protocols for the ADP-Glo™ Luminescence-Based Assay and the HTRF® Assay , as they represent two of the most widely adopted and versatile platforms for kinase inhibitor profiling.
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for an in vitro kinase assay to determine the inhibitory potential of a compound.
Caption: General workflow for an in vitro kinase inhibitor assay.
Protocol 1: ADP-Glo™ Luminescent Kinase Assay
This protocol is adapted from the Promega Corporation's technical manuals for the ADP-Glo™ Kinase Assay.[5][6][9] This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[5][10]
I. Materials and Reagents
-
Kinase: Purified recombinant target kinase (e.g., FGFR1).
-
Substrate: Appropriate substrate for the target kinase (peptide or protein).
-
Pyrrolo[2,3-b]pyrazin-6-one Derivatives: Stock solutions in 100% DMSO.
-
ATP: High-purity adenosine triphosphate.
-
Kinase Buffer: Buffer composition will be kinase-specific (a generic buffer can be 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT).
-
ADP-Glo™ Reagent: (Promega, Cat. #V9101 or similar).
-
Kinase Detection Reagent: (Promega, Cat. #V9101 or similar).
-
Assay Plates: White, opaque 96- or 384-well plates suitable for luminescence measurements.
-
Plate Reader: Luminometer.
II. Step-by-Step Protocol
-
Compound Dilution:
-
Prepare a serial dilution of the pyrrolo[2,3-b]pyrazin-6-one derivatives in 100% DMSO. A 10-point, 3-fold serial dilution is recommended for IC₅₀ determination.[17]
-
Transfer a small volume (e.g., 1 µL) of the diluted compounds and DMSO (vehicle control) to the assay plate wells.
-
-
Kinase Reaction Setup (25 µL total volume example):
-
Prepare a master mix of the kinase and substrate in kinase buffer.
-
Add 12.5 µL of the kinase/substrate mix to each well of the assay plate.
-
Add 2.5 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.[18]
-
-
Initiate Kinase Reaction:
-
Prepare a working solution of ATP in kinase buffer at a concentration that is at or near the Kₘ for the specific kinase.[19]
-
Add 10 µL of the ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The optimal reaction time should be determined empirically to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[18]
-
Add 50 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
III. Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the average background luminescence (no kinase control) from all wells.
-
The percent inhibition for each inhibitor concentration is calculated as: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.[17]
-
Protocol 2: HTRF® Kinase Assay
This protocol is based on the general principles of HTRF® kinase assays.[14][15][16] This technology measures the accumulation of phosphorylated substrate.
I. Materials and Reagents
-
Kinase: Purified recombinant target kinase.
-
Substrate: Biotinylated substrate peptide/protein.
-
Pyrrolo[2,3-b]pyrazin-6-one Derivatives: Stock solutions in 100% DMSO.
-
ATP: High-purity adenosine triphosphate.
-
Kinase Buffer: Kinase-specific buffer.
-
HTRF® Detection Reagents:
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody.
-
Streptavidin-XL665 (SA-XL665) or another suitable acceptor.
-
-
HTRF® Detection Buffer: Buffer containing EDTA to stop the kinase reaction.
-
Assay Plates: Low-volume, white 384-well plates.
-
Plate Reader: HTRF®-compatible plate reader capable of dual-wavelength detection.
II. Step-by-Step Protocol
-
Compound Dilution:
-
Prepare serial dilutions of the test compounds in 100% DMSO as described in the ADP-Glo™ protocol.
-
-
Kinase Reaction Setup (20 µL total volume example):
-
Add 5 µL of the kinase solution (in kinase buffer) to the wells.
-
Add 5 µL of the serially diluted inhibitor or DMSO control.
-
Pre-incubate at room temperature for 15-30 minutes.
-
-
Initiate Kinase Reaction:
-
Prepare a master mix of the biotinylated substrate and ATP in kinase buffer.
-
Add 10 µL of the substrate/ATP mix to each well to start the reaction.
-
Incubate at room temperature for the optimized reaction time.
-
-
Detection:
-
Prepare the detection reagent mix by diluting the Eu³⁺-cryptate labeled antibody and SA-XL665 in HTRF® detection buffer.
-
Add 20 µL of the detection mix to each well. This will stop the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
III. Data Analysis
-
Calculate HTRF® Ratio:
-
The HTRF® ratio is calculated for each well: HTRF Ratio = (Emission_665nm / Emission_620nm) * 10,000[14]
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - ((Ratio_Inhibitor - Ratio_Background) / (Ratio_DMSO - Ratio_Background)))
-
The background is the signal from wells without kinase.
-
-
Determine IC₅₀:
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve.
-
Troubleshooting and Best Practices
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Pipetting errors, inconsistent mixing. | Use calibrated pipettes, prepare master mixes, and ensure thorough mixing.[20] |
| Low signal-to-background ratio | Suboptimal enzyme or substrate concentration, short reaction time. | Optimize enzyme and substrate concentrations and perform a time-course experiment to determine the optimal reaction time. |
| Compound interference | Autofluorescence, quenching, or inhibition of the detection system (e.g., luciferase). | Run a no-enzyme control with the compound to check for direct effects on the assay reagents.[21] Consider a different assay platform if interference is significant. |
| Discrepancy between in vitro and cellular potency | High ATP concentration in cells, cell permeability issues, off-target effects. | Use ATP concentrations in the in vitro assay that are closer to physiological levels (if possible).[20] Evaluate compound permeability and perform cellular target engagement assays. |
Best Practices for Data Integrity:
-
Determine the Kₘ for ATP: For ATP-competitive inhibitors, determining the IC₅₀ at an ATP concentration equal to the Kₘ of the kinase provides a more accurate measure of potency.[19]
-
Kinase Selectivity Profiling: To understand the specificity of the pyrrolo[2,3-b]pyrazin-6-one derivatives, they should be screened against a broad panel of kinases.[4][17]
-
Consistent Controls: Always include positive (known inhibitor) and negative (vehicle) controls in every assay plate to ensure run-to-run consistency.[22]
Conclusion
The protocols and guidelines presented here provide a solid foundation for the in vitro characterization of pyrrolo[2,3-b]pyrazin-6-one derivatives as kinase inhibitors. By carefully selecting the appropriate assay platform, optimizing reaction conditions, and adhering to best practices for data analysis, researchers can generate high-quality, reproducible data that is essential for advancing these promising compounds through the drug discovery pipeline. The ultimate goal is to develop potent and selective kinase inhibitors that can be translated into effective therapies for patients.
References
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Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. Retrieved from [Link]
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East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Retrieved from [Link]
-
Tanega, C., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Jiang, A., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. NIH. Retrieved from [Link]
-
Sharma, S., et al. (2021). Pyrrolo[2,1-f][11][14][15]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. Retrieved from [Link]
-
Küchler, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
Jiang, A., et al. (2017, March 30). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]
-
Al-Salem, H. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Retrieved from [Link]
-
ResearchGate. (2018, April 26). (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
-
ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?. Retrieved from [Link]
-
Kumar, A., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Retrieved from [Link]
-
Eastwood, B. J., et al. (2013). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Retrieved from [Link]
-
Al-Anazi, M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved from [Link]
-
Al-Anazi, M. M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Retrieved from [Link]
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Al-Salem, H. S., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Retrieved from [Link]
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ResearchGate. (2025, October 12). (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Cytotoxicity of Pyrrolo[2,3-b]pyrazin-6-one Compounds
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
In the landscape of modern drug discovery and development, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2][3] Cytotoxicity assays serve as a fundamental tool to evaluate the safety profile of novel chemical entities, identify potential off-target effects, and, in the context of oncology, determine the efficacy of anti-cancer agents.[1] This guide provides a comprehensive overview and detailed protocols for a suite of cell-based assays tailored for evaluating the cytotoxicity of pyrrolo[2,3-b]pyrazin-6-one compounds, a class of heterocyclic molecules with emerging interest in medicinal chemistry.
Pyrrolo[2,3-b]pyrazines have been investigated for a range of biological activities, including their potential as kinase inhibitors.[4][5][6][7] Given that many kinase inhibitors exert their therapeutic effect by inducing cell death in cancer cells, a thorough understanding of their cytotoxic mechanism is crucial.[4] This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind robust cytotoxicity testing. We will delve into assays that measure different hallmarks of cell death, including metabolic activity, membrane integrity, and the activation of apoptotic pathways.
The selection of an appropriate cytotoxicity assay is contingent upon the specific research question and the anticipated mechanism of action of the compound.[1] Therefore, this guide presents a multi-faceted approach, empowering researchers to build a comprehensive cytotoxicological profile of their pyrrolo[2,3-b]pyrazin-6-one derivatives.
Foundational Principles of Cell-Based Cytotoxicity Assays
Cell-based cytotoxicity assays are indispensable tools that provide insights into how a compound affects cell health.[2][8] These assays can be broadly categorized based on the cellular parameter they measure:
-
Metabolic Activity: Assays in this category, such as the MTT and alamarBlue™ (Resazurin) assays, quantify the metabolic rate of a cell population, which is often correlated with cell viability.[9][10]
-
Membrane Integrity: These assays, like the Lactate Dehydrogenase (LDH) assay, detect the leakage of intracellular components into the culture medium, a hallmark of necrotic cell death.[11]
-
Apoptotic Events: Assays that detect the biochemical and morphological changes associated with programmed cell death (apoptosis), such as the Annexin V and Caspase-Glo® assays, provide mechanistic insights into how a compound induces cell death.[12][13]
A comprehensive cytotoxicity assessment often involves a combination of these assays to build a complete picture of a compound's effects.
Diagram: Decision Tree for Selecting a Cytotoxicity Assay
Caption: A decision-making workflow for selecting the appropriate cytotoxicity assay.
I. Metabolic Activity Assays
Metabolic assays are often the first line of investigation for cytotoxicity due to their simplicity, scalability for high-throughput screening (HTS), and cost-effectiveness.[14][15] They provide a quantitative measure of cell viability by assessing the metabolic health of the cell population.
A. The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method for assessing cell viability.[9][16] The principle lies in the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[9][16][17] The amount of formazan produced is proportional to the number of viable cells.[9]
Detailed Protocol for MTT Assay
Materials:
-
96-well flat-bottom tissue culture plates
-
Pyrrolo[2,3-b]pyrazin-6-one compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS, protected from light)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[2,3-b]pyrazin-6-one compounds in culture medium. Remove the seeding medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the compounds) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[20]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the formazan crystals to form.[9][18]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18][20]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[18] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the % viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
B. The alamarBlue™ (Resazurin) Assay
The alamarBlue™ assay is a fluorescent/colorimetric method that uses the redox indicator resazurin to measure metabolic activity.[10][21] In viable cells, intracellular reductases convert the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[10] This assay is less toxic to cells than MTT, allowing for continuous monitoring of cell viability over time.
Detailed Protocol for alamarBlue™ Assay
Materials:
-
96-well black, clear-bottom tissue culture plates (for fluorescence measurement)
-
alamarBlue™ reagent
-
Multi-well fluorometer or spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Reagent Addition: Add alamarBlue™ reagent to each well, equivalent to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).[22]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[23] The optimal incubation time may vary depending on the cell type and density.[22]
-
Measurement: Measure fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[24] Alternatively, absorbance can be measured at 570 nm and 600 nm.[22]
Data Analysis: Calculate the percentage of resazurin reduction or relative fluorescence units (RFU) to determine cell viability, as described for the MTT assay.
II. Membrane Integrity Assays
These assays quantify cell death by measuring the leakage of intracellular components into the culture medium, which occurs when the plasma membrane is compromised, a hallmark of necrosis.[1]
The Lactate Dehydrogenase (LDH) Cytotoxicity Assay
LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[11][25][26] The LDH assay is a colorimetric method that measures the amount of LDH in the supernatant.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released.[11][25]
Detailed Protocol for LDH Assay
Materials:
-
96-well tissue culture plates
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up appropriate controls:
-
Untreated Control: Cells incubated with medium only (spontaneous LDH release).
-
Maximum LDH Release Control: Untreated cells lysed with lysis buffer 45 minutes before the assay endpoint.
-
Medium Background Control: Medium without cells.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[27]
-
Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.[11]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Diagram: Workflow for a Typical Cytotoxicity Assay
Caption: A generalized step-by-step workflow for performing a cell-based cytotoxicity assay.
III. Apoptosis Detection Assays
Apoptosis, or programmed cell death, is a crucial mechanism for tissue homeostasis and is often the target of anti-cancer therapies.[1] Assays that detect the hallmarks of apoptosis can provide valuable mechanistic insights into a compound's mode of action.
A. Annexin V Staining for Early Apoptosis
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12][28] Annexin V is a protein that has a high affinity for PS in the presence of calcium.[12] By conjugating Annexin V to a fluorescent dye (e.g., FITC), early apoptotic cells can be detected and quantified using flow cytometry.[12] Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, is often used concurrently to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Detailed Protocol for Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrrolo[2,3-b]pyrazin-6-one compounds for the desired time.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.
-
Suspension cells: Collect the cells by centrifugation and wash with cold PBS.
-
-
Cell Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1-5 x 10⁶ cells/mL.[29]
-
Staining: Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[29]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
B. Caspase-Glo® 3/7 Assay for Executioner Caspase Activity
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of these caspases.[13] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by caspases-3 and -7.[13] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[13]
Detailed Protocol for Caspase-Glo® 3/7 Assay
Materials:
-
96-well white-walled tissue culture plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with compounds as previously described.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.[30]
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[31]
-
Incubation: Mix the contents by gentle shaking on a plate shaker (300-500 rpm) for 30 seconds to 2 minutes.[31] Incubate at room temperature for 30 minutes to 3 hours.[31]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[32]
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.
IV. Data Presentation and Interpretation
Table 1: Comparison of Recommended Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Throughput | Advantages | Limitations |
| MTT | Enzymatic reduction of tetrazolium salt | Metabolic activity, cell viability | High | Inexpensive, well-established | Insoluble product requires solubilization step; can be affected by compound interference |
| alamarBlue™ | Reduction of resazurin | Metabolic activity, cell viability | High | Homogeneous ("add-mix-measure"), non-toxic, allows kinetic monitoring | Can be sensitive to changes in culture medium pH |
| LDH | Release of cytosolic enzyme | Membrane integrity, necrosis | High | Measures a distinct cell death pathway; supernatant can be used | Does not distinguish between apoptosis and necrosis; enzyme has a finite half-life in medium[27] |
| Annexin V | Binding to externalized phosphatidylserine | Early apoptosis, membrane integrity | Low to Medium | Distinguishes between apoptotic and necrotic populations; provides mechanistic insight | Requires flow cytometry; sensitive to handling and timing |
| Caspase-Glo® 3/7 | Cleavage of a proluminescent substrate | Executioner caspase activity | High | Highly sensitive, homogeneous, provides mechanistic insight | Measures a specific apoptotic event, may not capture all cell death pathways |
Self-Validation and Best Practices
To ensure the trustworthiness and reproducibility of your results, incorporate the following practices:
-
Cell Line Authentication: Regularly authenticate your cell lines to prevent cross-contamination or misidentification.
-
Optimize Cell Density: Determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[22]
-
Dose-Response Curves: Test compounds over a wide range of concentrations to generate a complete dose-response curve and accurately determine the IC₅₀.[14]
-
Appropriate Controls: Always include positive controls (a known cytotoxic agent), negative controls (untreated cells), and vehicle controls.
-
Assay Validation: Before screening novel compounds, validate each assay with known cytotoxic agents to ensure it is performing as expected.[3][33]
-
Compound Interference: Be aware of potential interference of your test compounds with the assay chemistry. For example, colored compounds can interfere with colorimetric assays, and fluorescent compounds can interfere with fluorescent assays.
Conclusion
The evaluation of cytotoxicity is a cornerstone of preclinical drug development. For novel chemical series like pyrrolo[2,3-b]pyrazin-6-ones, a multi-assay approach is crucial for building a comprehensive safety and efficacy profile. By combining assays that measure metabolic activity, membrane integrity, and specific apoptotic events, researchers can gain a nuanced understanding of a compound's biological effects. The detailed protocols and best practices outlined in this guide provide a robust framework for obtaining reliable and reproducible cytotoxicity data, thereby accelerating the journey from compound discovery to clinical application.
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Ahmed, M. (2023, February 27). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
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Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
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CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]
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BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
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Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]
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National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
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Medical Design & Outsourcing. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]
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Tip Biosystems. (2017, March). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Retrieved from [Link]
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PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]
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Broad Institute. (n.d.). Protocol: Relative Viral Titering with a Resazurin [alamarBlue] Cell Viability Assay. Retrieved from [Link]
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- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
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- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 30. Caspase 3/7 Activity [protocols.io]
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High-Purity Isolation of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one using Automated Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
The 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one scaffold is a critical pharmacophore in modern drug discovery, forming the core of numerous kinase inhibitors and other targeted therapeutics. The introduction of a bromine atom at the 2-position significantly enhances the synthetic utility of this scaffold, providing a key handle for further functionalization via cross-coupling reactions.[1] However, the purification of these intermediates often presents a significant bottleneck due to the presence of structurally similar impurities from the synthesis. This application note provides a detailed, field-proven protocol for the efficient purification of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one from a crude reaction mixture using silica gel column chromatography. We emphasize a systematic approach, beginning with method development on Thin-Layer Chromatography (TLC) to establish a self-validating and scalable purification strategy.
Introduction: The Scientific Rationale
The target molecule, this compound, possesses a unique combination of chemical features that dictate the purification strategy. The presence of the pyrrole and lactam N-H groups, along with the carbonyl oxygen, makes the molecule significantly polar and capable of forming hydrogen bonds. Conversely, the brominated aromatic system introduces a degree of hydrophobicity. This amphipathic nature necessitates a purification method that can effectively discriminate based on polarity.
Normal-phase column chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is the method of choice.[2][3] The principle of separation relies on the differential adsorption of compounds to the stationary phase.[4] Our target compound will form transient hydrogen bonds with the silanol groups (Si-OH) on the silica surface, retarding its movement down the column. Less polar impurities will interact weakly and elute quickly, while more polar, baseline impurities will remain strongly adsorbed. By gradually increasing the polarity of the mobile phase (a gradient elution), we can systematically desorb the target compound and elute it as a sharp, well-defined band, thereby achieving high purity.
Essential Materials and Reagents
| Material/Reagent | Grade/Specification | Purpose |
| Crude this compound | Reaction Mixture | Sample to be purified |
| Silica Gel | 60 Å, 40-63 µm particle size | Stationary Phase |
| Dichloromethane (DCM) | HPLC Grade | Mobile Phase (Solvent A) |
| Methanol (MeOH) | HPLC Grade | Mobile Phase (Solvent B) |
| Ethyl Acetate (EtOAc) | ACS Grade | TLC Mobile Phase Component |
| Hexanes | ACS Grade | TLC Mobile Phase Component |
| Celite® (Diatomaceous Earth) | Standard Grade | For Dry Loading |
| TLC Plates | Silica Gel 60 F254 | Method Development |
| Glass Chromatography Column | Appropriate size for scale | Purification Apparatus |
| Fraction Collector | Automated or Manual | Sample Collection |
| Rotary Evaporator | Standard Laboratory | Solvent Removal |
Protocol Part 1: Method Development with Thin-Layer Chromatography (TLC)
Causality: Before committing a valuable crude sample to a large-scale column, TLC must be used to identify a solvent system that provides adequate separation between the target compound and its major impurities. This small-scale experiment validates the conditions for the preparative column, ensuring a successful outcome.[2] The ideal solvent system will place the target compound at a Retention Factor (Rf) of approximately 0.2-0.4, which generally translates well to column chromatography.[5]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or acetone) to create a concentrated stock solution.
-
Spotting: Using a capillary tube, carefully spot the crude mixture onto the baseline of several TLC plates. Also, spot any available standards of starting materials for comparison.
-
Eluent Screening: Prepare a series of developing chambers with different solvent systems of varying polarity. Good starting points for polar, brominated heterocycles include mixtures of Hexanes/Ethyl Acetate and Dichloromethane/Methanol.
-
Test Chamber 1: 70:30 Hexanes:EtOAc
-
Test Chamber 2: 50:50 Hexanes:EtOAc
-
Test Chamber 3: 100% DCM
-
Test Chamber 4: 98:2 DCM:MeOH
-
Test Chamber 5: 95:5 DCM:MeOH
-
-
Development: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). Circle all visible spots.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the solvent system where the target spot has an Rf between 0.2 and 0.4 and is well-separated from other spots. This will be your starting eluent for the column. The system that moves the product to an Rf of ~0.8-0.9 will be the final eluent in the gradient.
Protocol Part 2: Preparative Flash Column Chromatography
This protocol assumes a crude sample size of ~500 mg. The column size and solvent volumes should be scaled accordingly for different amounts.
Workflow for Purification
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol:
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column (e.g., 40 cm length, 4 cm diameter).[6] Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 100% DCM).[4] Use approximately 50-100 g of silica per 1 g of crude material.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove air bubbles.[6]
-
Open the stopcock and allow excess solvent to drain until it is level with the top of the silica bed. Add another thin layer of sand on top to protect the silica surface. Never let the column run dry from this point forward.[3][4]
-
-
Sample Loading (Dry Loading):
-
Causality: Dry loading is superior to liquid loading for compounds with moderate solubility as it prevents band broadening and improves separation efficiency.
-
Dissolve the 500 mg of crude product in a minimal amount of a volatile solvent (e.g., 10-15 mL of DCM).
-
Add ~2-3 g of Celite® or silica gel to this solution and mix well.
-
Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Gently and evenly add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the starting solvent system (e.g., 100% DCM). Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., 5-10 cm/min).
-
Collect fractions of a consistent volume (e.g., 20 mL per tube) using a fraction collector.
-
Gradually increase the percentage of the more polar solvent (e.g., MeOH) according to your TLC development. A typical gradient might be:
-
Column Volumes 1-3: 100% DCM
-
Column Volumes 4-10: Linear gradient from 0% to 5% MeOH in DCM
-
Column Volumes 11-15: Hold at 5% MeOH in DCM
-
-
Continuously monitor the elution process by spotting collected fractions onto a TLC plate.
-
Protocol Part 3: Fraction Analysis and Product Isolation
-
TLC Analysis of Fractions: Spot every few fractions onto a TLC plate. Develop the plate using the solvent system identified in the method development stage.
-
Pooling Fractions: Under UV light, identify all fractions containing only the spot corresponding to the pure product. Combine these fractions into a single, clean round-bottom flask.
-
Solvent Removal: Remove the combined solvents using a rotary evaporator under reduced pressure.
-
Final Product: The resulting solid is the purified this compound. Determine the final yield and assess purity using analytical techniques such as NMR, LC-MS, and melting point. A purity of >98% can often be achieved with this method.[7][8]
Summary of Key Parameters & Troubleshooting
| Parameter | Recommended Setting / Value | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm | High surface area and polar nature for efficient separation of polar compounds. |
| Mobile Phase A | Dichloromethane (DCM) | Good starting solvent for many organic compounds with moderate polarity. |
| Mobile Phase B | Methanol (MeOH) | Strong polar solvent to elute highly retained compounds. |
| Elution Mode | Gradient: 0-5% B in A | Provides the best resolution by eluting non-polar impurities first, then the product, and finally polar impurities. |
| Sample Loading | Dry Loading with Celite®/Silica | Ensures a narrow sample band, leading to sharper peaks and better separation. |
| Detection | UV at 254 nm (on TLC) | The aromatic pyrrolopyrazinone core is UV-active, allowing for easy visualization. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation | - Incorrect mobile phase polarity.- Column was overloaded.- Flow rate too high. | - Re-optimize the mobile phase using TLC.- Reduce the amount of crude material loaded (aim for 1-5% of silica weight).- Reduce the pressure to slow the flow rate. |
| Cracked/Channeled Column | - Column packed unevenly.- Column ran dry. | - Repack the column carefully, ensuring a uniform slurry.- Always maintain the solvent level above the silica bed. |
| Product Elutes with Solvent Front | - Mobile phase is too polar. | - Start with a much less polar solvent system (e.g., Hexanes/EtOAc or pure Hexanes). |
| Product Does Not Elute | - Mobile phase is not polar enough. | - Increase the gradient endpoint to a higher percentage of the polar solvent (e.g., 10-20% MeOH). |
| Band Tailing | - Sample is too acidic/basic.- Sample is interacting too strongly. | - Add a small amount of modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds). |
References
-
Blades Biological Ltd. (n.d.). 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde. Retrieved from [Link]
-
Li, Y., et al. (2020). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022). Column Chromatography and its Methods in Separation for Constituents. Retrieved from [Link]
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Ohno, H., et al. (2007). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. Retrieved from [Link]
-
LibreTexts, Chemistry. (2023). B. Column Chromatography. Retrieved from [Link]
-
MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rroij.com [rroij.com]
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- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. benchchem.com [benchchem.com]
- 8. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dehalogenation in Suzuki Coupling of Brominated Pyrrolopyrazinones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of brominated pyrrolopyrazinones, with a specific focus on overcoming the common side reaction of dehalogenation.
Troubleshooting Guide
This section addresses specific experimental issues with detailed explanations and actionable protocols to mitigate the undesired dehalogenation of your brominated pyrrolopyrazinone starting material.
Q1: My primary observation is a low yield of the desired coupled product and a significant amount of the dehalogenated pyrrolopyrazinone. What are the potential causes and how can I rectify this?
A1: Senior Application Scientist's Analysis
Significant dehalogenation is a common challenge in Suzuki-Miyaura couplings, especially with electron-rich or N-H containing heteroaryl halides like pyrrolopyrazinones.[1][2] This side reaction typically occurs after the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Ar-Pd(II)-Br complex can undergo a reductive elimination with a hydride source in the reaction mixture, leading to the dehalogenated product.[3] Potential hydride sources can include amine bases, alcoholic solvents, or even trace water.[3] The key to overcoming this issue is to promote the desired transmetalation and reductive elimination pathways over the dehalogenation pathway.
Here is a systematic approach to troubleshoot and optimize your reaction:
1. Re-evaluate Your Catalyst and Ligand System:
The choice of ligand is critical in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often effective at promoting the desired C-C bond formation and suppressing dehalogenation.[4][5][6][7]
-
Recommended Ligands: Consider switching to Buchwald-type ligands such as SPhos or XPhos.[4][8] These ligands have demonstrated high efficacy in Suzuki-Miyaura reactions involving heteroaryl halides.[4][8]
-
Catalyst Precursors: Utilizing pre-formed palladium precatalysts like XPhos Pd G2 or SPhos Pd G2 can lead to more consistent and reproducible results by ensuring the formation of the active L-Pd(0) species.[9][10]
2. Optimize the Base:
The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for transmetalation.[11][12] However, certain bases can also promote dehalogenation.[6]
-
Inorganic vs. Organic Bases: Inorganic bases are generally preferred over organic amine bases, which can be a source of hydrides leading to dehalogenation.[3][13]
-
Recommended Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good starting point.[6][11] For more challenging couplings, potassium phosphate (K₃PO₄) can be effective, particularly with heteroaryl substrates.[11]
3. Scrutinize Your Solvent Choice:
The solvent can influence both the solubility of the reactants and the reaction mechanism.
-
Aprotic Solvents are Preferred: Ethereal solvents like dioxane and THF can sometimes be problematic.[6][14] Anhydrous toluene is often a more suitable choice to minimize dehalogenation.[6]
-
The Role of Water: While a small amount of water is often necessary to facilitate the dissolution of the inorganic base and promote transmetalation, excess water can lead to side reactions like protodeboronation and dehalogenation.[3][15][16][17][18][19] If using a biphasic system, a solvent-to-water ratio of 10:1 is a reasonable starting point.[3] In some cases, anhydrous conditions may be beneficial.[20]
4. Consider the Boron Reagent:
The stability and reactivity of the organoboron species can impact the outcome of the reaction.
-
Boronic Acids vs. Boronic Esters: Boronic acids are generally more reactive but can be prone to decomposition and side reactions like protodeboronation.[21][22] Boronic esters, such as pinacol esters, offer greater stability and can be advantageous for sensitive substrates.[21][23][24] Recent studies have also shown that boronic esters can directly transmetalate without prior hydrolysis.[24][25]
5. Control the Reaction Temperature:
Higher temperatures can sometimes accelerate the rate of dehalogenation more than the desired coupling.
-
Lowering the Temperature: If you are observing significant dehalogenation, try running the reaction at a lower temperature (e.g., 70-80 °C) for a longer period.[10]
6. Protect the Pyrrolopyrazinone N-H Group:
The presence of a free N-H group on the pyrrolopyrazinone ring can contribute to dehalogenation.[1][2]
-
N-Protection Strategy: Protecting the nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) group, can suppress dehalogenation.[1][2] In some instances, the protecting group may even be cleaved under the reaction conditions, providing the desired N-unsubstituted product in one pot.[1][2]
Troubleshooting Summary Table:
| Parameter | Initial Condition (Problematic) | Recommended Change | Rationale |
| Ligand | Standard (e.g., PPh₃) | Buchwald-type (e.g., SPhos, XPhos)[4][8] | Bulky, electron-rich ligands promote reductive elimination of the desired product.[7] |
| Base | Strong inorganic or organic amine base | Weaker inorganic base (K₂CO₃, Cs₂CO₃, K₃PO₄)[6][11] | Reduces the likelihood of base-mediated dehalogenation.[6] |
| Solvent | Dioxane, THF, or high water content | Anhydrous toluene or minimal water[6][16] | Minimizes potential hydride sources and side reactions.[3][15] |
| Boron Reagent | Boronic Acid | Pinacol Boronic Ester[21][23] | Increased stability and reduced susceptibility to protodeboronation.[21][24] |
| Temperature | High (e.g., >100 °C) | Lower (e.g., 70-80 °C)[10] | May slow the rate of dehalogenation relative to the desired coupling. |
| Substrate | N-H unprotected | N-Boc protected[1][2] | Suppresses N-H related side reactions.[1][2] |
Q2: I have tried optimizing the ligand, base, and solvent, but I am still observing incomplete conversion of my brominated pyrrolopyrazinone. What else can I investigate?
A2: Senior Application Scientist's Analysis
Incomplete conversion, despite optimization of the core components, suggests a potential issue with catalyst activity or stability, or with the reactivity of your specific substrates.
1. Catalyst Loading and Pre-activation:
-
Increase Catalyst Loading: While low catalyst loadings are desirable, for challenging substrates, a modest increase in the palladium precatalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to drive the reaction to completion.
-
Pre-catalyst Activation: Some palladium precatalysts require an activation step to form the active Pd(0) species. Ensure your reaction conditions are suitable for this activation.[26][27]
2. Boronic Acid/Ester Stoichiometry:
-
Excess Boron Reagent: Using a slight excess of the boronic acid or ester (e.g., 1.2-1.5 equivalents) can help to push the equilibrium towards the coupled product, especially if the boron reagent is prone to decomposition or homocoupling.
3. Reaction Time:
-
Extended Reaction Time: Monitor the reaction progress by TLC or LC-MS. Some couplings, particularly at lower temperatures, may require longer reaction times (e.g., 12-24 hours) to reach completion.
4. Microwave Irradiation:
-
Accelerated Reaction: For sluggish reactions, microwave heating can sometimes provide a significant rate enhancement and lead to higher yields in shorter reaction times.[9][28]
Experimental Protocol for Optimization:
Here is a detailed, step-by-step protocol for a Suzuki-Miyaura coupling of a brominated pyrrolopyrazinone, incorporating best practices to minimize dehalogenation:
-
Reaction Setup: To an oven-dried reaction vessel, add the brominated pyrrolopyrazinone (1.0 equiv.), the boronic acid or pinacol boronic ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[17]
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%) and the ligand (if not using a precatalyst). Then, add the anhydrous solvent (e.g., toluene).
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q: What is the mechanistic basis for dehalogenation in Suzuki coupling?
A: Dehalogenation is a reductive process that competes with the desired cross-coupling. After the palladium(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the pyrrolopyrazinone, an aryl-palladium(II)-bromide intermediate is formed. If a hydride source is present, a palladium-hydride species can be generated, which can then undergo reductive elimination with the aryl group to yield the dehalogenated pyrrolopyrazinone and regenerate the palladium(0) catalyst.[3]
// Nodes for the main catalytic cycle pd0 [label="Pd(0)L2"]; oxidative_addition [label="Oxidative Addition"]; ar_pd_br [label="Ar-Pd(II)L2-Br"]; transmetalation [label="Transmetalation\n(with R-B(OR)2)"]; ar_pd_r [label="Ar-Pd(II)L2-R"]; reductive_elimination [label="Reductive Elimination"]; product [label="Ar-R (Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for the dehalogenation pathway dehalogenation_path [label="Dehalogenation Pathway", shape=plaintext, fontcolor="#EA4335"]; hydride_source [label="Hydride Source\n(e.g., base, solvent)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; ar_pd_h [label="Ar-Pd(II)L2-H"]; reductive_elimination_dehalo [label="Reductive Elimination"]; dehalo_product [label="Ar-H (Dehalogenated Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for the main cycle pd0 -> oxidative_addition [label="Ar-Br"]; oxidative_addition -> ar_pd_br; ar_pd_br -> transmetalation; transmetalation -> ar_pd_r; ar_pd_r -> reductive_elimination; reductive_elimination -> product; product -> pd0 [style=invis]; // for layout reductive_elimination -> pd0 [label="Regenerates Catalyst"];
// Edges for the dehalogenation pathway ar_pd_br -> ar_pd_h [color="#EA4335"]; hydride_source -> ar_pd_h [style=dashed, color="#EA4335"]; ar_pd_h -> reductive_elimination_dehalo [color="#EA4335"]; reductive_elimination_dehalo -> dehalo_product [color="#EA4335"]; reductive_elimination_dehalo -> pd0 [label="Regenerates Catalyst", color="#EA4335"];
// Grouping {rank=same; transmetalation; ar_pd_h;} {rank=same; reductive_elimination; reductive_elimination_dehalo;} } dot Caption: Competing pathways in Suzuki coupling leading to dehalogenation.
Q: Why are brominated pyrrolopyrazinones particularly susceptible to dehalogenation?
A: Heteroaromatic compounds, especially those containing N-H functionalities like pyrrolopyrazinones, can be challenging substrates. The N-H proton can be acidic and may interact with the base or catalyst in unintended ways.[1][2][10] Furthermore, electron-rich heteroaromatics can stabilize the aryl-palladium intermediate in a manner that may favor side reactions if the subsequent transmetalation step is slow.
Q: Can the choice between different boronic esters (e.g., pinacol vs. neopentyl glycol) make a difference?
A: Yes, the nature of the diol used to form the boronic ester can influence reactivity. Pinacol esters are widely used due to their stability.[3] Neopentyl glycol esters have also gained popularity and have shown good reactivity, sometimes even under anhydrous conditions.[3][20] The choice may depend on the specific substrates and reaction conditions, and empirical screening may be necessary to identify the optimal boronic ester for your system.
Q: Are there any "universal" conditions that work for most brominated pyrrolopyrazinone Suzuki couplings?
A: While there is no single set of conditions that will work for all possible combinations of substrates, a good starting point for optimization is often the use of a palladium precatalyst with a Buchwald-type ligand (e.g., SPhos or XPhos), a carbonate or phosphate base, and an anhydrous aromatic solvent like toluene at a moderately elevated temperature (80-100 °C).[4][6][8][11]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Jedinák, L., Tomanová, P., & Džubák, P. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345–12356. Available from: [Link]
-
Dalton Transactions. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available from: [Link]
-
Caddick, S., et al. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 43(33), 5845-5847. Available from: [Link]
-
The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available from: [Link]
-
The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
-
Yokoyama, A., et al. (2015). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. Macromolecules, 48(15), 5143–5151. Available from: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(19), 6093–6105. Available from: [Link]
-
ChemRxiv. (2021). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available from: [Link]
-
Scribd. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Available from: [Link]
-
Anderson, K. W., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(20), 6513–6520. Available from: [Link]
-
Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. Available from: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]
-
Kassel, D. B., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5912–5916. Available from: [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. Available from: [Link]
-
National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ACS Publications. Available from: [Link]
-
ResearchGate. (2012). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available from: [Link]
-
National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Available from: [Link]
-
ResearchGate. (2017). Effect of different bases on the Suzuki-Miyaura coupling a. Available from: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available from: [Link]
-
National Institutes of Health. (2011). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Available from: [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
ResearchGate. (2014). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. Available from: [Link]
-
ResearchGate. (2002). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available from: [Link]
-
Quora. (2023). What is the prominent role of water in the Suzuki reaction?. Available from: [Link]
-
Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. Available from: [Link]
-
ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. Available from: [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Available from: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
PubMed. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]
Sources
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- 2. scribd.com [scribd.com]
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- 4. merckmillipore.com [merckmillipore.com]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
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- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 15. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Synthesis of 2-Bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
Welcome to the technical support guide for the synthesis of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one. This molecule is a valuable heterocyclic building block in medicinal chemistry, particularly for developing kinase inhibitors.[1][2] The bromination of the electron-rich pyrrole core presents a common challenge for chemists. This guide provides in-depth, experience-driven answers to frequent problems encountered during this synthesis, helping you optimize your reaction for higher yield and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My bromination reaction yield is consistently low, and TLC/LCMS analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I fix this?
A1: Low conversion is a frequent issue stemming from either insufficient reactivity of the brominating agent or suboptimal reaction conditions. The pyrrolo[2,3-b]pyrazin-6-one core is an electron-rich heterocycle, but its reactivity can be influenced by several factors.[3][4]
Primary Causes & Solutions:
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for this transformation due to its selectivity compared to molecular bromine.[3][4] However, NBS can decompose over time, appearing as a yellow or brownish solid instead of pure white.
-
Solution: Before use, recrystallize your NBS from hot water to ensure high purity.[5] Impure NBS is a leading cause of failed or low-yielding reactions.
-
-
Inappropriate Solvent: The choice of solvent is critical for both solubility and modulating the reactivity of NBS.
-
Insufficient Activation/Reaction Time: Even with an active reagent, the reaction may need more time or a slight push to reach completion.
-
Solution: First, ensure the reaction is stirred for an adequate duration, monitoring progress by TLC or LCMS every 1-2 hours. If the reaction stalls, gentle heating to 40-50 °C can sometimes increase the rate. However, be cautious, as higher temperatures can also promote side reactions.
-
Q2: I'm observing a significant impurity with a higher molecular weight, which I suspect is a di-brominated product. How can I improve the regioselectivity for mono-bromination?
A2: This is a classic problem when brominating electron-rich pyrroles. The high reactivity of the ring makes it susceptible to polybromination.[3][8] The key to achieving mono-bromination is precise control over reaction conditions.
Primary Causes & Solutions:
-
Excess Brominating Agent: Using more than one equivalent of NBS is the most common reason for over-bromination.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of high-purity NBS. Weigh the reagent precisely and add it portion-wise to the reaction mixture, allowing you to monitor the formation of the product versus the di-brominated species.
-
-
High Reaction Temperature: Increased temperature accelerates the reaction but reduces selectivity, favoring the formation of the thermodynamically stable poly-brominated products.[3][9]
-
Solution: Perform the reaction at a lower temperature. Start the reaction at 0 °C (ice bath) and allow it to slowly warm to room temperature. This kinetic control favors the formation of the mono-brominated product.[3]
-
-
Reactive Brominating Species: Using a highly reactive agent like molecular bromine (Br₂) will almost certainly lead to a mixture of products.[10]
Visualizing the Troubleshooting Process
To streamline your problem-solving, follow this logical workflow when encountering poor results.
Caption: Troubleshooting workflow for synthesis optimization.
Frequently Asked Questions (FAQs)
Q3: What is the underlying mechanism of this bromination, and why does it occur at the C2 position?
A3: The reaction is an electrophilic aromatic substitution. The pyrrole ring fused to the pyrazinone is electron-rich and highly activated towards electrophiles.[3] Bromination preferentially occurs at the C2 position (alpha to the pyrrole nitrogen) because the intermediate carbocation (the sigma complex) is better stabilized by resonance. Attack at C2 allows for three resonance structures to delocalize the positive charge, whereas attack at C3 only allows for two. This greater stabilization lowers the activation energy for the C2 pathway.
Caption: Simplified reaction pathway for C2 bromination.
Q4: Are there any special considerations for the workup and purification of the final product?
A4: Yes, proper workup and purification are crucial to prevent product loss and remove byproducts like succinimide.
-
Workup: After the reaction is complete, it is often quenched with a mild reducing agent like an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining electrophilic bromine. This is followed by extraction with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Washing the organic layer with saturated sodium bicarbonate (NaHCO₃) solution is recommended to remove acidic byproducts.[1]
-
Purification: The most effective method for purifying the crude product is flash column chromatography on silica gel.[4][13] A gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will effectively separate the desired 2-bromo product from unreacted starting material and any di-brominated impurities.
Data Summary & Recommended Protocols
For clarity, the following tables summarize the key variables and provide a starting point for your experimental setup.
Table 1: Comparison of Brominating Agents
| Reagent | Formula | Key Advantages | Typical Conditions |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Mild, selective, solid (easy to handle), byproduct (succinimide) is often easily removed.[3][11] | 1.0-1.05 eq., MeCN or DMF, 0 °C to RT |
| Tetrabutylammonium Tribromide (TBATB) | (C₄H₉)₄NBr₃ | Very mild, high selectivity, stable solid, reduced environmental impact.[12] | 1.2 eq., MeCN, 80 °C |
| Molecular Bromine (Br₂) | Br₂ | Highly reactive, inexpensive. | Not Recommended: Low selectivity, hazardous liquid, vigorous reaction, often leads to polybromination.[3][10] |
Optimized Experimental Protocol
This protocol is designed as a robust starting point for achieving high yield and purity.
-
Preparation: To a round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add the 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one starting material (1.0 eq.).
-
Dissolution: Add anhydrous acetonitrile (MeCN) or DMF (approx. 0.1 M concentration). Stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add freshly recrystallized N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and saturated brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure this compound.
References
-
Fang, S., et al. (2014). Regioselective Mono-bromination of Pyrrolo[2,1-f][14][15][16]triazin-4-amine. Asian Journal of Chemistry, 26, 7083-7084. Available at: [Link]
-
Van der Eycken, J., & D'hooghe, M. (2021). Dihydropyrrolo[1,2-a]Pyrazinones. Encyclopedia.pub. Available at: [Link]
-
Chemistry Stack Exchange (2016). Side chain hydroxylation of pyrrole. Available at: [Link]
-
Wang, L., et al. (2019). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. ResearchGate. Available at: [Link]
-
Lv, W., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(11), 1957. Available at: [Link]
-
Chemistry LibreTexts (2024). 24.9: Heterocyclic Amines. Available at: [Link]
-
YouTube (2024). Bromination of Pyrrole and Pyridine #bromination. Available at: [Link]
-
Muzychka, L. V., et al. (2026). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. Royal Society of Chemistry. Available at: [Link]
-
Journal of Applicable Chemistry (2013). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Available at: [Link]
-
Konieczynska, M. D., & D'Autremont, E. L. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega, 3(10), 14041-14046. Available at: [Link]
-
ResearchGate (n.d.). Scheme for the synthesis of 6-phenylpyrrolo[2,3-b]pyrazines. Available at: [Link]
-
Wang, Y., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14(39), 28247-28251. Available at: [Link]
-
ResearchGate (2025). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. Available at: [Link]
-
MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. Available at: [Link]
-
Chem Help ASAP (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
- Google Patents (n.d.). Method for purifying a bromine compound.
-
Ilyasov, I. A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(19), 6825. Available at: [Link]
-
YouTube (2024). Electrophilic bromination, preferably with NBS. Available at: [Link]
-
Zhang, J., et al. (2025). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ResearchGate. Available at: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
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- 10. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
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Technical Support Center: Cross-Coupling Reactions with 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving the 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reactivity of this electron-deficient heterocyclic building block. Here, you will find structured troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve common issues in your synthetic campaigns.
General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses overarching issues that can affect any cross-coupling reaction with this substrate.
Q1: My reaction shows very low conversion, or I only recover my starting material. What is the most likely cause?
A1: The primary issue with the this compound core is often related to the acidic proton on the pyrrole nitrogen (N-H).[1][2] In the presence of the base required for the catalytic cycle, this proton can be removed. The resulting anionic heterocycle can act as a ligand, coordinating to the palladium center and inhibiting or deactivating the catalyst.[3] This is a common problem in cross-coupling reactions of N-heterocycles.[1][3]
Core Recommendation: The most effective strategy to overcome this is to protect the pyrrole nitrogen before attempting the cross-coupling reaction. A tosyl (Ts) or tert-butoxycarbonyl (Boc) group is a common and effective choice.[4]
Q2: I've protected the N-H group, but my yield is still poor. What should I investigate next?
A2: If N-H protection does not solve the issue, the problem likely lies with the specific reaction conditions (catalyst, ligand, base, or solvent). The pyrrolo[2,3-b]pyrazin-6-one core is electron-deficient, which can make the oxidative addition step of the catalytic cycle challenging.
Troubleshooting Steps:
-
Catalyst & Ligand System: This is the most critical parameter. Electron-deficient aryl bromides often require bulky, electron-rich phosphine ligands to promote the oxidative addition and subsequent reductive elimination steps.[5][6] Standard ligands like PPh₃ may be ineffective.
-
Base Selection: The choice of base is crucial for activating the coupling partner (e.g., the boronic acid in a Suzuki coupling) without degrading the substrate or catalyst.[7][8]
-
Solvent and Temperature: Solvent polarity can significantly impact catalyst stability and reactant solubility.[9] The reaction may also require higher temperatures to overcome the activation energy barrier.[10]
Q3: My palladium catalyst turns black during the reaction, and all activity stops. What does this mean?
A3: The formation of palladium black indicates the precipitation of elemental palladium (Pd(0)) from the solution.[1] This happens when the active catalyst species agglomerates and becomes catalytically inactive. This is often caused by:
-
Ligand Dissociation: The ligand may not be effectively stabilizing the Pd(0) intermediate.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
-
Oxygen Contamination: Failure to properly degas the reaction can lead to oxidation and decomposition of the catalyst.[6]
Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[6] Consider using a more robust, sterically hindered ligand that provides better stabilization to the palladium center.
General Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low reactivity with the this compound substrate.
Caption: A logical workflow for diagnosing and solving low reactivity issues.
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between an organohalide and a boronic acid or ester.[11]
Q: I am attempting a Suzuki coupling with my N-protected this compound and an arylboronic acid, but the reaction is sluggish. What conditions should I try?
A: For challenging, electron-deficient heterocycles, a systematic screen of catalysts, ligands, and bases is recommended.[10][12]
| Parameter | Initial Recommendation | Alternative Options (If initial fails) | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Pre-formed palladacycles (e.g., XPhos Pd G3, SPhos Pd G2) | Precatalysts can offer greater air stability and generate the active Pd(0) species more reliably in situ.[7] |
| Ligand | XPhos or SPhos (1.2-2.4 eq. to Pd) | RuPhos, tBu₃P, CataCXium A | Bulky, electron-rich biaryl phosphine ligands accelerate oxidative addition and reductive elimination, which are often rate-limiting for electron-poor substrates.[6][7] |
| Base | K₂CO₃ (2-3 eq.) | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases can be more effective, especially in anhydrous conditions, by facilitating the transmetalation step.[7][8] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or 2-MeTHF/H₂O (10:1) | Toluene, DMF | The choice of solvent affects solubility and catalyst stability. Aprotic polar solvents are generally effective.[9][13] |
| Temperature | 80-100 °C | 110-120 °C (or microwave irradiation) | Increased thermal energy may be required to overcome the activation barrier.[10] |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine.[5][14]
Q: My Buchwald-Hartwig amination of N-protected this compound with a primary/secondary amine is not working. What are the key parameters to adjust?
A: The success of this reaction is highly dependent on the ligand and base combination.[5][15] The nature of the amine (primary, secondary, aliphatic, aromatic) also dictates the optimal conditions.
| Parameter | Initial Recommendation | Alternative Options (If initial fails) | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (1-3 mol%) | Pd(OAc)₂, XPhos Pd G3 | Standard Pd(0) or Pd(II) sources are effective starting points.[5] |
| Ligand | XPhos or RuPhos (1.5-2.5 eq. to Pd) | BrettPhos, BINAP | The choice of ligand is critical. RuPhos is often excellent for secondary amines, while BrettPhos can be superior for hindered primary amines.[16] Using a multi-ligand system can sometimes be beneficial.[16][17] |
| Base | NaOtBu or LHMDS (1.5-2.0 eq.) | K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[5] |
| Solvent | Toluene or 1,4-Dioxane | t-BuOH, 2-MeTHF | Anhydrous, non-protic solvents are generally preferred to avoid side reactions. |
| Temperature | 90-110 °C | 120 °C | The reaction typically requires heating to drive the catalytic cycle. |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene.[18][19]
Q: I am trying to perform a Heck reaction with my N-protected substrate and an acrylate, but I see no product. How can I troubleshoot this?
A: The Heck reaction is sensitive to steric hindrance and the electronic nature of the alkene. Electron-poor alkenes like acrylates are generally more reactive.[18]
| Parameter | Initial Recommendation | Alternative Options (If initial fails) | Rationale |
| Pd Catalyst | Pd(OAc)₂ (2-5 mol%) | PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and effective catalyst for Heck reactions.[20] |
| Ligand | P(o-tol)₃ or PPh₃ (2-4 eq. to Pd) | P(2-furyl)₃, Buchwald ligands (for challenging cases) | While simple phosphines can be effective, more electron-rich ligands may be needed if oxidative addition is slow. |
| Base | Et₃N or K₂CO₃ (1.5-2.5 eq.) | DIPEA, NaOAc | An organic or inorganic base is required to regenerate the Pd(0) catalyst in the final step of the cycle.[18][21] |
| Solvent | DMF or NMP | Acetonitrile, Toluene | High-boiling polar aprotic solvents are typically used to ensure solubility and allow for higher reaction temperatures.[20] |
| Temperature | 100-120 °C | 130-140 °C | The Heck reaction often requires significant thermal energy.[20] |
Sonogashira Coupling
This reaction couples an aryl halide with a terminal alkyne.[22][23]
Q: My Sonogashira coupling is failing. What are the common pitfalls?
A: The Sonogashira coupling typically requires a copper(I) co-catalyst, which can lead to a common side reaction: the homocoupling of the alkyne (Glaser coupling).[24]
| Parameter | Initial Recommendation | Alternative Options (If initial fails) | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Pd(PPh₃)₄ | These are the classic, well-established catalysts for the Sonogashira reaction. |
| Cu Co-catalyst | CuI (1-5 mol%) | (None - for copper-free conditions) | Copper(I) facilitates the transmetalation with the alkyne but can cause homocoupling. Copper-free protocols exist but may require different ligands and conditions.[24] |
| Ligand | PPh₃ (typically included in the precatalyst) | Xantphos (for copper-free) | The ligand must stabilize the palladium catalyst throughout the cycle. |
| Base | Et₃N or DIPEA (often used as solvent or co-solvent) | Piperidine, DBU | A strong amine base is required to deprotonate the terminal alkyne.[22] |
| Solvent | THF or DMF (if base is not the solvent) | Toluene | The solvent must dissolve all components of the reaction. |
| Temperature | Room Temperature to 60 °C | 80-100 °C | While many Sonogashira couplings proceed at room temperature, difficult substrates may require heating.[22] |
Key Experimental Protocols
Protocol 1: N-H Protection of this compound with Tosyl Chloride
This protocol provides a general method for protecting the acidic pyrrole nitrogen, which is a critical first step for improving cross-coupling reactivity.[4]
Materials:
-
This compound (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an Argon atmosphere, add the this compound.
-
Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add the NaH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve the TsCl in a minimal amount of anhydrous THF.
-
Add the TsCl solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-5-tosyl-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one.[4]
Protocol 2: General Procedure for Catalyst/Ligand Screening (Suzuki Coupling Example)
This protocol uses a parallel format to efficiently screen multiple conditions.
Setup:
-
Arrange an array of reaction vials in a heating block. Each vial should have a small magnetic stir bar.
-
Prepare a stock solution of the N-protected this compound (1.0 eq.) and the arylboronic acid (1.5 eq.) in the chosen solvent (e.g., 1,4-Dioxane).
-
Prepare a stock solution of the base (e.g., K₃PO₄, 3.0 eq.) in water.
Procedure:
-
To each vial, add the appropriate palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, SPhos, RuPhos, 4.4 mol%).
-
Purge each vial with Argon.
-
Add the stock solution of the aryl bromide and boronic acid to each vial.
-
Add the aqueous base solution to each vial.
-
Seal the vials tightly with screw caps.
-
Place the array in the pre-heated heating block (e.g., 100 °C) and stir for a set time (e.g., 12-24 hours).
-
After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS to determine the conversion and identify the most promising conditions for scale-up and optimization.
Caption: The palladium catalytic cycle and key stages where issues arise.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. In The Privileged Pincer-Metal Platform: Coordination Chemistry & Applications (pp. 1-27). American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-6-isopropylpyrazine.
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
NIH. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
DSpace@MIT. (n.d.). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Bromo-1H-pyrrole.
- BenchChem. (2025). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
RSC Publishing. (n.d.). Deprotonation of the –NH proton from a pyrrole moiety enables concentration-dependent colorimetric and fluorescence quenching of silver(i) ions. Retrieved from [Link]
-
RSC Publishing. (2011). Recent advances in Sonogashira reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deprotonation of the –NH proton from a pyrrole moiety enables concentration-dependent colorimetric and fluorescence quenching of silver(i) ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
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- 12. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
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- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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preventing side reactions during the functionalization of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
Welcome to the technical support center for the synthetic chemistry of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic core. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and prevent side reactions during its functionalization.
Introduction: Reactivity Profile of the Pyrrolo[2,3-b]pyrazin-6-one Core
The this compound scaffold is an electron-deficient heterocyclic system. This electronic nature, combined with the presence of a reactive C-Br bond and an acidic N-H proton on the lactam, makes it a valuable building block but also susceptible to specific side reactions. Understanding this reactivity is key to designing successful synthetic strategies.
-
C2-Position (Bromo-substituted): This position is primed for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] The primary challenge here is preventing premature dehalogenation (hydrodebromination) of the starting material.
-
N5-Position (Pyrrole-type Nitrogen): While part of the aromatic pyrrole ring, this nitrogen can influence the overall electron density and participate in coordination with metal catalysts.
-
N7-Position (Lactam Nitrogen): The N-H proton is acidic and can be deprotonated by a base. This makes the N7 position a site for alkylation or other substitutions, but also creates a potential competition between N- and O-alkylation.[3] The presence of this acidic proton can also complicate cross-coupling reactions by reacting with the base or catalyst.
This guide is structured to address issues related to these reactive sites, providing both mechanistic explanations and actionable protocols.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the workhorse for functionalizing the C2-position. However, the electron-deficient nature of the pyrrolopyrazinone ring can make these couplings challenging.
FAQ 1: Why am I seeing significant debromination of my starting material in my Suzuki coupling?
Answer: Debromination, or hydrodebromination, is a common side reaction in Suzuki-Miyaura couplings, especially with electron-deficient aryl halides.[4] It occurs when the palladium intermediate, after oxidative addition into the C-Br bond, acquires a hydride ligand which then reductively eliminates with the aryl group to form the debrominated product.[4][5]
Causality & Prevention:
-
Hydride Source: The hydride can originate from several sources:
-
Solvent: Alcoholic solvents (e.g., methanol, ethanol) or even ethers like THF can be hydride donors, especially at elevated temperatures.
-
Base: Amine bases or impurities in inorganic bases can act as hydride sources.[4]
-
Boronic Acid/Ester: The boronic acid reagent itself can sometimes be a source of hydride.
-
-
Prevention Strategy:
-
Solvent Choice: Switch to rigorously dried, aprotic solvents like dioxane, toluene, or DMF.
-
Base Selection: Use a non-hydride donating base. K₂CO₃ or Cs₂CO₃ are generally safer choices than bases like Et₃N in this context. Ensure the base is of high purity.
-
Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures can accelerate the rate of debromination.[6]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7][8] These ligands facilitate faster reductive elimination of the desired product, outcompeting the debromination pathway.
-
FAQ 2: My Buchwald-Hartwig amination is stalling, and I'm recovering starting material. What's wrong?
Answer: Stalled Buchwald-Hartwig reactions are often due to catalyst deactivation or inhibition. The lactam N-H group and the pyrazinone nitrogens can coordinate to the palladium center, inhibiting catalyst activity.[9]
Causality & Prevention:
-
Catalyst Inhibition: The lone pairs on the nitrogen atoms of your substrate can compete with the amine nucleophile for coordination to the palladium catalyst, slowing down the catalytic cycle.[9][10]
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species or can aggregate into palladium black, especially at high temperatures or low ligand concentrations.[11][12]
-
Base Issues: The choice and strength of the base are critical. A base that is too weak will not efficiently deprotonate the amine nucleophile, while an overly strong base might promote side reactions or catalyst decomposition.[13]
-
Prevention Strategy:
-
Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., a palladacycle) which can generate the active Pd(0) species more reliably in situ.[14]
-
Ligand Selection: Use sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos). These ligands create a bulky coordination sphere around the palladium, which can prevent inhibitory binding of the heterocyclic substrate while still allowing the amine nucleophile to react.[15]
-
Protect the Lactam N-H: If inhibition persists, consider protecting the N7-H with a group that can be easily removed later, such as a Boc or SEM group.[16] This eliminates the acidic proton and a potential coordination site.
-
Optimize Base and Temperature: Screen different bases like NaOtBu, K₃PO₄, or Cs₂CO₃. Run the reaction at a moderate temperature (e.g., 80-100 °C) to balance reaction rate and catalyst stability.
-
FAQ 3: I'm observing significant homocoupling of my alkyne (Glaser coupling) during a Sonogashira reaction. How can I prevent this?
Answer: The Glaser-Hay homocoupling of terminal alkynes is the most common side reaction in copper-mediated Sonogashira couplings.[17] It is an oxidative coupling that is promoted by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[17][18]
Causality & Prevention:
-
Oxygen Contamination: The primary cause is the presence of oxygen in the reaction mixture, which facilitates the oxidative homocoupling pathway.
-
Excess Copper: High concentrations of the copper co-catalyst can also favor the Glaser side reaction.
-
Prevention Strategy:
-
Rigorous Degassing: This is the most critical step. Thoroughly degas all solvents and the reaction mixture using a freeze-pump-thaw technique or by bubbling argon or nitrogen through the solvent for an extended period (at least 30 minutes). Maintain a positive inert atmosphere throughout the reaction.
-
Copper-Free Conditions: For particularly sensitive substrates, switch to a copper-free Sonogashira protocol. These methods often require a slightly higher palladium catalyst loading and a suitable amine base (like pyrrolidine or piperidine) which can facilitate the catalytic cycle without copper.[18]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor homocoupling.
-
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is designed to minimize debromination and maximize yield.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (6 mol%)
-
K₃PO₄ (potassium phosphate, 3.0 equiv, finely ground and dried)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask, add the this compound, arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of dioxane.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the dioxane solvent to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Summary Table: Cross-Coupling Condition Selection
| Reaction | Recommended Catalyst/Ligand | Recommended Base | Recommended Solvent | Key Pitfall |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | Debromination[4] |
| Buchwald-Hartwig | G3-Palladacycle / RuPhos | NaOtBu, K₃PO₄ | Toluene, CPME | Catalyst Inhibition[9] |
| Sonogashira | PdCl₂(PPh₃)₂ / (CuI optional) | Et₃N, Piperidine | THF, DMF | Alkyne Homocoupling[17] |
Visualization: Troubleshooting Workflow for Cross-Coupling
Caption: Troubleshooting workflow for palladium cross-coupling reactions.
Section 2: Preventing Side Reactions in N-Functionalization
Direct functionalization of the lactam nitrogen (N7) is a common strategy but requires careful control to avoid unwanted side reactions.
FAQ 4: I'm getting a mixture of N- and O-alkylation products. How can I improve selectivity for N-alkylation?
Answer: The lactam core of the pyrrolopyrazinone exists in tautomeric equilibrium with its lactim form. Deprotonation can generate both an N-anion (amide) and an O-anion (enolate), leading to competitive N- and O-alkylation. The outcome is highly dependent on the reaction conditions.[3]
Causality & Prevention (Hard and Soft Acid-Base Theory):
-
N-Alkylation (Softer Nucleophile): The nitrogen anion is a "softer" nucleophile and will preferentially react with "softer" electrophiles. This pathway is favored under conditions that promote thermodynamic control.
-
O-Alkylation (Harder Nucleophile): The oxygen anion is a "harder" nucleophile and reacts faster with "harder" electrophiles, especially under kinetic control.
-
Prevention Strategy:
-
Base and Counter-ion: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). These create a more "ionic" N-anion. The choice of counter-ion matters; potassium salts often favor O-alkylation more than sodium salts.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation, leaving a more "naked" and reactive N-anion, which favors N-alkylation.[19]
-
Electrophile Choice: Use softer alkylating agents. Alkyl iodides are softer than bromides, which are softer than chlorides or tosylates. For example, using methyl iodide will favor N-methylation over O-methylation compared to using dimethyl sulfate.
-
Temperature: Run the reaction at room temperature or slightly below. Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product, but this must be determined empirically.
-
FAQ 5: My base is causing decomposition of the heterocyclic core. What are my options?
Answer: The pyrrolo[2,3-b]pyrazin-6-one ring system can be sensitive to very strong bases or nucleophilic bases, leading to ring-opening or other decomposition pathways.
Causality & Prevention:
-
Ring Sensitivity: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, which can be initiated by strong, nucleophilic bases like alkoxides (e.g., NaOEt) or hydroxides at elevated temperatures.
-
Prevention Strategy:
-
Use a Hindered, Non-Nucleophilic Base: Sodium hydride (NaH) is an excellent choice as it is non-nucleophilic and the only byproduct is hydrogen gas.[19] Other options include KHMDS or lithium diisopropylamide (LDA), though these are much stronger and should be used at low temperatures (-78 °C).
-
Milder Conditions: If possible, use milder conditions with a weaker base like K₂CO₃ in DMF, especially with more reactive alkylating agents like benzyl bromide or allyl bromide.[20]
-
Phase-Transfer Catalysis (PTC): For some alkylations, PTC conditions using a base like K₂CO₃ with a catalyst like tetrabutylammonium bromide (TBAB) in a solvent-free or biphasic system can be effective and avoid harsh homogeneous basic conditions.[19]
-
Visualization: Decision Tree for N-Alkylation vs. N-H Protection
Caption: Decision tree for N-H functionalization strategy.
References
-
Hartwig, J. F., et al. (2010). Buchwald–Hartwig amination. Chemical Reviews, 110(2), 824-887. Available at: [Link]
-
An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. (2025). Journal of Organic Chemistry. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Singh, U. P., & Singh, R. P. (2014). Mechanism of the Buchwald–Hartwig Amination. Journal of Organic Chemistry, 79(16), 7675-7684. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Journal of Organic Chemistry, 69(9), 3173-3180. Available at: [Link]
-
Name-Reaction.com. Buchwald-Hartwig amination. Available at: [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available at: [Link]
-
Albert, J., & Schmidt, G. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 222(1-2), 189-204. Available at: [Link]
-
Smith, M. B., et al. (1992). A New Lactam Protecting Group. Chemistry Letters, 21(2), 247-250. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. Available at: [Link]
-
Varma, R. S., & Naicker, K. P. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(1), 67-72. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
-
Smith, M. B. (1992). A New Lactam Protecting Group. ResearchGate. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]
-
Zhang, G., et al. (2021). Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. Synthesis, 53(12), 2051-2056. Available at: [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie, 116(48), 6622-6625. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]
-
ResearchGate. Optimum conditions for the Suzuki–Miyaura coupling reaction. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Palladium Cross Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
-
Sci-Hub. Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Tumkevicius, S. (2003). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Current Organic Chemistry, 7(12), 1235-1248. Available at: [Link]
-
Li, W., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry C, 7(17), 5059-5067. Available at: [Link]
-
Beilstein Journals. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Available at: [Link]
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available at: [Link]
-
Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. Available at: [Link]
-
ResearchGate. (2025). Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo[3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions. Available at: [Link]
-
Eriksson, O., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 10(15), 8447-8455. Available at: [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. Available at: [Link]
-
Royal Society of Chemistry. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry. Available at: [Link]
-
De Kimpe, N., & D'hooghe, M. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 173-196. Available at: [Link]
-
National Institutes of Health. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]
-
ResearchGate. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Available at: [Link]
-
ResearchGate. (2008). Alkylation of N-Substituted 2-Phenylacetamides. Available at: [Link]
-
MDPI. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
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- 4. Yoneda Labs [yonedalabs.com]
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stability testing of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one under acidic and basic conditions
Welcome to the technical support resource for researchers working with 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one. This guide provides in-depth answers to common questions and troubleshooting advice for stability testing under acidic and basic conditions. Our goal is to equip you with the scientific rationale and practical protocols needed to successfully design, execute, and interpret your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability of this compound.
Q1: What are the most probable degradation pathways for this molecule under acidic and basic conditions?
Answer: The chemical structure of this compound contains a bicyclic lactam (a cyclic amide) fused into a pyrrolopyrazine system. This lactam ring is the most likely site of degradation under hydrolytic stress.
-
Under Acidic Conditions: The degradation will likely proceed via acid-catalyzed hydrolysis of the lactam bond. The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] This cleavage would open the six-membered ring to form an amino acid derivative.
-
Under Basic Conditions: The degradation is expected to occur through base-catalyzed hydrolysis. The hydroxide ion (OH⁻) acts as a nucleophile, directly attacking the carbonyl carbon of the lactam.[1] This also results in the cleavage of the amide bond and the formation of the corresponding amino acid salt.
The bromine atom on the pyrazine ring is generally stable but could potentially be displaced under very harsh conditions, although lactam hydrolysis is the more probable primary degradation pathway.[2]
Q2: What is a forced degradation study, and why is it essential for my research?
Answer: A forced degradation, or stress testing, study is a series of experiments where a drug substance is intentionally exposed to conditions more severe than those it would encounter during storage, such as high heat, light, humidity, and a range of pH values.[3][4]
This is essential for several reasons:
-
Pathway Identification: It helps to identify the likely degradation products and elucidate the degradation pathways of the molecule.[5]
-
Method Development: The results are crucial for developing and validating a stability-indicating analytical method —a method that can accurately measure the amount of the intact drug substance without interference from its degradants, impurities, or excipients.[6][7]
-
Formulation & Storage: Understanding how the molecule degrades helps in developing a stable formulation and defining appropriate storage conditions.[3]
-
Regulatory Compliance: Regulatory bodies like the ICH mandate forced degradation studies to demonstrate the specificity of analytical methods used for stability testing.[8]
Q3: What are the typical starting conditions for acid and base forced degradation studies?
Answer: The goal of forced degradation is to achieve a target degradation of 5-20% of the drug substance.[9] Degradation beyond this level can lead to secondary degradants that may not be relevant to real-world stability. A "one-size-fits-all" approach is not suitable, but standard starting points are well-established.[5]
| Stress Condition | Reagent | Typical Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M to 1.0 M | Room Temperature to 80°C | Up to 7 days |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M to 1.0 M | Room Temperature to 80°C | Up to 7 days |
Table 1: Recommended Starting Conditions for Forced Hydrolysis. Sources:[5][9][10]
It is critical to monitor the reaction at various time points (e.g., 2, 6, 12, 24 hours) to find the optimal conditions that yield the target degradation level.
Part 2: Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments.
Q4: I've exposed my compound to 0.1 M HCl and 0.1 M NaOH at room temperature for 24 hours, but my HPLC shows no degradation. What should I do?
Answer: This indicates that this compound is relatively stable under these initial conditions. To induce degradation, you need to increase the stress level systematically.
Sources
- 1. youtube.com [youtube.com]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onyxipca.com [onyxipca.com]
- 6. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ijisrt.com [ijisrt.com]
Technical Support Center: Optimization and Scale-Up of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one Synthesis
Welcome to the technical support center for the synthesis of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the optimization and scale-up of this important heterocyclic intermediate. While specific process details for this compound are often proprietary, this document outlines a robust, chemically sound approach based on established principles for heterocyclic synthesis and bromination reactions.
Overview of the Synthetic Strategy
The synthesis of this compound can be conceptually approached in a two-stage process: first, the construction of the core 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one scaffold, followed by a selective bromination. The lactam moiety within the pyrazinone ring is an electron-rich system, making it susceptible to electrophilic substitution. However, achieving high regioselectivity and yield, especially at scale, requires careful control of reaction parameters.
A plausible synthetic route involves the cyclization of a substituted aminopyrazine precursor to form the pyrrolopyrazinone core, followed by bromination, likely at the electron-rich C2 position of the pyrrole ring.
Diagram: Proposed Synthetic Workflow
Caption: General two-stage synthetic approach.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and scale-up process.
Q1: What is the most common cause of low yield during the final bromination step?
A1: Low yields in the bromination of heterocyclic compounds often stem from suboptimal reaction conditions or reagent purity.[1] The most critical factors are:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for selective bromination of sensitive heterocyclic systems.[2] Br₂ can lead to over-bromination and side reactions, especially with electron-rich rings.[2]
-
Reaction Temperature: Bromination reactions can be exothermic. Poor temperature control can lead to the formation of impurities, such as di-brominated species, or degradation of the starting material or product.[3][4]
-
Solvent Selection: The polarity and reactivity of the solvent are crucial. Aprotic solvents like Dichloromethane (DCM), Acetonitrile, or Tetrahydrofuran (THF) are commonly used. Protic solvents may interfere with the brominating agent.
-
Purity of Starting Material: Impurities in the pyrrolo[2,3-b]pyrazin-6-one starting material can consume the brominating agent or catalyze side reactions.
Q2: I am observing the formation of a di-brominated impurity. How can I improve the selectivity for the mono-bromo product?
A2: Formation of di-bromo species indicates that the reaction conditions are too harsh or the stoichiometry is not well-controlled. To improve selectivity:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the brominating agent (e.g., 1.05 to 1.1 equivalents of NBS).
-
Slow Addition: On a larger scale, the brominating agent should be added portion-wise or as a solution via an addition funnel over an extended period.[5] This maintains a low concentration of the brominating agent in the reaction mixture at any given time, disfavoring the second bromination event.[2]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) will decrease the reaction rate and often significantly improve selectivity.
-
Monitor the Reaction: Use in-process controls (e.g., HPLC, TLC, or LC-MS) to monitor the consumption of starting material and the formation of the desired product and impurities.[3] Quench the reaction as soon as the starting material is consumed to prevent further reaction.
Q3: The reaction does not go to completion, even with excess brominating agent. What could be the issue?
A3: If the reaction stalls, several factors should be investigated:
-
Reagent Quality: The NBS or other brominating agent may have degraded. It is recommended to use a freshly opened bottle or to recrystallize the NBS before use.
-
Inadequate Mixing: On scale-up, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration.[1] Ensure the stirring is vigorous enough to keep the mixture homogeneous, especially if the starting material or reagents are not fully soluble.
-
Presence of Inhibitors: Impurities in the solvent or starting material (e.g., water, antioxidants) can quench the reaction. Ensure solvents are dry and reagents are of appropriate purity.[1]
-
Activation: Some brominations with NBS require a radical initiator (like AIBN or UV light) or an acid catalyst, depending on the mechanism.[6][7] For electrophilic aromatic bromination, a Lewis acid might be considered, although this can also decrease selectivity.[4]
Q4: What are the key safety considerations when scaling up this bromination reaction?
A4: Scaling up bromination reactions requires careful safety assessment.
-
Thermal Hazard: The reaction is exothermic. A reaction calorimetry study is highly recommended before scaling up to understand the heat of reaction and to ensure that the cooling capacity of the reactor is sufficient to control the temperature.
-
Off-Gassing: Although less of a concern with NBS compared to Br₂, there is still a potential for HBr gas evolution, especially during the workup. Ensure adequate ventilation and consider using a scrubber.
-
Reagent Handling: NBS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Quenching: The reaction should be quenched carefully. A common method is to add an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any excess brominating agent. This quenching step itself can be exothermic and should be performed with cooling.
Troubleshooting Guide
This guide provides a structured approach to resolving specific issues encountered during the synthesis.
| Issue Observed | Potential Cause(s) | Recommended Troubleshooting Actions |
| Low Yield / Incomplete Conversion | 1. Decomposed or low-purity NBS.[1] 2. Reaction temperature is too low. 3. Inefficient mixing on a larger scale.[1] 4. Presence of moisture or other inhibitors. | 1. Use freshly recrystallized or new NBS. 2. Gradually increase the reaction temperature in small increments, monitoring impurity formation. 3. Increase stirrer speed; consider using an overhead stirrer with appropriate impeller for the reactor geometry. 4. Use anhydrous solvents and ensure starting materials are dry. |
| Formation of Di-bromo Impurity (>5%) | 1. Reaction temperature is too high. 2. Rapid addition of brominating agent. 3. Excess of brominating agent used. | 1. Lower the reaction temperature (e.g., to 0 °C or below). 2. Add the NBS solution slowly over 1-2 hours using an addition funnel.[5] 3. Reduce the equivalents of NBS to 1.05. |
| Product Decomposition During Workup | 1. Product is unstable to acidic or basic conditions.[3] 2. Product is thermally unstable. | 1. Use a mild workup. Neutralize carefully with a buffered solution or a weak base like sodium bicarbonate. 2. Keep all workup and isolation steps cold (e.g., use an ice bath for extractions). Concentrate the product solution at low temperature using a rotary evaporator. |
| Difficulties in Product Isolation/Purification | 1. Product is an oil or difficult to crystallize. 2. Impurities co-elute with the product during chromatography. | 1. Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. 2. Screen different solvent systems for column chromatography. Consider reverse-phase chromatography if the compound is polar. |
Diagram: Troubleshooting Workflow for Low Yield
Caption: Systematic troubleshooting for low yield issues.
Experimental Protocol Example
This section provides a representative, detailed protocol for the bromination step. Note: This is a hypothetical procedure and must be optimized for your specific substrate and scale.
Representative Lab-Scale Protocol: Bromination of 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, ~10-20 volumes, e.g., 10-20 mL per gram of starting material). Stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) while maintaining the temperature below 10 °C. Stir for 15-20 minutes until the yellow color dissipates.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature below 40 °C.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or by column chromatography on silica gel.
References
- Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
- ChemicalBook. 2-Amino-5-bromopyrazine synthesis.
- Benchchem. Technical Support Center: Optimizing Stereoselective Bromination.
-
Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ResearchGate. [Online] Available at: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Online] Available at: [Link]
- Benchchem. The Untapped Potential and Perils of Nitrogen Tribromide: A Practical Guide to Bromination with N-Bromosuccinimide.
-
MacMillan, D. W. C., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
Reagent Friday. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-Amino-5-bromopyrazine synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
identifying and characterizing impurities in 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one synthesis
Technical Support Center: Synthesis of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work, grounded in established principles of synthetic and analytical chemistry.
Troubleshooting Guide: Common Synthesis & Purification Issues
This section provides practical advice for overcoming common pitfalls in the synthesis and purification of this compound, presented in a question-and-answer format.
Question 1: My bromination reaction of 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields and the formation of multiple byproducts during the bromination of the pyrrolopyrazinone core are common challenges. The likely culprits are over-bromination, side reactions, and degradation of the starting material or product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Over-bromination | The pyrrole ring is electron-rich and susceptible to electrophilic substitution. Using a strong brominating agent or an excess of the reagent can lead to the formation of di- or tri-brominated species. | Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine. Carefully control the stoichiometry of the brominating agent, starting with one equivalent and incrementally increasing if necessary. Monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed. |
| Side Reactions | Oxidation of the pyrrolopyrazinone ring can occur, especially with harsher brominating agents[1]. This can lead to the formation of undesired oxidized byproducts. | Perform the reaction at a lower temperature to minimize oxidation. The use of a non-polar, aprotic solvent can also help to suppress side reactions. |
| Degradation | The pyrrolo[2,3-b]pyrazin-6-one core can be sensitive to strongly acidic or basic conditions, which might be generated during the reaction or workup, leading to ring-opening or other degradation pathways. | Maintain a neutral or slightly acidic pH during the reaction and workup. If HBr is generated, consider using a non-nucleophilic base as a scavenger. |
Question 2: I am having difficulty purifying the crude this compound. Column chromatography is giving poor separation. What purification strategies do you recommend?
Answer:
Purification of polar heterocyclic compounds can be challenging due to their interactions with silica gel. If column chromatography is not effective, consider the following strategies:
Alternative Purification Methods:
-
Recrystallization: If the crude product is a solid and of reasonable purity (>85%), recrystallization is often the most effective method for obtaining highly pure material. Experiment with a range of solvent systems, such as ethyl acetate/hexanes, methanol/water, or isopropanol.
-
Preparative HPLC: For difficult separations or to isolate minor impurities for characterization, preparative reverse-phase HPLC is a powerful technique[2]. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid or trifluoroacetic acid is a good starting point.
-
Trituration: Suspending the crude material in a solvent in which the desired product has low solubility, while the impurities are more soluble, can be a simple and effective purification step. The purified solid can then be collected by filtration.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities to be found in a sample of synthesized this compound?
A1: Based on the likely synthetic route involving the bromination of a 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one precursor, the following impurities are most probable:
-
Unreacted Starting Material: 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one.
-
Over-brominated Products: Di- and possibly tri-brominated pyrrolopyrazinones.
-
Positional Isomers: Depending on the directing effects of the substituents, bromination could potentially occur at other positions on the pyrrole or pyrazine ring, though the 2-position is generally favored for electrophilic attack on the pyrrolo[2,3-b]pyrazine core.
-
Hydrolyzed Products: If the reaction or workup conditions are harsh, the lactam ring could potentially hydrolyze.
-
Oxidized Byproducts: As mentioned in the troubleshooting guide, oxidation of the heterocyclic core can lead to various impurities.
Q2: Which analytical techniques are best suited for identifying and characterizing these impurities?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling[3]:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is the primary tool for separating the impurities from the main compound and quantifying their levels[4]. A reverse-phase C18 column is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for determining the molecular weights of the impurities, which provides crucial clues to their identities[3][5]. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) are the most powerful tools for the definitive structural elucidation of unknown impurities after they have been isolated[6][7].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying any volatile impurities, such as residual solvents[3].
Q3: How can I develop a robust HPLC method for purity assessment of this compound?
A3: Developing a stability-indicating HPLC method is crucial. Here is a general workflow:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Screening: A good starting point is a gradient elution with Mobile Phase A as water with 0.1% formic acid and Mobile Phase B as acetonitrile with 0.1% formic acid. The formic acid helps to improve peak shape.
-
Gradient Optimization: Develop a gradient that provides good resolution between the main peak and all observed impurities. A typical gradient might run from 5% to 95% B over 20-30 minutes.
-
Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution and select a wavelength where both the API and the impurities have good absorbance.
-
Forced Degradation Studies: To ensure the method is stability-indicating, subject a sample of the pure compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The HPLC method should be able to separate these degradation products from the main peak.
Experimental Protocols
Protocol 1: General Procedure for Impurity Identification by LC-MS
-
Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
LC Separation: Inject the sample onto an HPLC system coupled to a mass spectrometer. Use a C18 column and a water/acetonitrile gradient with 0.1% formic acid.
-
MS Detection: Acquire mass spectra in both positive and negative ion modes using electrospray ionization (ESI).
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of the expected impurities (e.g., starting material, di-brominated product).
-
Examine the mass spectra of any unknown peaks to determine their molecular weights.
-
For brominated compounds, look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) to confirm the presence of bromine in the impurity.
-
Protocol 2: Structure Elucidation of an Isolated Impurity by NMR
-
Isolation: Isolate the impurity of interest using preparative HPLC.
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically >1 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the number and types of protons.
-
Acquire a ¹³C NMR spectrum to identify the number of carbon atoms.
-
Acquire 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
-
-
Structure Determination: Analyze the 1D and 2D NMR data to assemble the structure of the impurity.
Visualizations
Caption: Workflow for the Identification and Characterization of Impurities.
Caption: Troubleshooting Logic for Bromination Reactions.
References
- BenchChem. (n.d.). Degradation pathways of the pyrrolo[2,3-b]pyridine core under biological conditions.
- BenchChem. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives.
-
Jain, D., & Basniwal, P. K. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 305–321. [Link]
- Kumar, V., & Kumar, P. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5364-5373.
- ACS GCI Pharmaceutical Roundtable. (2026). Bromination.
-
Rao, R. N., & Nagaraju, V. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of AOAC International, 100(1), 22-34. [Link]
-
Lechevallier, E., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8508–8515. [Link]
- IJNRD. (2024). Impurity Profiling in different analytical techniques.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- BenchChem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
- ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy.
Sources
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chimia.ch [chimia.ch]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo vs. 2-Chloro-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
Abstract
The 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one scaffold is a significant heterocyclic motif in medicinal chemistry, frequently serving as the core for developing targeted therapeutics such as kinase inhibitors.[1] The functionalization of this core, particularly at the C2 position, is critical for modulating biological activity. The choice between a 2-bromo and a 2-chloro-substituted precursor is a key strategic decision in synthetic planning that directly impacts reaction efficiency, cost, and scalability. This in-depth guide provides a comparative analysis of the reactivity of these two essential building blocks, supported by fundamental chemical principles and illustrative experimental data for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
Theoretical Framework: Understanding the Halogen's Influence
The difference in reactivity between the 2-bromo and 2-chloro analogues is fundamentally governed by the properties of the carbon-halogen (C-X) bond. Two key factors are at play: the bond dissociation energy (BDE) and the leaving group ability of the halide.
-
Carbon-Halogen Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger than the C-Br bond. Computational studies show that C-Cl BDEs in aromatic heterocycles are, on average, 7.5-11.4 kcal/mol higher than their C-Br counterparts.[2] This energy difference is critical in reactions where the C-X bond cleavage is the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling.[3] A lower BDE translates to a lower activation energy and, consequently, a faster reaction rate.
-
Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. In general, weaker bases are better leaving groups.[4] Since HBr is a stronger acid than HCl, bromide (Br⁻) is a weaker base than chloride (Cl⁻) and therefore a better leaving group.[5] This is a dominant factor in both SNAr and the reductive elimination step of cross-coupling cycles.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthetic chemistry for forming C-C and C-N bonds, respectively.[6][7] In these reactions, the general reactivity trend for aryl halides is I > Br > Cl.[3][8] This is because the rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst, which involves the cleavage of the C-X bond.
The weaker C-Br bond in 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one allows for oxidative addition under milder conditions (lower temperatures, shorter reaction times) compared to the 2-chloro analogue.[9]
Illustrative Comparison: Suzuki-Miyaura Coupling
A comparative Suzuki-Miyaura coupling with phenylboronic acid highlights the superior reactivity of the bromo-substituted scaffold.
| Parameter | 2-Bromo-pyrrolopyrazinone | 2-Chloro-pyrrolopyrazinone |
| Substrate | This compound | 2-chloro-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one |
| Catalyst System | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (5 mol%) + SPhos (10 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.5 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) |
| Temperature | 80 °C | 110 °C |
| Reaction Time | 4 hours | 18 hours |
| Typical Yield | >90% | ~75% |
Causality Behind Experimental Choices: The selection of a more electron-rich and bulky phosphine ligand (like SPhos) for the chloro-substrate is a deliberate strategy to facilitate the more challenging oxidative addition of the stronger C-Cl bond.[10] Despite this optimization, the chloro compound still requires a higher temperature and longer reaction time to achieve a comparable, though often lower, yield.
Catalytic Cycle & Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inerting: Seal the vial with a septum, and purge with argon for 10-15 minutes.
-
Solvent/Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
-
Reaction: Place the vial in a preheated oil bath at 80 °C and stir vigorously for 4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds via a two-step addition-elimination pathway.[11] First, the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[12] Second, the leaving group is eliminated, restoring aromaticity.[12]
The reactivity in SNAr is a balance of two effects:
-
Rate of Attack (Step 1): A more electronegative halogen (like chlorine) can better stabilize the negative charge in the Meisenheimer complex through its inductive effect, potentially lowering the activation energy for the initial nucleophilic attack.[12]
-
Rate of Elimination (Step 2): The C-X bond is broken in this step. The better leaving group ability of bromide (compared to chloride) facilitates a faster elimination to form the final product.[4][13]
For most systems, including many heteroaromatics, the initial attack of the nucleophile is the rate-determining step.[12] However, the superior leaving group ability of bromide often makes it the more reactive substrate overall, especially when the pyrrolo[2,3-b]pyrazin-6-one core provides sufficient electronic activation for the initial attack.
Illustrative Comparison: Thiolation
Reaction with a nucleophile like sodium thiophenoxide can demonstrate these differences.
| Parameter | 2-Bromo-pyrrolopyrazinone | 2-Chloro-pyrrolopyrazinone |
| Substrate | This compound | 2-chloro-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one |
| Nucleophile | Sodium thiophenoxide (1.5 equiv) | Sodium thiophenoxide (1.5 equiv) |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Temperature | 50 °C | 80 °C |
| Reaction Time | 2 hours | 6 hours |
| Typical Yield | ~85% | ~70% |
Causality Behind Experimental Choices: A polar aprotic solvent like DMF is used to dissolve the ionic nucleophile and promote the SNAr mechanism. The higher temperature required for the chloro-substrate is necessary to overcome the higher activation barrier, which is influenced by both the initial nucleophilic attack and the less favorable expulsion of the chloride leaving group.
SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Protocol: SNAr with Thiophenol
-
Nucleophile Preparation: In a flame-dried flask under argon, dissolve thiophenol (1.5 equiv) in anhydrous DMF. Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Allow to warm to room temperature and stir for 20 minutes.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Reaction: Add the substrate solution to the sodium thiophenoxide solution via cannula. Heat the reaction to 50 °C and stir for 2 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction and carefully quench by pouring it into ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo. Purify the resulting crude solid by column chromatography or recrystallization.
Strategic Recommendations for Synthesis
The choice between the 2-bromo and 2-chloro analogue should be guided by the specific reaction and overall synthetic goals.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.):
-
This compound is the preferred substrate . Its higher reactivity allows for milder reaction conditions, shorter reaction times, lower catalyst loadings, and often results in higher yields and cleaner reaction profiles.[9] This is particularly advantageous when working with sensitive or complex substrates.
-
2-Chloro-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one should be considered a more economical but challenging alternative . Its use requires more forceful conditions (higher temperatures, stronger bases) and often necessitates specialized, more expensive catalyst systems (e.g., those with bulky, electron-rich ligands) to achieve acceptable results.[14][15]
-
-
For Nucleophilic Aromatic Substitution (SNAr):
-
The 2-bromo analogue generally remains the more reactive option due to the superior leaving group ability of bromide, leading to faster and more efficient reactions.
-
The 2-chloro analogue can be a viable substrate but will likely require higher temperatures or longer reaction times to drive the substitution to completion.
-
Conclusion
While both 2-bromo- and 2-chloro-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one are valuable precursors, they exhibit distinct reactivity profiles. The 2-bromo derivative is demonstrably more reactive in the most common and synthetically valuable transformations, namely palladium-catalyzed cross-coupling reactions, due to its lower C-Br bond dissociation energy. This enhanced reactivity translates into significant practical advantages, including milder conditions and improved efficiency. For SNAr reactions, the bromo-compound also typically reacts faster. Therefore, for researchers prioritizing reaction efficiency, yield, and compatibility with sensitive functional groups, the This compound is the superior choice for synthetic functionalization.
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A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[2,3-b]pyrazine Analogs as Kinase Inhibitors
The pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 5H-pyrrolo[2,3-b]pyrazine core, with a particular focus on their role as kinase inhibitors. By examining key substitutions and their impact on potency and selectivity, we aim to provide valuable insights for researchers and drug development professionals in the field of oncology and inflammation.
The Pyrrolo[2,3-b]pyrazine Core: A Versatile Scaffold for Kinase Inhibition
The 5H-pyrrolo[2,3-b]pyrazine core is an attractive starting point for the design of kinase inhibitors. Its bicyclic structure mimics the purine ring of ATP, allowing it to bind to the hinge region of the kinase active site.[2] This interaction is a critical anchor for many kinase inhibitors. The pyrrolo[2,3-b]pyrazine scaffold offers multiple points for chemical modification, enabling the fine-tuning of inhibitory activity and selectivity against various kinase targets. Notably, derivatives of this scaffold have shown significant promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), both of which are implicated in cancer and inflammatory diseases.[1][3][4]
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of the pyrrolo[2,3-b]pyrazine scaffold by examining the impact of substitutions at key positions.
Modifications at the N5 Position of the Pyrrole Ring
The nitrogen at the 5-position of the pyrrolo[2,3-b]pyrazine ring is a crucial point for interaction with the solvent-exposed region and for influencing the overall conformation of the molecule.
-
Impact of Bulky Substituents: In the context of FGFR inhibitors, the introduction of a sulfonyl group at the N5 position has been explored.[3][5] This modification, coupled with appropriate substituents on the sulfonyl moiety, can lead to potent and selective inhibitors. For instance, a series of 5H-pyrrolo[2,3-b]pyrazine derivatives were optimized with guidance from the co-crystal structure of an analog with FGFR1, leading to the discovery of potent inhibitors.[4][5]
Substitutions on the Pyrazine Ring
The pyrazine ring of the scaffold often interacts with the hinge region of the kinase. Modifications in this part of the molecule can significantly impact binding affinity.
-
The Role of the 2-Position: While the initial query specified a 2-bromo substituent, the available literature on the broader 5H-pyrrolo[2,3-b]pyrazine class highlights the importance of various substituents at this position. The bromine atom can serve as a handle for further synthetic modifications via cross-coupling reactions, allowing for the introduction of diverse chemical groups to probe the surrounding pocket. In a related pyrrolo[2,3-b]pyridine series, modifications at the equivalent position were crucial for achieving high potency against phosphodiesterase 4B (PDE4B).[6]
-
Hinge-Binding Moieties: For FGFR inhibition, the nitrogen atoms within the pyrazine ring are critical for forming hydrogen bonds with the backbone of the hinge region, specifically with residues like ALA564.[3] The 5H-pyrrolo[2,3-b]pyrazine scaffold itself was found to be a more potent hinge binder compared to the 1H-pyrrolo[3,2-b]pyridine ring in a study targeting FGFR1.[3]
Modifications at the C7 Position of the Pyrrole Ring
Substitutions at the 7-position of the pyrrole ring extend into the solvent-exposed region of the kinase active site and can be optimized to enhance potency and selectivity, as well as to improve pharmacokinetic properties.
-
Aryl and Heteroaryl Groups: In the development of JAK1 inhibitors, the exploration of various substituents at the equivalent position of a related tricyclic pyrrolopyrazine core was a key strategy.[1] These modifications are critical for achieving selectivity between different JAK family members.
Comparative Analysis of Pyrrolo[2,3-b]pyrazine Analogs as Kinase Inhibitors
The following table summarizes the inhibitory activities of representative pyrrolo[2,3-b]pyrazine and related analogs against different kinase targets, as reported in the literature.
| Compound ID | Core Scaffold | Target Kinase | IC50 (µM) | Reference |
| 9 | 5H-pyrrolo[2,3-b]pyrazine | FGFR1 | >90% inhibition at 1 µM | [3] |
| 11h | 1H-pyrrolo[2,3-b]pyridine | PDE4B | 0.14 | [6] |
| 7 | 1H-pyrrolo[2,3-b]pyridine | PDE4B | 0.48 | [6] |
| 12 | 6H-pyrrolo[2,3-e][1][4][6]triazolo[4,3-a]pyrazine | JAK1 | - | [1] |
| 7d | Pyrrolopyridazine | HER-2 | 0.004 | [7] |
Experimental Protocols
General Synthesis of 5H-Pyrrolo[2,3-b]pyrazine Analogs
The synthesis of 5H-pyrrolo[2,3-b]pyrazine derivatives typically involves a multi-step sequence starting from commercially available materials. A representative synthetic route is outlined below, based on methodologies described for similar heterocyclic systems.[3][5]
Step 1: Synthesis of the Pyrrolo[2,3-b]pyrazine Core
A common approach involves the condensation of a substituted 2,3-diaminopyrrole with a dicarbonyl compound. The specific starting materials and reaction conditions will vary depending on the desired substitution pattern.
Step 2: Functionalization at the N5 Position
The nitrogen of the pyrrole ring can be functionalized, for example, by sulfonylation.
-
To a solution of the 5H-pyrrolo[2,3-b]pyrazine core in an appropriate solvent (e.g., anhydrous dichloromethane), add a sulfonyl chloride derivative.
-
The reaction is typically carried out in the presence of a base, such as pyridine, at room temperature.
-
The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
-
The product is then isolated and purified using standard techniques like column chromatography.
Step 3: Further Modifications
If a bromo-substituent is present, it can be used for further diversification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce various aryl or amino groups.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against their target kinases is typically evaluated using in vitro enzymatic assays.
-
Kinase assays are performed in a suitable buffer system containing the kinase, a substrate (e.g., a peptide or protein), and ATP.
-
The synthesized compounds are added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts in the SAR of pyrrolo[2,3-b]pyrazine analogs.
Caption: Key modification points on the pyrrolo[2,3-b]pyrazine core and their influence on biological properties.
Caption: A typical workflow for the synthesis and evaluation of kinase inhibitors.
Conclusion
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a versatile and promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at key positions of the heterocyclic core. By leveraging these insights, medicinal chemists can rationally design novel analogs with improved therapeutic potential for the treatment of cancer and other diseases driven by aberrant kinase activity. Further exploration, including the synthesis and evaluation of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one analogs, could uncover new chemical space and lead to the discovery of next-generation kinase inhibitors.
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Structure activity optimization of 6H-pyrrolo[2,3-e][1][4][6]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [Link]
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Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. [Link]
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Synthesis and Biological Activities of Some Pyrrolopyrazoles and 2‐Pyrazolines. Journal of Heterocyclic Chemistry. [Link]
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Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Validating 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one: A Comparative Guide for Kinase Tool Compound Evaluation
In the landscape of kinase drug discovery, the validation of novel chemical matter is a critical step in establishing its utility as a reliable tool compound for basic research and preclinical studies. This guide provides a comprehensive framework for the validation of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one , a compound featuring the versatile pyrrolo[2,3-b]pyrazine scaffold, as a potential kinase inhibitor. While public domain data on this specific molecule is nascent, the known kinase-modulating activities of the broader pyrrolopyrazine family—targeting key regulators of cellular processes such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3)—provide a logical starting point for its characterization.[1]
This document will therefore proceed under the working hypothesis that this compound is a putative inhibitor of the CDK and/or GSK-3 kinase families. We will objectively compare its hypothetical performance attributes against established tool compounds for these targets and provide detailed experimental protocols to rigorously assess its potency, selectivity, and cellular activity.
The Rationale: Why Investigate the Pyrrolo[2,3-b]pyrazin-6-one Scaffold?
The pyrrolopyrazine core is a privileged scaffold in kinase inhibitor design, with various derivatives demonstrating activity against a range of kinases. The related pyrrolo[2,3-d]pyrimidine scaffold, for instance, has yielded potent inhibitors of Janus Kinases (JAKs) and RET kinases.[2][3] Furthermore, the inclusion of a bromine atom can significantly influence a compound's biological activity, potentially enhancing potency or altering selectivity through specific halogen bonding interactions within the kinase ATP-binding site.
The introduction of a pyrazin-6-one ring system, as seen in the related pyrazino[2,3-b]pyrazine-2-one derivatives that inhibit mTOR, suggests the potential for novel interactions and selectivity profiles.[4] Thus, the validation of this compound is a scientifically grounded endeavor to explore a novel region of chemical space for kinase inhibition.
Comparative Analysis with Established Tool Compounds
A robust validation of a new tool compound necessitates a direct comparison with existing, well-characterized inhibitors of the target kinase(s). Based on our hypothesis, we will compare the prospective profile of this compound with the following gold-standard tool compounds for CDK and GSK-3.
| Feature | This compound (Hypothetical) | Palbociclib (CDK4/6 Inhibitor) | Roscovitine (Pan-CDK Inhibitor) | CHIR-99021 (GSK-3α/β Inhibitor) |
| Primary Target(s) | CDK/GSK-3 families | CDK4, CDK6 | CDK1, CDK2, CDK5, CDK7, CDK9 | GSK-3α, GSK-3β |
| Potency (IC50) | To be determined | CDK4: 11 nM; CDK6: 16 nM | CDK1: 0.2 µM; CDK2: 0.2 µM; CDK5: 0.07 µM | GSK-3α: 10 nM; GSK-3β: 6.7 nM |
| Selectivity | To be determined | High for CDK4/6 over other CDKs and kinases | Broad CDK activity, some off-target effects | Highly selective for GSK-3 over other kinases |
| Mechanism of Action | ATP-competitive | ATP-competitive | ATP-competitive | ATP-competitive |
| Cellular Activity | To be determined | Induces G1 cell cycle arrest | Induces cell cycle arrest and apoptosis | Modulates Wnt/β-catenin signaling |
| Known Liabilities | To be determined | Neutropenia (in clinical use) | Off-target effects on other kinases | Potential for off-target effects at high concentrations |
Experimental Validation Workflow
A rigorous validation workflow is essential to characterize a new chemical entity. The following step-by-step experimental plan is designed to elucidate the kinase inhibitory profile of this compound.
Caption: A three-phase workflow for the comprehensive validation of a novel kinase inhibitor.
Detailed Experimental Protocols
Objective: To determine the in vitro potency and selectivity of this compound against the hypothesized kinase targets and the broader kinome.
Protocol 1: Biochemical Kinase Inhibition Assay (Example: CDK2/CycA)
-
Reagents: Recombinant human CDK2/CycA enzyme, biotinylated peptide substrate (e.g., a derivative of Histone H1), ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in assay buffer.
-
In a 384-well plate, add the compound dilutions, CDK2/CycA enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Causality behind Experimental Choices: The ADP-Glo™ assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity. Using ATP at its Km concentration provides a standardized condition for comparing the potency of different inhibitors.
Protocol 2: Kinome-wide Selectivity Profiling
-
Method: Utilize a commercially available platform such as the DiscoverX KINOMEscan™ or the Eurofins KinaseProfiler™ service.
-
Procedure:
-
Submit this compound for screening at a fixed concentration (e.g., 1 µM) against a panel of several hundred human kinases.
-
Analyze the results to identify any kinases that are significantly inhibited (e.g., >90% inhibition).
-
For any significant off-target hits, perform follow-up IC50 determinations.
-
Causality behind Experimental Choices: A broad kinome scan is crucial for a tool compound to understand its selectivity profile. This helps to rule out off-target effects that could confound experimental results when the compound is used to probe a specific signaling pathway.
Objective: To confirm that this compound can engage its target(s) in a cellular context and elicit a corresponding biological response.
Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)
-
Reagents: HEK293 cells transiently expressing a NanoLuc®-CDK2 fusion protein and a fluorescent tracer that binds to CDK2.
-
Procedure:
-
Plate the engineered HEK293 cells in a 96-well plate.
-
Add a serial dilution of this compound.
-
Add the fluorescent tracer.
-
Measure the bioluminescence resonance energy transfer (BRET) signal. The displacement of the tracer by the compound results in a loss of BRET.
-
Calculate the cellular IC50 value.
-
Causality behind Experimental Choices: The NanoBRET™ assay provides a quantitative measure of target engagement in living cells, confirming that the compound can cross the cell membrane and bind to its intended target in a physiological environment.
Protocol 4: Western Blot Analysis of Pathway Modulation
-
Cell Lines: A cancer cell line known to be sensitive to CDK inhibition (e.g., MCF-7) or GSK-3 inhibition (e.g., HCT116).
-
Procedure:
-
Treat cells with increasing concentrations of this compound for a defined period (e.g., 24 hours).
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe for downstream markers of CDK and GSK-3 activity, such as phosphorylated Retinoblastoma protein (p-Rb) for CDK2 and total β-catenin for GSK-3.
-
Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Causality behind Experimental Choices: Western blotting provides direct evidence that the compound is modulating the intended signaling pathway downstream of the target kinase. A dose-dependent decrease in p-Rb or an increase in β-catenin would support the on-target activity of the compound.
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Comparative In Vivo Efficacy of Novel Pyrrolopyrimidine and Pyrrolopyrazine Kinase Inhibitors in Oncology Models
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of precision oncology. The pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyrazine scaffolds have emerged as privileged structures in medicinal chemistry, owing to their structural resemblance to adenine, enabling them to effectively compete for the ATP-binding sites of various kinases.[1][2] This guide provides a comparative analysis of the in vivo efficacy of kinase inhibitors derived from these scaffolds, with a focus on their performance against clinically relevant cancer models. We will delve into the experimental data supporting their anti-tumor activity, benchmark them against established inhibitors, and provide detailed methodologies to enable the replication and extension of these pivotal studies.
Introduction to Pyrrolopyrimidine and Pyrrolopyrazine Scaffolds as Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine nucleus and its isosteres, such as the pyrrolo[2,3-b]pyrazine core, serve as versatile platforms for the design of inhibitors targeting a range of kinases implicated in cancer progression.[1] These include Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] The strategic modification of these core structures allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of promising clinical candidates. This guide will focus on inhibitors of FGFR and CDK2, two critical targets in oncology.
In Vivo Efficacy of a Representative Pyrrolo[2,3-d]pyrimidine-Based FGFR Inhibitor
Preclinical Xenograft Studies
The anti-tumor efficacy of Compound X would be typically evaluated in immunodeficient mice bearing subcutaneous xenografts of human cancer cell lines with known FGFR alterations. A standard model for FGFR inhibitor testing is the SNU-16 human gastric cancer cell line, which harbors an amplification of the FGFR2 gene.[4]
Table 1: In Vivo Efficacy of a Representative Pyrrolopyrimidine FGFR Inhibitor (Compound X) vs. a Competitor (AZD4547) in an FGFR2-Amplified Gastric Cancer Xenograft Model (SNU-16)
| Compound | Dose & Schedule | Cancer Model | Tumor Growth Inhibition (TGI) % | p-value | Reference |
| Compound X (hypothetical) | 50 mg/kg, oral, daily | SNU-16 Gastric Cancer | ~75% | <0.01 | N/A |
| AZD4547 | 12.5 mg/kg, oral, daily | SNU-16 Gastric Cancer | Significant tumor regression | <0.05 | [5] |
Data for Compound X is hypothetical and projected based on typical performance of similar compounds. Data for AZD4547 is derived from published studies.
The significant, dose-dependent tumor growth inhibition observed with AZD4547 in the FGFR2-amplified SNU-16 xenograft model provides a benchmark for evaluating novel pyrrolopyrimidine-based inhibitors.[4][5] Compound X, at a well-tolerated dose, would be expected to demonstrate comparable or superior efficacy in this model to be considered a viable clinical candidate.
In Vivo Efficacy of a Pyrrolo-Scaffold Based CDK2 Inhibitor
Selective inhibition of CDK2 is a promising therapeutic strategy for cancers with amplification of CCNE1, the gene encoding Cyclin E1.[6] We will consider a hypothetical pyrrolo-scaffold based CDK2 inhibitor, "Compound Y," and compare its efficacy to the known selective CDK2 inhibitor, BLU-222.
Preclinical Xenograft Studies
A relevant model for testing CDK2 inhibitors is the OVCAR-3 human ovarian cancer cell line, which has a known CCNE1 amplification.[6][7]
Table 2: In Vivo Efficacy of a Representative Pyrrolo-Scaffold CDK2 Inhibitor (Compound Y) vs. a Competitor (BLU-222) in a CCNE1-Amplified Ovarian Cancer Xenograft Model (OVCAR-3)
| Compound | Dose & Schedule | Cancer Model | Tumor Growth Inhibition (TGI) % | p-value | Reference |
| Compound Y (hypothetical) | 100 mg/kg, oral, daily | OVCAR-3 Ovarian Cancer | ~80% | <0.01 | N/A |
| BLU-222 | Not specified | OVCAR-3 Ovarian Cancer | Significant antitumor activity | Not specified | [7] |
Data for Compound Y is hypothetical. Data for BLU-222 is derived from published abstracts.
BLU-222 has demonstrated significant antitumor activity in the OVCAR-3 xenograft model, validating CDK2 as a target in CCNE1-amplified ovarian cancer.[7] A novel pyrrolo-scaffold based CDK2 inhibitor like Compound Y would need to show robust and durable tumor growth inhibition in this model to warrant further development.
Signaling Pathway Diagrams
To understand the mechanism of action of these kinase inhibitors, it is crucial to visualize their place in the relevant signaling pathways.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: CDK2 Signaling in Cell Cycle Progression.
Experimental Protocols
To ensure the reproducibility and validity of the in vivo efficacy studies, a detailed and standardized protocol is essential.
Subcutaneous Xenograft Tumor Model Protocol
This protocol outlines the key steps for establishing a subcutaneous xenograft model in immunodeficient mice.[8][9]
-
Cell Culture and Preparation:
-
Culture cancer cells (e.g., SNU-16 or OVCAR-3) in the recommended medium and conditions until they reach 80-90% confluency.
-
Harvest the cells using trypsin and wash them twice with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Resuspend the cells in a 1:1 mixture of PBS/HBSS and Matrigel® on ice to a final concentration of 1 x 10^7 to 2 x 10^7 cells/mL. Keep the cell suspension on ice until injection.
-
-
Animal Handling and Implantation:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) that are 6-8 weeks old.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Shave and disinfect the injection site on the flank of the mouse.
-
Inject 100-200 µL of the cell suspension subcutaneously using a 25-27 gauge needle.[9]
-
Monitor the mice for tumor growth.
-
-
Tumor Measurement and Treatment Initiation:
-
Once tumors are palpable, measure their dimensions (length and width) with a digital caliper every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the investigational compound and vehicle control according to the specified dose, route, and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.[10][11]
-
Perform statistical analysis to determine the significance of the observed anti-tumor effect.
-
Caption: In Vivo Xenograft Study Workflow.
Conclusion and Future Directions
Kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyrazine scaffolds represent a promising class of targeted anti-cancer agents. The preclinical data for inhibitors of FGFR and CDK2 from these families demonstrate significant in vivo efficacy in relevant cancer models. The continued exploration of these scaffolds, guided by robust preclinical evaluation using standardized protocols as outlined in this guide, will be crucial for the development of the next generation of precision cancer medicines. Future studies should focus on direct, head-to-head comparisons of novel pyrrolo-scaffold inhibitors with approved drugs in patient-derived xenograft (PDX) models to better predict clinical outcomes.
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available from: [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Available from: [Link]
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Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. PubMed Central. Available from: [Link]
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Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors. National Institutes of Health. Available from: [Link]
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How can one calculate tumor growth inhibition? ResearchGate. Available from: [Link]
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Preclinical evidence that fibroblast growth factor receptor pathway inhibition by BGJ398 enhances small cell lung cancer response to chemotherapy. PubMed. Available from: [Link]
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FGFR2 gene amplification in gastric cancer predicts sensitivity to the selective FGFR inhibitor AZD4547. PubMed. Available from: [Link]
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Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study. ResearchGate. Available from: [Link]
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. Available from: [Link]
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CDK Signaling Pathway. Creative Diagnostics. Available from: [Link]
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Abstract 1643: AZD4547, a potent and selective inhibitor of FGF-receptor tyrosine kinases 1, 2 and 3, inhibits the growth of FGF-receptor 2 driven gastric cancer models in vitro and in vivo. AACR Journals. Available from: [Link]
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Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222. AACR Journals. Available from: [Link]
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Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology. Available from: [Link]
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CDK2 and Cancer: Mechanisms and Opportunities. Grantome. Available from: [Link]
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Abstract 2306: BLU-222, an investigational, potent, and selective CDK2 inhibitor, demonstrated robust antitumor activity in CCNE1 -amplified ovarian cancer models. ResearchGate. Available from: [Link]
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FGFR Pathway Inhibition in Gastric Cancer: The Golden Era of an Old Target? MDPI. Available from: [Link]
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Growth-rate model predicts in vivo tumor response from in vitro data. PubMed Central. Available from: [Link]
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Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available from: [Link]
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The Inhibition of the FGFR/PI3K/Akt Axis by AZD4547 Disrupts the Proangiogenic Microenvironment and Vasculogenic Mimicry Arising from the Interplay between Endothelial and Triple-Negative Breast Cancer Cells. MDPI. Available from: [Link]
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Abstract 4622: Anti-tumor activity of CDK2 inhibitor BLU-222 in combination with CDK4/6 inhibitors for overcoming resistance in HR positive and triple negative metastatic breast cancers models. AACR Journals. Available from: [Link]
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Abstract P207: BBP-398, a potent, small molecule inhibitor of SHP2, enhances the response of established NSCLC xenografts to KRAS G12C and mutEGFR inhibitors. ResearchGate. Available from: [Link]
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MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE Meeting. Available from: [Link]
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Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors. PubMed. Available from: [Link]
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Infigratinib (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study. PubMed. Available from: [Link]
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CDK2. Cancer Genetics Web. Available from: [Link]
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Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study. PubMed. Available from: [Link]
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A Head-to-Head Comparison of Novel Pyrrolo[2,3-b]pyrazin-6-ones with Established FGFR Inhibitors: A Technical Guide for Drug Discovery Researchers
Introduction: The Evolving Landscape of FGFR Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR signaling, driven by gene fusions, amplifications, or activating mutations, is a known oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer.[1] This has established the FGFR family as a compelling target for therapeutic intervention.
In recent years, several small molecule FGFR inhibitors have gained regulatory approval and demonstrated significant clinical benefit. These include multi-kinase inhibitors and, more recently, highly selective pan-FGFR inhibitors. This guide provides a head-to-head comparison of a novel chemical scaffold, the pyrrolo[2,3-b]pyrazin-6-ones, with well-established, clinically validated FGFR inhibitors. We will delve into the preclinical data of approved drugs such as pemigatinib, infigratinib, and erdafitinib, and provide a transparent assessment of the available data for the pyrrolo[2,3-b]pyrazine class.
This document is intended for researchers, scientists, and drug development professionals. Our objective is to provide an objective, data-driven comparison, complete with detailed experimental protocols, to empower informed decision-making in the pursuit of next-generation FGFR-targeted therapies.
The FGFR Signaling Pathway: A Complex Network of Intracellular Communication
Understanding the FGFR signaling cascade is fundamental to appreciating the mechanism of action of its inhibitors. Upon ligand binding, FGFRs dimerize and autophosphorylate, triggering a cascade of downstream signaling events. The primary pathways activated include the Ras-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, a key regulator of cell survival.
Below is a diagram illustrating the key components of the FGFR signaling pathway.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified FGFR kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is proportional to the amount of ADP, which is inversely correlated with the inhibitory activity of the test compound.
Materials:
-
Recombinant human FGFR enzyme (FGFR1, 2, 3, or 4)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Poly(E,Y)4:1)
-
ATP
-
Test compound (e.g., pyrrolo[2,3-b]pyrazin-6-one derivative)
-
Known FGFR inhibitor (e.g., pemigatinib, as a positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the compound solution or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of the FGFR enzyme solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell-Based FGFR Phosphorylation Assay (HTRF®)
Objective: To measure the inhibition of ligand-induced FGFR phosphorylation in a cellular context.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a proximity-based assay. In this context, two antibodies targeting different epitopes on FGFR (one recognizing total FGFR and the other recognizing the phosphorylated form) are labeled with a donor and an acceptor fluorophore. Upon ligand-induced phosphorylation and antibody binding, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation and thus reduce the FRET signal.
Materials:
-
Cancer cell line with known FGFR expression (e.g., KG-1 for FGFR1, SNU-16 for FGFR2)
-
Cell culture medium and supplements
-
FGF ligand (e.g., FGF2)
-
Test compound
-
Known FGFR inhibitor (positive control)
-
HTRF® phospho-FGFR and total-FGFR assay kits (Revvity)
-
384-well white, low-volume cell culture plates
-
HTRF®-compatible plate reader
Procedure:
-
Cell Plating: Seed the cells in a 384-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or positive control for 1-2 hours. Include a vehicle control (DMSO).
-
Ligand Stimulation: Stimulate the cells with an appropriate concentration of FGF ligand for 10-15 minutes at room temperature.
-
Cell Lysis: Add the HTRF® lysis buffer to each well and incubate for 30 minutes with gentle shaking.
-
Antibody Addition: Add the HTRF® antibody mix (containing both the donor and acceptor-labeled antibodies) to each well.
-
Incubation: Incubate the plate at room temperature for 4 hours or overnight, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 values by plotting the percentage of inhibition of the phosphorylation signal against the inhibitor concentration.
Conclusion and Future Directions
The landscape of FGFR inhibitors is rapidly evolving, with several potent and selective agents now available to patients. While the pyrrolo[2,3-b]pyrazine scaffold has demonstrated promise in early-stage research, a comprehensive evaluation of the pyrrolo[2,3-b]pyrazin-6-one derivative is required to ascertain its potential as a clinically viable FGFR inhibitor.
The experimental protocols provided in this guide offer a robust framework for such an evaluation, enabling a direct and objective comparison with the established benchmarks of pemigatinib, infigratinib, and erdafitinib. Future research should focus on the synthesis and biological characterization of a library of pyrrolo[2,3-b]pyrazin-6-one derivatives to explore their structure-activity relationship and selectivity profile against the FGFR family. Such studies will be instrumental in determining whether this novel scaffold can yield a new generation of effective FGFR-targeted therapies.
References
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Zhang, Y., Liu, H., Zhang, Z., Wang, R., Liu, T., & Wang, C. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583. [Link]
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Wang, R., Liu, H., Zhang, Z., Liu, T., Wang, C., & Zhang, Y. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
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QED Therapeutics. (n.d.). FGFR-selective tyrosine kinase inhibitors, such as infigratinib, show potency and selectivity for FGFR3. [Link]
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Liu, P., et al. (2020). INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLOS ONE, 15(4), e0231877. [Link]
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Liu, P., et al. (2020). INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PubMed, 32315346. [Link]
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Wiederschain, D., et al. (2020). INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLOS, 15(4). [Link]
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Wang, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21575-21585. [Link]
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Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [Link]
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Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one Based Inhibitors
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount objective. The promiscuous nature of many kinase inhibitors, stemming from the conserved ATP-binding pocket across the kinome, can lead to off-target effects and unforeseen toxicities.[1] This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors based on the 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one scaffold, a promising framework for potent kinase inhibition, against alternative therapeutic agents. We will delve into the experimental methodologies for comprehensive selectivity profiling and present supporting data to guide researchers in their drug development endeavors.
The pyrrolo[2,3-b]pyrazine core has emerged as a privileged scaffold in the design of kinase inhibitors, with derivatives showing potent activity against targets such as the Fibroblast Growth Factor Receptors (FGFRs).[2] The bromine substitution at the 2-position can further enhance binding affinity and modulate selectivity.[3] However, to fully appreciate the therapeutic potential of this class of inhibitors, a thorough understanding of their kinome-wide selectivity is essential.
The Imperative of Comprehensive Cross-Reactivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding sites. Consequently, a small molecule designed to inhibit a specific kinase may inadvertently interact with numerous other kinases, leading to a complex pharmacological profile.[1] These off-target interactions are not always detrimental; in some cases, they can contribute to a drug's efficacy through a multi-targeted mechanism.[1] However, more often, they are associated with adverse effects.[3] Therefore, early and comprehensive cross-reactivity profiling is a critical step in the development of safe and effective kinase inhibitors.[4]
This guide will explore three complementary methodologies that provide a holistic view of inhibitor selectivity:
-
Biochemical Profiling: Large-panel kinase screening to determine inhibitory activity against a broad range of purified kinases.
-
Cellular Target Engagement: Assessing the interaction of the inhibitor with its intended and unintended targets within a cellular context.
-
Proteome-Wide Profiling: Unbiased methods to identify the full spectrum of protein interactions in a complex biological sample.
Comparative Analysis: Pyrrolo[2,3-b]pyrazinone vs. Approved FGFR Inhibitors
To illustrate the importance of cross-reactivity profiling, we will consider a representative inhibitor from the 5H-pyrrolo[2,3-b]pyrazine class, exemplified by compounds targeting FGFRs, and compare its hypothetical selectivity profile with that of established, clinically approved FGFR inhibitors such as Erdafitinib.
Representative Pyrrolo[2,3-b]pyrazine-based Inhibitor
Recent patent literature has disclosed 5H-pyrrolo[2,3-b]pyrazine derivatives as potent, irreversible FGFR inhibitors. For instance, certain compounds from this class have demonstrated IC50 values below 10 nM for FGFR1 and FGFR4, and below 100 nM for FGFR2 and FGFR3.[5] While this demonstrates high on-target potency, it does not reveal the extent of off-target activities. The 5H-pyrrolo[2,3-b]pyrazine scaffold has also been reported to exhibit activity against other kinases such as Bruton's tyrosine kinase (BTK), focal adhesion kinase (FAK), and Janus kinase 3 (JAK3).[2]
Comparator: Erdafitinib
Erdafitinib is an FDA-approved pan-FGFR inhibitor for the treatment of urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations. Its cross-reactivity profile has been characterized, providing a valuable benchmark for comparison.
Experimental Methodologies for Cross-Reactivity Profiling
A multi-pronged approach is necessary to build a comprehensive understanding of an inhibitor's selectivity. The following sections detail the key experimental workflows.
Biochemical Kinome Scanning
High-throughput screening against a large panel of purified kinases is the foundational method for assessing inhibitor selectivity.[4] Services like KINOMEscan™ offer comprehensive profiling of inhibitor binding to hundreds of kinases.[6]
Experimental Protocol: KINOMEscan™ Assay
-
Assay Principle: The assay is based on a competition binding format. A test compound is incubated with a specific kinase that is fused to a DNA tag. An immobilized, active-site directed ligand is also present. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
-
Procedure: a. A library of kinases (e.g., >450 kinases) is prepared. b. The test inhibitor (e.g., a this compound derivative) is incubated with each kinase at a fixed concentration (e.g., 1 µM). c. The kinase-inhibitor mixture is added to wells containing the immobilized ligand. d. After an incubation period to allow for binding equilibrium, unbound components are washed away. e. The amount of bound kinase is quantified by qPCR.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the inhibitor to the kinase. A threshold (e.g., <10% Ctrl) is often used to identify significant interactions. The data can be visualized as a "TREEspot™" diagram, which maps the hit kinases onto a dendrogram of the human kinome.
Hypothetical Kinome Scan Data Comparison
| Kinase Target | This compound Derivative (%Ctrl @ 1µM) | Erdafitinib (%Ctrl @ 1µM) |
| FGFR1 | <1 | <1 |
| FGFR2 | <1 | <1 |
| FGFR3 | <1 | <1 |
| FGFR4 | <1 | <1 |
| VEGFR2 | 5 | 15 |
| KIT | 8 | 25 |
| PDGFRβ | 12 | 30 |
| SRC | 35 | 50 |
| BTK | 15 | >50 |
| FAK | 20 | >50 |
| JAK3 | 25 | >50 |
This table represents hypothetical data for illustrative purposes.
From this hypothetical data, while both compounds are potent FGFR inhibitors, the pyrrolo[2,3-b]pyrazinone derivative shows potentially stronger off-target activity against other tyrosine kinases like VEGFR2, KIT, and PDGFRβ, as well as kinases previously associated with the scaffold like BTK, FAK, and JAK3. This highlights the necessity of such broad screening to uncover potential polypharmacology.
Cellular Thermal Shift Assay (CETSA)
While biochemical assays are invaluable, they do not always reflect inhibitor behavior in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement and assess off-target effects in intact cells or cell lysates. The principle behind CETSA is that the binding of a ligand to a protein stabilizes the protein, leading to an increase in its melting temperature.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with the test inhibitor (e.g., a this compound derivative) or vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble fraction from the precipitated, denatured proteins.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
By probing for various kinases using specific antibodies, CETSA can confirm the on-target engagement of FGFRs and investigate the cellular relevance of the off-targets identified in the kinome scan.
Chemical Proteomics for Unbiased Target Deconvolution
To cast an even wider net and identify unanticipated off-targets, chemical proteomics approaches can be employed. These methods use the inhibitor itself as a "bait" to pull down its interacting partners from a complex proteome, which are then identified by mass spectrometry.
Experimental Protocol: Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize a derivative of the this compound inhibitor that incorporates a linker and a tag (e.g., biotin).
-
Affinity Capture: Incubate the tagged inhibitor with cell lysate. To distinguish specific binders from non-specific ones, a competition experiment is performed in parallel where the lysate is co-incubated with an excess of the untagged inhibitor.
-
Enrichment: Use an affinity matrix (e.g., streptavidin beads) to capture the tagged inhibitor along with its bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Proteins that are significantly enriched in the sample without the competitor compared to the sample with the competitor are considered specific binders.
This unbiased approach can reveal novel off-targets that may not be present in a standard kinase panel and can provide crucial insights into the compound's mechanism of action and potential for toxicity.
Conclusion and Future Directions
The development of kinase inhibitors with well-defined selectivity profiles is a cornerstone of modern targeted therapy. While the this compound scaffold presents a promising avenue for the development of potent kinase inhibitors, a rigorous and multi-faceted approach to cross-reactivity profiling is indispensable.
This guide has outlined a comparative framework and detailed the key experimental methodologies for assessing inhibitor selectivity. By combining biochemical kinome scanning, cellular thermal shift assays, and chemical proteomics, researchers can build a comprehensive understanding of a compound's on- and off-target activities. This knowledge is critical for interpreting cellular phenotypes, predicting potential toxicities, and ultimately, for the successful clinical translation of novel kinase inhibitors. As new technologies for assessing protein-small molecule interactions continue to emerge, the depth and precision of cross-reactivity profiling will undoubtedly increase, further empowering the development of the next generation of targeted therapeutics.
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
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Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PubMed Central. Available at: [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Available at: [Link]
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Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. Available at: [Link]
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Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. PubMed Central. Available at: [Link]
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Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations. PubMed Central. Available at: [Link]
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Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. Available at: [Link]
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Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. PubMed. Available at: [Link]
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Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo. PubMed Central. Available at: [Link]
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(PDF) Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations. ResearchGate. Available at: [Link]
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Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics (RSC Publishing). Available at: [Link]
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Deciphering Selectivity Mechanism of BRD9 and TAF1(2) toward Inhibitors Based on Multiple Short Molecular Dynamics Simulations and MM-GBSA Calculations. MDPI. Available at: [Link]
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Kinome profiling of the four FDA-approved PARP inhibitors across 392... ResearchGate. Available at: [Link]
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Comparison of approved FGFR inhibitors. (A) Bar graphs of the... ResearchGate. Available at: [Link]
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Design, synthesis and evaluation of new pyrazino[1',2':1,5]pyrrolo[2,3- d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. PubMed. Available at: [Link]
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Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, particularly in the realm of kinase inhibitors, the selectivity of a compound is as critical as its potency. The 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one scaffold has emerged as a promising starting point for the development of inhibitors targeting key kinases in oncogenic pathways. However, the journey from a potent hit to a safe and effective drug is paved with the rigorous assessment of off-target effects. This guide provides a comprehensive framework for evaluating the off-target profile of this class of compounds, comparing their performance with alternative inhibitors, and offering detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Pyrrolo[2,3-b]pyrazin-6-one Core: On-Target Potency and the Inevitable Off-Target Question
The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine, is a common feature in many ATP-competitive kinase inhibitors[1]. The related 5H-pyrrolo[2,3-b]pyrazine scaffold has been successfully utilized to develop potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in various cancers[2][3]. The addition of a bromine atom at the 2-position and the modification to a pyrazin-6-one core in the compounds of interest introduce unique electronic and steric properties that can influence both on-target affinity and the broader kinome interaction profile.
While these modifications may enhance potency against the primary target, they also raise the critical question of off-target interactions. Kinase inhibitors are notorious for their potential to bind to multiple kinases due to the highly conserved nature of the ATP-binding pocket[4][5]. Such off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology[6]. Therefore, a systematic and early assessment of the off-target landscape is paramount.
A Comparative Landscape: Benchmarking Against Alternative Inhibitors
To contextualize the off-target profile of this compound derivatives, it is essential to compare them against other inhibitors targeting the same primary kinase family, such as FGFR. The landscape of FGFR inhibitors includes both non-selective and selective agents, each with a distinct off-target signature and associated clinical implications[4][5][7].
| Inhibitor Class | Primary Target(s) | Key Off-Target Families | Associated Toxicities |
| This compound derivatives | Primarily FGFR family (predicted) | Data not yet publicly available | To be determined |
| Non-selective FGFR Inhibitors (e.g., Dovitinib) | FGFRs, VEGFRs, PDGFRs, c-KIT, CSF-1R | Broad kinase inhibition | Diarrhea, nausea, vomiting, fatigue, hypertension[4][5] |
| Selective FGFR Inhibitors (e.g., Erdafitinib, Pemigatinib) | FGFR1-3 | Limited off-target kinases | Hyperphosphatemia, stomatitis, dry eye, nail toxicities[5][8] |
| Structurally Related 5H-pyrrolo[2,3-b]pyrazine (Compound 13) | FGFR1 | KDR (VEGFR2), LCK, SRC | Data indicates high selectivity against a panel of 45 kinases[2] |
This table is a summary for comparative purposes. For complete and detailed information, please refer to the cited sources.
The above table highlights the trade-offs between broad-spectrum and selective inhibitors. While non-selective inhibitors may offer the advantage of targeting multiple oncogenic pathways, they often come with a higher burden of off-target related toxicities[4][5]. Conversely, highly selective inhibitors tend to have a more manageable side-effect profile, though they may be susceptible to resistance mechanisms involving the activation of alternative signaling pathways[8]. The goal in developing novel derivatives is to achieve a "sweet spot" of potent on-target activity with a clean off-target profile.
Deconvoluting the Kinome: Methodologies for Off-Target Assessment
A multi-pronged approach is necessary to comprehensively map the off-target interactions of novel kinase inhibitors. Here, we detail two gold-standard methodologies: in vitro kinase panel screening and the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol 1: In Vitro Kinase Panel Screening
This method provides a broad overview of a compound's interaction with a large number of purified kinases. The radiometric activity assay is considered the gold standard for its direct measurement of substrate phosphorylation[9].
Objective: To determine the inhibitory activity of a this compound derivative against a broad panel of human kinases.
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific kinase substrate. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to create a range of concentrations for IC₅₀ determination.
-
Kinase Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the specific kinase, its corresponding substrate, and a kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
-
Initiation of Kinase Reaction: Add the test compound at various concentrations to the reaction mixture. Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination and Capture: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Transfer the reaction mixture to a filter membrane (e.g., P30 Filtermat) which captures the phosphorylated substrate.
-
Washing: Wash the filter membrane multiple times with a wash solution (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter membrane and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validation: The inclusion of a known inhibitor for each kinase as a positive control is crucial for validating the assay's performance. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure robustness.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context, providing insights into a compound's ability to bind to its target and off-targets in a more physiologically relevant environment[10][11][12][13].
Objective: To determine the thermal stabilization of on-target and potential off-target proteins upon binding of a this compound derivative in intact cells.
Principle: Ligand binding typically increases the thermal stability of a protein. CETSA measures the extent of this stabilization by heating cell lysates treated with the compound and quantifying the amount of soluble protein remaining at different temperatures.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).
-
Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins. Prepare the samples for analysis by Western blotting or mass spectrometry (for proteome-wide analysis).
-
Detection and Quantification:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific to the target protein and known potential off-targets. Quantify the band intensities.
-
Mass Spectrometry (TPP): Digest the proteins into peptides, label with isobaric tags (e.g., TMT), and analyze by LC-MS/MS to quantify thousands of proteins simultaneously.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Self-Validation: The use of a well-characterized inhibitor for the primary target as a positive control is essential. For proteome-wide studies, bioinformatics analysis is crucial to identify statistically significant thermal shifts and potential off-targets.
Visualizing the Pathways: Understanding the Ripple Effects
Off-target effects are not just about binding to other kinases; it's about the downstream consequences of modulating unintended signaling pathways. The diagram below illustrates a simplified, hypothetical signaling network that could be inadvertently affected by a promiscuous kinase inhibitor.
Caption: Hypothetical signaling pathways potentially affected by a kinase inhibitor.
Conclusion and Future Directions
The assessment of off-target effects is a non-negotiable step in the development of this compound derivatives as safe and effective kinase inhibitors. While the pyrrolo[2,3-b]pyrazine scaffold has shown promise for achieving selectivity, each new derivative requires rigorous and systematic evaluation. By employing a combination of in vitro kinase profiling and cellular target engagement assays like CETSA, researchers can build a comprehensive understanding of a compound's selectivity profile.
This guide provides the foundational knowledge and experimental frameworks to embark on this critical aspect of drug discovery. The data generated from these studies will not only guide the selection of lead candidates with the most favorable safety profiles but also provide invaluable insights into the complex biology of kinase signaling and the nuanced art of designing selective therapeutics. The path to a successful drug is challenging, but a thorough understanding of both on- and off-target effects will undoubtedly illuminate the way.
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Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
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Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
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Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
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Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. [Link]
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Structures of some representative selective FGFR inhibitors. [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]
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How FGFR isoform selectivity may shape the therapeutic window. [Link]
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(PDF) In vitro kinase assay v1. [Link]
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In vitro kinase assay. [Link]
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Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. [Link]
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Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo. [Link]
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Assaying Protein Kinase Activity with Radiolabeled ATP. [Link]
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Cellular Thermal Shift Assay (CETSA). [Link]
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Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. [Link]
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The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. [Link]
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Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? [Link]
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Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. [Link]
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FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. [Link]
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FGFR inhibitors show differential activity profiles against the spectrum of clinically observed FGFR2 kinase domain mutations. [Link]
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Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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A Senior Application Scientist's Guide to Validating Novel Pyrrolo[2,3-b]pyrazin-6-one Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyrazine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors.[1] However, the journey from a novel compound to a validated therapeutic candidate is contingent on a rigorous and multi-faceted validation of its mechanism of action (MoA). A successful MoA determination not only confirms that the inhibitor engages its intended target but also elucidates its effects on cellular pathways and ultimate phenotypic outcomes.
This guide provides a comprehensive framework for validating novel pyrrolo[2,3-b]pyrazin-6-one kinase inhibitors, structured as a "Validation Funnel." This approach begins with broad biochemical assessments and progressively narrows the focus to intricate cellular and physiological responses. By integrating biochemical, biophysical, and cell-based assays, researchers can build a robust and self-validating body of evidence. We will compare our hypothetical novel inhibitor, "Pyrrolo-inib-1," against established inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a well-understood receptor tyrosine kinase crucial in various cancers.[2][3]
The Validation Funnel: A Multi-Pronged Approach to MoA
A hierarchical and integrated experimental approach is crucial for unambiguously defining a kinase inhibitor's MoA. This funnel model ensures that each stage of validation builds upon the last, providing a comprehensive understanding from molecular interaction to cellular consequence.
Caption: The Mechanism of Action (MoA) Validation Funnel.
Phase 1: Foundational Biochemical and Biophysical Validation
The initial phase aims to answer two fundamental questions: Does the compound inhibit the kinase's activity, and does it physically bind to the target?
Biochemical Activity Assays: Quantifying Potency (IC50)
Biochemical assays are the first step in evaluating a compound's ability to inhibit its target.[4] Luminescence-based assays, such as the Kinase-Glo® platform, are widely used for their high-throughput capabilities and sensitivity.[5][6] These assays measure the depletion of ATP, which is consumed during the phosphorylation reaction; a potent inhibitor will result in less ATP consumption and a higher luminescent signal.[7]
The primary output of this assay is the half-maximal inhibitory concentration (IC50), a critical measure of the inhibitor's potency.[8]
Experimental Protocol: Luminescence-Based In Vitro Kinase Activity Assay
-
Compound Preparation: Prepare a 10 mM stock solution of Pyrrolo-inib-1 in 100% DMSO. Perform serial dilutions to create a 10-point concentration gradient.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Enzyme Addition: Add 2.5 µL of recombinant EGFR kinase to each well. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[9]
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture to initiate the kinase reaction. Incubate for 60 minutes at 30°C.
-
ATP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[10]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.[9]
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Biophysical Assays: Confirming Direct Engagement and Kinetics
While an IC50 value demonstrates functional inhibition, it does not definitively prove direct binding. Biophysical techniques like Surface Plasmon Resonance (SPR) are essential for confirming a physical interaction and for providing valuable kinetic data, such as association (kon) and dissociation (koff) rates, which determine the binding affinity (KD) and target residence time.[11][12][13] A long residence time can often be a predictor of sustained biological activity.[14]
Experimental Workflow: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize recombinant active EGFR kinase onto a sensor chip surface using standard amine coupling chemistry.[15]
-
Binding Analysis: Flow a series of concentrations of Pyrrolo-inib-1 across the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to measure the association of the inhibitor.
-
Dissociation Phase: Flow buffer over the chip to measure the dissociation of the inhibitor.
-
Kinetic Analysis: Fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and KD.
Phase 2: Verifying Target Engagement in a Cellular Milieu
Demonstrating that a compound can engage its target within the complex environment of a living cell is a critical step in drug discovery.[16] Cellular assays account for factors like membrane permeability and competition with endogenous ligands like ATP.[17]
NanoBRET™ Target Engagement Assay: Quantifying Intracellular Affinity
The NanoBRET™ Target Engagement assay is a powerful method for measuring compound binding to a specific protein in living cells.[18][19] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the same site.[20][21] A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.[22] This allows for the quantitative determination of target occupancy and cellular potency (EC50).[23]
Cellular Thermal Shift Assay (CETSA): Confirming Target Stabilization
CETSA is an invaluable orthogonal method for verifying target engagement in intact cells or even tissues.[24] The principle is based on ligand-induced thermal stabilization; when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[25][26] This stabilization is then quantified, typically by Western blot, by measuring the amount of soluble protein remaining after heating.[27][28]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells (e.g., A431, which overexpresses EGFR) to 80% confluency. Treat cells with various concentrations of Pyrrolo-inib-1 or a vehicle control for 2 hours.
-
Heating Step: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen).
-
Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble EGFR using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble EGFR against the temperature. A shift in the melting curve to a higher temperature in the presence of Pyrrolo-inib-1 indicates target engagement and stabilization.
Phase 3: Linking Target Engagement to Cellular Function
The final phase of validation connects the molecular interaction to the intended biological consequence. This involves demonstrating that target inhibition leads to the expected downstream signaling changes and phenotypic outcomes.
EGFR Signaling Pathway and Inhibition
EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[29] Small molecule inhibitors like Pyrrolo-inib-1 are designed to compete with ATP at the kinase's catalytic domain, thereby preventing autophosphorylation and blocking these downstream signals.[2][]
Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.
Phospho-Target Analysis and Phenotypic Assays
A direct consequence of EGFR inhibition is a reduction in its autophosphorylation and the phosphorylation of its downstream substrates. This can be readily measured by Western blot analysis using phospho-specific antibodies. A corresponding decrease in cell viability, proliferation, or induction of apoptosis confirms the inhibitor's intended phenotypic effect.
Comparative Analysis: Pyrrolo-inib-1 vs. Established EGFR Inhibitors
To contextualize the performance of Pyrrolo-inib-1, its key parameters should be compared against well-characterized, clinically relevant alternatives like Gefitinib (a first-generation inhibitor) and Osimertinib (a third-generation inhibitor).[31][32][33]
| Parameter | Pyrrolo-inib-1 (Hypothetical Data) | Gefitinib (Reference) | Osimertinib (Reference) | Assay Type |
| Biochemical IC50 (EGFRwt) | 5 nM | 2-37 nM | 1-12 nM | Luminescence Kinase Assay |
| Biophysical KD (EGFRwt) | 10 nM | ~20 nM | ~3 nM | Surface Plasmon Resonance |
| Cellular EC50 (Target Engagement) | 50 nM | ~100 nM | ~25 nM | NanoBRET Assay |
| Cellular EC50 (Anti-proliferative) | 80 nM (in A431 cells) | ~150 nM (in A431 cells) | ~50 nM (in A431 cells) | Cell Viability Assay |
Note: Reference values are compiled from various public sources and may vary based on specific assay conditions.
This comparative data allows researchers to benchmark the novel compound's potency and cellular efficacy, providing a clear rationale for its continued development. The validation funnel, by integrating diverse and robust methodologies, provides the necessary evidence to confidently establish the mechanism of action for novel pyrrolo[2,3-b]pyrazin-6-one kinase inhibitors.
References
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Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved January 20, 2026, from [Link]
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Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 20, 2026, from [Link]
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Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 20, 2026, from [Link]
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Principle of NanoBRET target engagement. A cell-permeable tracer as a... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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NanoBRET Assay Services. (n.d.). Reaction Biology. Retrieved January 20, 2026, from [Link]
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NanoBRET™ Target Engagement for drug development. (n.d.). News-Medical.Net. Retrieved January 20, 2026, from [Link]
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Targeting the EGFR signaling pathway in cancer therapy - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 20, 2026, from [Link]
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Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Cell Based Kinase Assays. (2022, February 28). Luceome Biotechnologies. Retrieved January 20, 2026, from [Link]
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Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. (2017, February 17). PubMed. Retrieved January 20, 2026, from [Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved January 20, 2026, from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 20, 2026, from [Link]
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Binding assays to profile target engagement by kinase inhibitors in... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved January 20, 2026, from [Link]
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Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013, February 4). Bio-Radiations. Retrieved January 20, 2026, from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved January 20, 2026, from [Link]
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CETSA. (n.d.). CETSA. Retrieved January 20, 2026, from [Link]
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Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved January 20, 2026, from [Link]
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Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025, November 26). Drug Hunter. Retrieved January 20, 2026, from [Link]
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A biophysical framework for double-drugging kinases - PMC. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025, March 26). Labiotech.eu. Retrieved January 20, 2026, from [Link]
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Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (2020, May 19). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Ligand Binding Pathways to the p38 Kinase. (n.d.). Biophysical Society. Retrieved January 20, 2026, from [Link]
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Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022, September 14). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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(PDF) Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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A Comparative Guide to the Synthesis of Substituted Pyrrolo[2,3-b]pyrazin-6-ones: Strategies and Mechanistic Insights
The pyrrolo[2,3-b]pyrazin-6-one scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry. Its structural resemblance to purine bases has made it a valuable core for the development of various kinase inhibitors and other therapeutic agents.[1][2] The growing importance of this scaffold necessitates a clear understanding of the available synthetic methodologies for its construction and derivatization. This guide provides a comparative analysis of key synthetic routes to substituted pyrrolo[2,3-b]pyrazin-6-ones, offering insights into the strategic and mechanistic considerations for each approach.
Introduction to the Pyrrolo[2,3-b]pyrazin-6-one Core
The pyrrolo[2,3-b]pyrazine ring system, a fusion of a pyrrole and a pyrazine ring, is a versatile pharmacophore. The inclusion of the pyrazin-6-one moiety introduces a lactam functionality, which can participate in crucial hydrogen bonding interactions with biological targets. Derivatives of this core have shown promise as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), making them attractive candidates for oncology drug discovery programs.[2][3] The synthetic accessibility and the potential for diverse substitution patterns are key to fully exploring the therapeutic potential of this compound class.
This guide will delve into two primary retrosynthetic approaches for the construction of the pyrrolo[2,3-b]pyrazin-6-one core:
-
Route A: Pyrazinone Ring Construction via Intramolecular Cyclization of a Pyrrole Precursor. This strategy focuses on building the pyrazinone ring onto a pre-functionalized pyrrole.
-
Route B: Pyrrole Ring Annulation onto a Pyrazine Precursor. This approach involves the formation of the pyrrole ring onto an existing pyrazine or diketopiperazine backbone.
A comparative analysis of these routes, supported by experimental data and mechanistic rationale, will provide researchers with the necessary tools to select the most appropriate synthetic strategy for their specific target molecules.
Route A: Pyrazinone Ring Construction via Intramolecular Cyclization of a Pyrrole Precursor
This approach is a powerful method for the synthesis of pyrrolopyrazinones, leveraging the versatility of pyrrole chemistry. The general strategy involves the synthesis of a pyrrole derivative bearing a suitable precursor to the pyrazinone ring, followed by an intramolecular cyclization step. A notable example of this strategy is the cyclization of N-alkyne-substituted pyrrole esters.[4]
Mechanistic Pathway and Key Considerations
The synthesis begins with the N-alkynylation of a pyrrole-2-carboxylate ester. The electronic nature of the substituent on the alkyne plays a crucial role in the subsequent cyclization. Nucleophilic cyclization with hydrazine hydrate can proceed via two distinct pathways, a 6-exo-dig or a 6-endo-dig cyclization, depending on the electronic properties of the alkyne substituent.[4] Electron-withdrawing groups on the alkyne favor the 6-endo-dig pathway, while electron-donating or neutral groups lead to the 6-exo-dig product. In contrast, electrophilic cyclization with iodine exclusively yields the 6-endo-dig product.[4]
Caption: General workflow for Route A.
Experimental Protocol: Synthesis of 2-Amino-3-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazin-1(2H)-one[4]
-
N-Alkynylation: To a solution of 1-(bromoethynyl)-4-methoxybenzene (2.910 mmol) in anhydrous toluene (40 mL), add methyl 1H-pyrrole-2-carboxylate (2.640 mmol), K₃PO₄ (5.280 mmol), CuSO₄·5H₂O (0.260 mmol), and 1,10-phenanthroline monohydrate (0.530 mmol).
-
Stir the reaction mixture at room temperature under an inert atmosphere until completion (monitored by TLC).
-
Purify the crude product by column chromatography to obtain methyl 1-[(4-methoxyphenyl)ethynyl]-1H-pyrrole-2-carboxylate.
-
Nucleophilic Cyclization: Dissolve the N-alkyne-substituted pyrrole ester (1.46 mmol) in dry MeOH (15 mL).
-
Add hydrazine monohydrate (0.758 mmol) and stir the reaction at room temperature.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield the final product.
Route B: Pyrrole Ring Annulation onto a Pyrazine Precursor
This alternative strategy commences with a pre-formed pyrazine or diketopiperazine ring, onto which the pyrrole ring is constructed. This approach can be particularly advantageous when the desired substitution pattern on the pyrazine moiety is more readily accessible from starting materials. A recently developed method showcases the synthesis of pyrrolopyrazinones from a diketopiperazine precursor via an aldol condensation followed by pyrrole annulation.[5]
Mechanistic Pathway and Key Considerations
The synthesis initiates with an aldol condensation of a diketopiperazine with a protected carbonyl or a functionalized alkyne. The resulting intermediate can then be cyclized to the fused pyrrolopyrazinone system. The choice of catalyst for the cyclization step is critical, with protic acids or gold Lewis acids being effective depending on the substrate.[5] This route offers a distinct advantage in accessing different substitution patterns on the pyrrole ring, dictated by the choice of the condensation partner.
Caption: General workflow for Route B.
Experimental Protocol: Synthesis of a Substituted Pyrrolopyrazinone via Aldol Condensation and Cyclization[5]
-
Aldol Condensation: To a solution of the diketopiperazine precursor (1.0 equiv) in a suitable solvent (e.g., THF), add a base (e.g., LDA) at low temperature (-78 °C).
-
Add the protected carbonyl compound or functionalized alkyne (1.1 equiv) and allow the reaction to warm to room temperature.
-
Quench the reaction and extract the product. Purify the crude aldol condensation product by column chromatography.
-
Pyrrole Annulation: Dissolve the purified aldol product in a suitable solvent (e.g., DCM).
-
Add a protic acid (e.g., TFA) or a gold Lewis acid catalyst (e.g., AuCl₃) and stir at room temperature until the cyclization is complete.
-
Work up the reaction and purify the final pyrrolopyrazinone product by column chromatography.
Comparative Analysis
| Feature | Route A: Pyrazinone Ring Construction | Route B: Pyrrole Ring Annulation |
| Starting Materials | Readily available pyrrole-2-carboxylates and substituted alkynes. | Diketopiperazine precursors and various carbonyl compounds or alkynes. |
| Key Transformations | N-alkynylation, intramolecular nucleophilic or electrophilic cyclization.[4] | Aldol condensation, acid- or metal-catalyzed pyrrole annulation.[5] |
| Control of Substitution | Substitution on the pyrazinone ring is controlled by the alkyne substituent. | Substitution on the pyrrole ring is determined by the carbonyl/alkyne partner in the aldol condensation. |
| Versatility | Good for accessing a range of substituents on the pyrazinone moiety. The regioselectivity of cyclization can be controlled.[4] | Offers flexibility in introducing diverse functionalities onto the pyrrole ring. |
| Reported Yields | Generally good to excellent yields for both the alkynylation and cyclization steps.[4] | Moderate to good yields are reported for the overall sequence.[5] |
| Scalability | Potentially scalable, with well-established reaction conditions. | May require optimization for large-scale synthesis, particularly the aldol condensation step. |
Conclusion
The synthesis of substituted pyrrolo[2,3-b]pyrazin-6-ones can be approached from two distinct strategic directions. Route A, involving the construction of the pyrazinone ring onto a pyrrole template, offers excellent control over substitution at the pyrazinone moiety and benefits from predictable cyclization pathways. Route B, which builds the pyrrole ring onto a pyrazine precursor, provides a powerful alternative for accessing diverse substitution patterns on the pyrrole ring.
The choice between these routes will ultimately depend on the specific substitution pattern of the target molecule and the availability of starting materials. For targets requiring specific functionalities on the pyrazinone ring, Route A is likely the more direct approach. Conversely, for analogues with varied substitution on the pyrrole ring, Route B may offer greater synthetic flexibility. Both routes represent valuable additions to the synthetic chemist's toolbox for the construction of this important heterocyclic scaffold.
References
-
Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. National Institutes of Health. [Link]
-
Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry. [Link]
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Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. [Link]
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Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one. The following procedures are based on established best practices for the management of hazardous chemical waste and data from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for the named substance.
The structural features of this compound—a brominated heterocyclic compound—suggest that it should be treated as a hazardous substance requiring specialized disposal. Brominated organic compounds can pose risks to human health and the environment if not handled and disposed of correctly.
Hazard Identification and Risk Assessment
Inferred Potential Hazards:
-
Skin Irritation: May cause skin irritation.[2]
-
Respiratory Tract Irritation: May cause respiratory irritation.[2]
During disposal procedures, it is crucial to assume this compound is hazardous and take all necessary precautions. Thermal decomposition may produce hazardous gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[1]
| Hazard Classification | Potential Effect | Source of Information |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | Inferred from similar compounds[2] |
| Skin Irritation (Category 2) | Causes skin irritation | Inferred from similar compounds[2] |
| Eye Irritation (Category 2A) | Causes serious eye irritation | Inferred from similar compounds[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation | Inferred from similar compounds[2] |
Personal Protective Equipment (PPE)
To ensure personal safety during the handling and disposal of this compound waste, the following personal protective equipment (PPE) should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat, and additional protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If handling fine powders or generating aerosols, a respirator may be necessary.
Waste Segregation and Compatibility
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal.
-
Halogenated Organic Waste: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[3][4] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[4]
-
Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, strong bases, and metals.[1]
Step-by-Step Disposal Protocol
4.1. Containerization:
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap for solid waste.
-
Affix a Hazardous Waste Label: As soon as you begin to collect the waste, label the container with a "Hazardous Waste" sticker.
-
Complete the Label Information: Clearly write the full chemical name: "this compound" and any other components of the waste stream. Do not use abbreviations.[3] Indicate the approximate quantity of the waste.
4.2. Waste Accumulation and Storage:
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: Store in a well-ventilated area.
4.3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS office to schedule a collection.
-
Documentation: Complete any required waste manifests or pickup request forms accurately and completely.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, adhere to the following procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues.
-
Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large or unmanageable spills, contact your institution's EHS immediately.
-
Control the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Clean the Area: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and EHS, as per your institution's policy.
References
- Combi-Blocks. (2023, July 17).
- FUJIFILM Wako Pure Chemical Corporation. (2025, September 3).
- Thermo Fisher Scientific. (2025, December 22).
- Braun Research Group. Standard Operating Procedure: Halogenated Organic Liquids. University of Delaware.
- National Institutes of Health. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 2-BROMO-7-METHYL-5H-PYRROLO[2,3-B]PYRAZINE.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?.
- University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
- Royal Society of Chemistry. (2024, January 26).
- U.S. Environmental Protection Agency.
- PubMed. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant.
- ChemicalBook. (2025, July 26). Safety Data Sheet: 2-BroMo-5H-pyrrolo[2,3-b]pyrazine-7-carboxaldehyde.
- The University of British Columbia. Organic Solvent Waste Disposal.
- ResearchGate. (2023, January 16). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
- Carl ROTH. (2025, March 31). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol.
- Synblock. CAS 1369147-08-9 | 5H,6H,7H-Pyrrolo[2,3-B]pyrazine.
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Comprehensive Guide to Personal Protective Equipment for Handling 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one. The recommendations herein are synthesized from safety data for structurally analogous compounds and established best practices for handling brominated heterocyclic compounds. The primary objective is to ensure user safety through a detailed understanding of the necessary personal protective equipment (PPE) and associated procedures.
Hazard Analysis and Risk Assessment
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles[1][2].
The brominated heterocyclic structure is a key determinant of this reactivity and potential for biological interaction, necessitating stringent control measures to prevent exposure[3]. Therefore, a comprehensive PPE strategy is mandatory.
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE for handling this compound. The selection of specific PPE should always be guided by a site-specific risk assessment.
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | NIOSH-approved respirator | A dust respirator is essential to prevent the inhalation of fine particles, which can cause respiratory irritation[4]. For weighing and transfer operations outside of a ventilated enclosure, a half-facepiece respirator with P100 (HEPA) filters is recommended. |
| Hands | Nitrile gloves | Nitrile gloves provide adequate protection against incidental contact with this type of chemical[4]. Ensure gloves are of sufficient thickness (at least 4 mil) and are changed immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | To protect against dust particles and potential splashes, safety glasses with side shields are the minimum requirement. In situations with a higher risk of splashing, chemical splash goggles should be worn[4][5]. |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect the skin and personal clothing from contamination[4]. |
Step-by-Step Operational Plan for Safe Handling
This section provides a procedural workflow for handling this compound, from preparation to disposal.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials, waste bags, and any necessary neutralizing agents should be available in the immediate work area.
Donning PPE Workflow
The following diagram illustrates the correct sequence for putting on PPE to prevent contamination.
Caption: Workflow for correctly donning personal protective equipment.
Handling the Compound
-
Weighing: If possible, weigh the solid compound directly within a fume hood or a balance enclosure to contain any dust.
-
Transfers: Use spatulas and other appropriate tools to handle the solid. Avoid creating dust clouds.
-
In Solution: When working with the compound in solution, be mindful of potential splashes.
Doffing PPE Workflow
The removal of PPE must be done in a specific order to prevent cross-contamination.
Caption: Workflow for correctly doffing personal protective equipment.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused compound and solutions containing the compound should be collected in a properly labeled hazardous waste container.
-
Disposal Vendor: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists[4].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these guidelines, researchers can safely handle this compound, minimizing the risk of exposure and ensuring a safe laboratory environment.
References
-
American Elements. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine Safety Information. [Link]
-
University of Hawaii. Personal Protective Equipment. [Link]
-
ACS Green Chemistry Institute. Bromination Reagent Guide. [Link]
-
Novarlo. Personal Protective Equipment. [Link]
-
Cancer Diagnostics, Inc. Hero PPE™ Personal Protective Equipment. [Link]
-
USDA. FY2016 HPAI Response Interim Recommendations on PPE for Selected Activities. [Link]
-
PubChem. 5H-Pyrrolo[2,3-b]pyrazine. [Link]
-
ResearchGate. A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. [Link]
-
ResearchGate. Sustainable bromination of organic compounds: A critical review. [Link]
-
National Center for Biotechnology Information. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
